molecular formula C5H3BrN2S B1370957 3-Amino-5-bromothiophene-2-carbonitrile CAS No. 1017789-14-8

3-Amino-5-bromothiophene-2-carbonitrile

Cat. No.: B1370957
CAS No.: 1017789-14-8
M. Wt: 203.06 g/mol
InChI Key: PZSQZPJVLKWSQD-UHFFFAOYSA-N
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Description

3-Amino-5-bromothiophene-2-carbonitrile (CAS 1017789-14-8) is a brominated and aminated thiophene derivative of high interest in organic and medicinal chemistry research. With the molecular formula C 5 H 3 BrN 2 S and a molecular weight of 203.06 g/mol, it serves as a versatile synthetic intermediate . The molecule features both an electron-withdrawing bromo substituent and an amino functional group, making it a valuable precursor for the synthesis of more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are common scaffolds in pharmaceutical development . The compound requires careful handling and storage; it is recommended to be kept in a dark place under an inert atmosphere at 2-8°C to ensure stability . As a key building block, its applications are primarily explored in drug discovery, materials science, and as a component in the development of functional organic molecules. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-5-bromothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2S/c6-5-1-3(8)4(2-7)9-5/h1H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSQZPJVLKWSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1N)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650622
Record name 3-Amino-5-bromothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017789-14-8
Record name 3-Amino-5-bromothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Amino-5-bromothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromothiophene-2-carbonitrile is a substituted thiophene, a class of heterocyclic compounds recognized for its significant role as a versatile building block in medicinal chemistry and materials science. The unique arrangement of an amino group, a bromo substituent, and a cyano group on the thiophene ring imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of more complex molecular architectures. Thiophene-containing compounds are integral to the development of various therapeutic agents, including antimicrobial and anti-inflammatory drugs, as well as materials for organic electronics.[1][2][3] This guide provides a comprehensive overview of the core physical properties of this compound, outlines standard methodologies for their experimental determination, and discusses the compound's scientific context.

Core Compound Identification

A precise understanding of a compound's identity is foundational to any scientific investigation. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Number 1017789-14-8[4]
Molecular Formula C₅H₃BrN₂S[4]
Molecular Weight 203.06 g/mol [4]
Canonical SMILES N#CC1=C(N)C=C(Br)S1
InChI Key InChI=1S/C5H3BrN2S/c6-4-1-5(7)10-4-2-8/h1H,(H2,7,9)

Physical Properties Profile

The physical properties of a compound are critical for its handling, purification, formulation, and for predicting its behavior in various chemical and biological systems. While specific experimentally determined data for this compound is not widely published, this section presents a template for its physical property profile. The values for related compounds suggest it is a solid at room temperature.[5] Researchers should determine these properties for each new batch to ensure consistency and purity.

Physical PropertyExperimental ValueNotes and Significance
Appearance To be determinedThe color and form (crystalline, powder) are basic indicators of purity.
Melting Point To be determinedA sharp melting point range is a key indicator of a pure crystalline solid.
Boiling Point To be determinedLikely to decompose at higher temperatures under atmospheric pressure.
Density To be determinedUseful for solvent selection and reaction setup.
Solubility To be determinedCrucial for selecting appropriate solvents for reactions, purification, and analysis.
Storage Conditions Store at 2-8°C, in a dark place, under an inert atmosphere.Recommended to prevent degradation.

Experimental Protocols for Physical Property Determination

The following section details standard, reliable methods for determining the key physical properties of this compound in a research setting.

Melting Point Determination (Capillary Method)
  • Rationale: This method provides a sharp, reproducible melting point range, which is a primary indicator of the purity of a crystalline solid. A broad melting range often suggests the presence of impurities.

  • Protocol:

    • Ensure the sample is completely dry by placing it under a high vacuum for several hours.

    • Finely crush a small amount of the crystalline solid.

    • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample at a rate of 10-15 °C per minute initially.

    • Observe the sample closely as the temperature approaches the expected melting point.

    • When the first signs of melting are observed, slow the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Solubility Assessment
  • Rationale: Understanding the solubility profile is essential for choosing appropriate solvents for synthesis, recrystallization, chromatography, and biological assays.

  • Protocol:

    • Add approximately 10 mg of this compound to a small test tube.

    • Add 1 mL of a selected solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide) to the test tube.

    • Vortex or shake the mixture vigorously for 1-2 minutes.

    • Observe the mixture. If the solid has completely dissolved, it is considered soluble.

    • If the solid has not dissolved, gently heat the mixture to see if solubility increases with temperature.

    • Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent at room temperature and with heating.

Spectroscopic Characterization

Spectroscopic data provides a detailed fingerprint of the molecular structure, confirming the identity and purity of the compound. While specific spectra for this compound are available from commercial suppliers upon request, the following outlines the expected features and the methods for their acquisition.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show signals for the amino protons and the single proton on the thiophene ring. The chemical shifts and coupling constants will be characteristic of the substituted thiophene structure.

    • ¹³C NMR: Will show distinct signals for each of the five carbon atoms in the molecule, including the carbon of the nitrile group.

  • Infrared (IR) Spectroscopy:

    • Key expected peaks include:

      • N-H stretching vibrations for the amino group (typically in the range of 3300-3500 cm⁻¹).

      • C≡N stretching vibration for the nitrile group (around 2220-2260 cm⁻¹).

      • C=C and C-S stretching vibrations characteristic of the thiophene ring.

  • Mass Spectrometry (MS):

    • Will determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (203.06 g/mol ), as well as a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Synthesis and Significance

Substituted 2-aminothiophenes like this compound are commonly synthesized via the Gewald reaction .[6][7][8] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[6][7][8] The versatility of the Gewald reaction allows for the creation of a diverse library of thiophene derivatives by varying the starting materials.[2][8]

The strategic placement of the amino, bromo, and nitrile functional groups makes this compound a highly valuable intermediate:

  • The amino group can be readily derivatized to form amides, sulfonamides, and other functional groups.

  • The bromo substituent serves as a handle for cross-coupling reactions (e.g., Suzuki, Stille), enabling the introduction of various aryl or alkyl groups.

  • The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further pathways for molecular elaboration.

This trifunctional nature allows for a stepwise and controlled synthesis of complex molecules, which is a significant advantage in the multi-step processes common in drug discovery and development.

Diagrams

The following diagrams illustrate key conceptual workflows relevant to the study of this compound.

G cluster_synthesis Conceptual Synthesis Ketone Ketone/Aldehyde Gewald Gewald Reaction Ketone->Gewald Nitrile Active Methylene Nitrile Nitrile->Gewald Sulfur Sulfur + Base Sulfur->Gewald Target This compound Gewald->Target

Caption: Conceptual workflow for the synthesis of the target compound via the Gewald reaction.

G cluster_analysis Physical Property Analysis Workflow Sample Pure Sample MP Melting Point (Capillary Method) Sample->MP Sol Solubility Test Sample->Sol Spec Spectroscopic Analysis (NMR, IR, MS) Sample->Spec Data Physical & Spectral Data MP->Data Sol->Data Spec->Data

Caption: Workflow for the experimental determination of physical and spectroscopic properties.

References

  • Gewald reaction - Wikipedia. (URL: [Link])

  • Gewald Reaction - Organic Chemistry Portal. (URL: [Link])

  • A green chemistry approach to gewald reaction - Der Pharma Chemica. (URL: [Link])

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa. (URL: [Link])

Sources

An In-depth Technical Guide to 3-Amino-5-bromothiophene-2-carbonitrile: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

3-Amino-5-bromothiophene-2-carbonitrile is a highly functionalized heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique arrangement of a reactive bromine atom, a nucleophilic amino group, and a versatile nitrile group on a thiophene scaffold makes it a valuable starting material for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-membered thiophene ring substituted with three key functional groups.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₅H₃BrN₂S
Molecular Weight203.06 g/mol
CAS Number1017789-14-8[1]
AppearanceSolid
StorageKeep in dark place, inert atmosphere, 2-8°C[1]

Synthesis of this compound

The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction .[2][3][4] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[2][3]

Gewald_Reaction reagents α-Halo Ketone/Aldehyde + Malononitrile + Sulfur intermediate In situ formation of α-mercapto intermediate reagents->intermediate Condensation base Base (e.g., Morpholine, Triethylamine) base->intermediate Catalysis product This compound intermediate->product Cyclization

Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Detailed Experimental Protocol (Gewald-type Synthesis)

Materials:

  • 2-bromo-2-cyanoacetaldehyde or a suitable precursor

  • Malononitrile

  • Elemental sulfur

  • Morpholine or Triethylamine

  • Ethanol or Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of the α-bromocarbonyl compound (1 equivalent) and malononitrile (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

  • Add a catalytic amount of morpholine or triethylamine to the mixture.

  • The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-50 °C) for several hours.[5]

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Chemical Reactivity and Key Transformations

The unique combination of functional groups in this compound provides multiple avenues for further chemical modifications.

Reactivity cluster_amino Amino Group Reactions cluster_bromo Bromo Group Reactions cluster_nitrile Nitrile Group Reactions main This compound Amino Group (NH2) Bromo Group (Br) Nitrile Group (CN) acylation N-Acylation main:f1->acylation sandmeyer Sandmeyer Reaction main:f1->sandmeyer cyclocondensation Cyclocondensation main:f1->cyclocondensation suzuki Suzuki Coupling main:f2->suzuki stille Stille Coupling main:f2->stille sonogashira Sonogashira Coupling main:f2->sonogashira hydrolysis Hydrolysis to Carboxylic Acid main:f3->hydrolysis reduction Reduction to Amine main:f3->reduction grignard Reaction with Grignard Reagents main:f3->grignard

Caption: Key reactive sites and potential transformations of this compound.

Reactions of the Amino Group
  • N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to introduce diverse substituents and modulate the biological activity of the molecule.

  • Sandmeyer Reaction: The amino group can be converted to a diazonium salt, which can then be substituted by a variety of nucleophiles, including halogens, cyano, and hydroxyl groups, through a copper-catalyzed Sandmeyer reaction.[6][7] This provides a powerful method for further functionalization of the thiophene ring.

  • Cyclocondensation Reactions: The ortho-relationship of the amino and nitrile groups makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines.[8] These structures are of significant interest in medicinal chemistry, particularly as kinase inhibitors.[9][10][11]

Reactions of the Bromo Group
  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[4] These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the construction of complex molecular architectures.

Reactions of the Nitrile Group
  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Addition of Nucleophiles: The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles such as Grignard reagents, leading to the formation of ketones after hydrolysis.

Applications in Drug Discovery and Materials Science

The 3-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds. Derivatives of this compound are actively being investigated for a range of therapeutic applications.

Kinase Inhibitors

A significant application of this compound is in the synthesis of thieno[2,3-d]pyrimidine derivatives, which are known to act as potent kinase inhibitors.[9][10][11] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By serving as a scaffold to which various substituents can be attached, derivatives of this compound can be designed to selectively target the ATP-binding site of specific kinases.

Kinase_Inhibitor_Synthesis start This compound cyclocondensation Cyclocondensation (e.g., with formamide, urea, or isothiocyanates) start->cyclocondensation thienopyrimidine Thieno[2,3-d]pyrimidine Core cyclocondensation->thienopyrimidine functionalization Further Functionalization (e.g., Suzuki coupling at C5-Br) thienopyrimidine->functionalization inhibitor Kinase Inhibitor Library functionalization->inhibitor

Caption: Synthetic pathway from this compound to a library of potential kinase inhibitors.

Other Therapeutic Areas

Derivatives of 2-aminothiophenes have demonstrated a broad spectrum of biological activities, including:

  • Antimicrobial and antifungal activity[12]

  • Anticancer properties[9]

  • Anti-inflammatory effects

Spectral Data and Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Table 2: Predicted and Expected Spectral Data

TechniqueExpected Peaks and Features
¹H NMR A singlet for the proton on the thiophene ring, and a broad singlet for the -NH₂ protons. The chemical shift of the thiophene proton will be influenced by the electron-donating amino group and the electron-withdrawing nitrile and bromo groups.
¹³C NMR Five distinct signals for the five carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected in the 115-125 ppm region. The carbons of the thiophene ring will appear in the aromatic region, with their chemical shifts influenced by the substituents.[13][14]
FT-IR Characteristic sharp, medium-intensity peak for the C≡N stretch around 2220-2260 cm⁻¹. N-H stretching vibrations of the primary amine will appear as two bands in the 3300-3500 cm⁻¹ region. C-H stretching of the thiophene ring will be observed around 3100-3000 cm⁻¹.[15][16]
Mass Spectrometry The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns may involve the loss of HCN, Br, and other small fragments.

Safety and Handling

As a brominated organic nitrile, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Potential Hazards (inferred from related compounds):

  • Harmful if swallowed, in contact with skin, or if inhaled.[17]

  • Causes skin and eye irritation.[18]

  • May cause respiratory irritation.[19]

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[20]

  • Skin Contact: Immediately wash with plenty of soap and water.[18]

  • Eye Contact: Rinse cautiously with water for several minutes.[18]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[18]

For detailed safety information, it is crucial to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a cornerstone building block in modern organic synthesis, offering a gateway to a vast chemical space of novel compounds. Its strategic combination of reactive functional groups allows for a wide range of chemical transformations, making it particularly valuable in the field of drug discovery for the development of kinase inhibitors and other therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists aiming to leverage its full potential in their synthetic endeavors.

References

Sources

An In-Depth Technical Guide to 3-Amino-5-bromothiophene-2-carbonitrile: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1017789-14-8[1]

Introduction: A Versatile Heterocyclic Building Block

3-Amino-5-bromothiophene-2-carbonitrile is a highly functionalized heterocyclic compound that has garnered significant interest as a versatile building block in organic synthesis. Its unique arrangement of an amino group, a bromine atom, and a nitrile moiety on a thiophene core makes it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the realm of medicinal chemistry and materials science. The thiophene ring itself is a privileged scaffold in many biologically active compounds, and the strategic placement of reactive functional groups on this core allows for diverse chemical transformations. This guide provides a comprehensive overview of the synthesis, key chemical properties, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1017789-14-8[1]
Molecular Formula C₅H₃BrN₂SCalculated
Molecular Weight 215.06 g/mol Calculated
Appearance Likely a solidInferred
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbonsInferred from related structures

While specific spectroscopic data for this compound is not widely published, characterization would typically involve the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show a singlet for the C4-H proton on the thiophene ring and a broad singlet for the amino (-NH₂) protons.

    • ¹³C NMR would display distinct signals for the five carbon atoms of the substituted thiophene ring, including the carbon of the nitrile group.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and various vibrations associated with the thiophene ring.

  • Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through modifications of established methods for 2-aminothiophene synthesis, most notably the Gewald reaction. The Gewald reaction is a multicomponent reaction that typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[2][3][4]

A plausible synthetic route to this compound would involve the use of a brominated starting material. One theoretical, yet chemically sound, approach would be a variation of the Gewald reaction utilizing bromomalononitrile.

Hypothetical Synthesis via a Modified Gewald Reaction

This proposed synthesis leverages the principles of the Gewald reaction, a cornerstone for the preparation of 2-aminothiophenes.[2][3][5]

Reaction Scheme:

Gewald Synthesis start Starting Materials reagents Reagents:Glyoxal (or suitable precursor)BromomalononitrileElemental Sulfur (S₈)Base (e.g., Morpholine, Triethylamine) intermediate1 Knoevenagel Condensate (Brominated α,β-unsaturated nitrile) reagents->intermediate1 Knoevenagel Condensation intermediate2 Thiolate Adduct intermediate1->intermediate2 + S₈, Base product This compound intermediate2->product Cyclization & Tautomerization

Caption: Hypothetical Gewald-type synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a theoretical adaptation and requires experimental validation.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine a suitable α-carbonyl compound (e.g., a glyoxal derivative) and bromomalononitrile in an appropriate solvent such as ethanol or dimethylformamide.

  • Knoevenagel Condensation: Add a catalytic amount of a base (e.g., triethylamine or piperidine) to the mixture and stir at room temperature to facilitate the Knoevenagel condensation, forming the α,β-unsaturated brominated nitrile intermediate.

  • Addition of Sulfur: To the reaction mixture, add elemental sulfur.

  • Gewald Reaction: Add a stoichiometric amount of a suitable base (e.g., morpholine) and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups: the amino group, the bromine atom, and the nitrile group.

Reactivity of this compound cluster_amino Amino Group Reactions cluster_bromo Bromo Group Reactions cluster_nitrile Nitrile Group Reactions start This compound acylation Acylation (Amide formation) start->acylation diazotization Diazotization (Sandmeyer-type reactions) start->diazotization condensation Condensation (Fused heterocycles) start->condensation suzuki Suzuki Coupling (C-C bond formation) start->suzuki stille Stille Coupling (C-C bond formation) start->stille sonogashira Sonogashira Coupling (C-C bond formation) start->sonogashira buchwald Buchwald-Hartwig Amination (C-N bond formation) start->buchwald hydrolysis Hydrolysis (Carboxylic acid formation) start->hydrolysis reduction Reduction (Amine formation) start->reduction cycloaddition Cycloaddition (e.g., Tetrazole formation) start->cycloaddition

Caption: Key reaction pathways for this compound.

Reactions at the Bromine Atom

The bromine atom at the 5-position of the thiophene ring is particularly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, making it a powerful tool for molecular diversification.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base enables the formation of carbon-carbon bonds, leading to 5-aryl or 5-heteroaryl substituted 2-aminothiophenes.

  • Stille Coupling: Coupling with organostannanes provides another efficient method for carbon-carbon bond formation.

  • Sonogashira Coupling: Reaction with terminal alkynes under palladium-copper catalysis yields 5-alkynyl-2-aminothiophenes.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling with amines.

Reactions Involving the Amino Group

The primary amino group at the 3-position can undergo a variety of transformations common to aromatic amines.

  • Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a range of functional groups.

  • Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or can be used as a nucleophile in the construction of fused heterocyclic ring systems, such as thieno[3,2-d]pyrimidines.

Transformations of the Nitrile Group

The nitrile group at the 2-position offers further opportunities for functional group interconversion.

  • Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid.

  • Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride.

  • Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles.

Applications in Drug Discovery and Materials Science

The trifunctional nature of this compound makes it a highly sought-after intermediate in the synthesis of compounds with potential therapeutic applications and advanced materials.

Medicinal Chemistry

Substituted 2-aminothiophenes are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound serves as a key starting material for the synthesis of novel analogs for drug discovery programs. For instance, the bromine atom can be functionalized via Suzuki coupling to introduce various aryl or heteroaryl moieties, allowing for the exploration of structure-activity relationships in the development of kinase inhibitors or other targeted therapies. The amino and nitrile groups can be elaborated to construct fused heterocyclic systems, which are common motifs in many approved drugs.

Materials Science

The thiophene core is a fundamental unit in the field of organic electronics due to its electron-rich nature. By utilizing cross-coupling reactions at the bromine position, various conjugated systems can be synthesized from this compound. These resulting materials can be investigated for their potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The amino and nitrile groups can also be used to tune the electronic properties and intermolecular interactions of the final materials.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its trifunctional nature provides multiple avenues for chemical modification, enabling the efficient construction of complex molecular architectures. Its utility as a precursor to a wide range of substituted thiophenes makes it a key intermediate for researchers in drug discovery and materials science. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will facilitate its effective application in the development of novel and functional molecules.

References

  • Dembitsky, V. M., & Kochetkov, K. A. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Bromomalononitrile. Retrieved from [Link]

  • Dembitsky, V. M., & Kochetkov, K. A. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Puterová, Z., Sidoová, E., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromothiophene-2-carbonitrile. Retrieved from [Link]

  • Mashkouri, S., & Naimi-Jamal, M. R. (2014). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. SciForum. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 5-Bromothiophene-2-carboxylate: A Key Building Block for Specialty Chemicals. Retrieved from [Link]

  • Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. Retrieved from [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Retrieved from [Link]

  • Al-Adiwish, W. M., et al. (2011). 3-Amino-5-(piperidin-1-yl)thiophene-2,4-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

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The Strategic Utility of 3-Amino-5-bromothiophene-2-carbonitrile in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as versatile starting points for drug discovery is relentless. Among the heterocyclic compounds that have garnered significant attention, 3-Amino-5-bromothiophene-2-carbonitrile has emerged as a cornerstone building block, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. Its unique trifunctionalized architecture—an amine, a nitrile, and a bromine atom arrayed on a thiophene core—offers a rich tapestry of synthetic possibilities. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its strategic application in the development of next-generation pharmaceuticals.

Physicochemical Properties and Molecular Characteristics

The strategic value of this compound as a synthetic intermediate is deeply rooted in its physicochemical properties. With a molecular formula of C₅H₃BrN₂S and a molecular weight of 203.06 g/mol , this compound presents a compact and highly functionalized scaffold.

PropertyValueSource
Molecular Formula C₅H₃BrN₂S
Molecular Weight 203.06 g/mol
CAS Number 1017789-14-8
Appearance SolidGeneral knowledge
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C

The interplay of the electron-donating amino group and the electron-withdrawing nitrile and bromo groups creates a unique electronic profile on the thiophene ring, influencing its reactivity and the biological activity of its derivatives.

Synthesis of this compound: A Modern Approach via the Gewald Reaction

The most versatile and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2] This one-pot, multi-component reaction offers an efficient route to compounds like this compound, prized for its operational simplicity and the availability of starting materials.[1]

The synthesis of this compound via a modified Gewald reaction would logically proceed from a brominated carbonyl precursor, an active methylene nitrile, and elemental sulfur.

Conceptual Reaction Scheme

Gewald_Reaction cluster_reactants Reactants cluster_catalyst Catalyst Bromoacetaldehyde Bromoacetaldehyde (or equivalent) Product This compound Bromoacetaldehyde->Product + Malononitrile + Sulfur Malononitrile Malononitrile Malononitrile->Product Sulfur Elemental Sulfur (S₈) Sulfur->Product Base Base (e.g., Morpholine, Triethylamine) Base->Product Catalysis

Caption: Conceptual workflow for the Gewald synthesis.

Detailed Experimental Protocol (Hypothetical, based on established Gewald methodologies)

This protocol is a representative example based on established Gewald reaction procedures and should be optimized for specific laboratory conditions.

Materials:

  • Bromoacetaldehyde dimethyl acetal

  • Malononitrile

  • Elemental sulfur

  • Morpholine (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for in situ generation of bromoacetaldehyde)

Procedure:

  • Preparation of Bromoacetaldehyde Solution: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, dissolve bromoacetaldehyde dimethyl acetal in ethanol. Add dilute hydrochloric acid dropwise while stirring to generate bromoacetaldehyde in situ.

  • Gewald Reaction Assembly: To the freshly prepared bromoacetaldehyde solution, add malononitrile and elemental sulfur.

  • Catalyst Addition and Reaction: Add morpholine (catalytic amount) to the mixture. Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield pure this compound.

The Strategic Role in Drug Discovery: A Gateway to Thieno[2,3-d]pyrimidines

The primary utility of this compound in drug discovery lies in its role as a key precursor for the synthesis of thieno[2,3-d]pyrimidines. This fused heterocyclic system is a bioisostere of purine and is a privileged scaffold found in numerous biologically active compounds, particularly kinase inhibitors.[3][4] The amino and nitrile functionalities of the thiophene are perfectly poised to undergo cyclization reactions to form the pyrimidine ring.

The Synthetic Pathway to Thieno[2,3-d]pyrimidine Kinase Inhibitors

The conversion of this compound to a thieno[2,3-d]pyrimidine core typically involves reaction with a one-carbon synthon, such as formamide or orthoformates, followed by further functionalization. The bromine atom at the 5-position serves as a crucial handle for introducing diversity through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the precise installation of various aryl or heteroaryl groups, which are often essential for potent and selective kinase inhibition.[5]

Thienopyrimidine_Synthesis cluster_cyclization Pyrimidine Ring Formation cluster_coupling Diversity Introduction cluster_final_modification Final Functionalization Start This compound Intermediate1 4-Amino-5-bromothieno[2,3-d]pyrimidine Start->Intermediate1 + Formamide or Triethyl Orthoformate Intermediate2 4-Amino-5-aryl-thieno[2,3-d]pyrimidine Intermediate1->Intermediate2 Suzuki Coupling (Arylboronic Acid, Pd catalyst) FinalProduct Potent Kinase Inhibitor Intermediate2->FinalProduct Further modifications (e.g., amination, acylation) Kinase_Inhibition_Pathway cluster_signaling Cellular Signaling Cascade cluster_inhibition Mechanism of Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, c-Met) GrowthFactor->RTK Binds and Activates Substrate Downstream Substrate Protein RTK->Substrate Phosphorylates ATP ATP ATP->RTK PhosphoSubstrate Phosphorylated Substrate CellularResponse Cell Proliferation, Survival, Angiogenesis PhosphoSubstrate->CellularResponse Initiates Signaling Inhibitor Thieno[2,3-d]pyrimidine Kinase Inhibitor Inhibitor->RTK Binds to ATP Pocket

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are paramount when handling this compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion: A Versatile and Indispensable Tool

This compound stands as a testament to the power of a well-designed molecular scaffold in accelerating drug discovery. Its efficient synthesis via the Gewald reaction and its strategic utility as a precursor to the privileged thieno[2,3-d]pyrimidine core make it an indispensable tool for medicinal chemists. The ability to readily introduce molecular diversity through its bromine handle allows for the rapid exploration of structure-activity relationships, paving the way for the development of highly potent and selective therapeutics, particularly in the realm of kinase inhibition. As our understanding of the molecular drivers of disease continues to evolve, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly continue to grow.

References

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. (URL not available)
  • Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. ResearchGate. [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PMC - PubMed Central. [Link]

  • [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. PubMed. [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed. [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

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  • Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]

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  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO. Sciforum. [Link]

  • Mastering Organic Synthesis: The Strategic Use of 3-Bromothiophene-2-Carbonitrile. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]

  • Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. [Link]

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  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC - NIH. [Link]

  • Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. PubMed. [Link]

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Synthesis of 3-Amino-5-bromothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded methodology for the synthesis of 3-Amino-5-bromothiophene-2-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. Recognizing the practical needs of researchers, this document details a strategic two-step synthetic sequence commencing from the commercially available intermediate, 3-Aminothiophene-2-carbonitrile. The guide elucidates the mechanistic principles underpinning each transformation, offers detailed, step-by-step experimental protocols, and provides predicted characterization data to aid in structural verification. The methodologies are designed to be self-validating and are supported by authoritative references, ensuring scientific integrity and reproducibility for professionals in drug development and chemical research.

Introduction: Significance of this compound

Substituted 2-aminothiophenes are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The title compound, this compound, combines three key functional motifs on a thiophene core: a nucleophilic amino group, an electrophilically active bromine atom, and a versatile nitrile group. This unique arrangement makes it an exceptionally powerful intermediate for generating diverse molecular libraries. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of complex carbon frameworks.[3] Concurrently, the amino and nitrile groups can be elaborated into fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities.[4]

Retrosynthetic Strategy

The synthesis is approached via a logical two-step sequence. The primary disconnection simplifies the target molecule to its unhalogenated precursor, 3-Aminothiophene-2-carbonitrile. This intermediate contains the core aminothiophene structure, which is then activated towards selective electrophilic substitution at the C5 position.

Retrosynthesis Target This compound Reagents Electrophilic Bromination (e.g., NBS) Target->Reagents Intermediate 3-Aminothiophene-2-carbonitrile Reagents->Intermediate

Caption: Retrosynthetic analysis of the target compound.

Part I: The Key Intermediate, 3-Aminothiophene-2-carbonitrile

The strategic starting point for this synthesis is the C4/C5-unsubstituted aminothiophene, 3-Aminothiophene-2-carbonitrile (CAS 56489-05-5). This compound is commercially available from suppliers such as Sigma-Aldrich, AK Scientific, and Alfa Chemistry, providing a reliable and reproducible entry point for research and development professionals.[5][6]

Theoretical Synthesis via Gewald Reaction

From a fundamental perspective, the 3-Aminothiophene-2-carbonitrile scaffold is classically constructed via the Gewald aminothiophene synthesis . This powerful multi-component reaction involves the condensation of a carbonyl compound, an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a base.[4]

The mechanism proceeds through three key stages:

  • Knoevenagel Condensation: The base catalyzes the condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur: The sulfur nucleophilically attacks the β-position of the unsaturated intermediate.

  • Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization and subsequent tautomerization (aromatization) to yield the stable 2-aminothiophene ring system.

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization Start Carbonyl + Malononitrile Intermediate1 α,β-Unsaturated Nitrile Start->Intermediate1 Base (e.g., Morpholine) Intermediate2 Sulfur Adduct Intermediate1->Intermediate2 + Elemental Sulfur (S8) Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Attack Final 2-Aminothiophene Intermediate3->Final Tautomerization

Caption: Simplified mechanism of the Gewald reaction.

Part II:

This stage involves the selective electrophilic bromination of the electron-rich thiophene ring.

Mechanistic Rationale for Selective Bromination

The 2-amino group is a potent activating substituent, directing electrophiles to the C5 position of the thiophene ring. This high regioselectivity is due to the stabilization of the Wheland intermediate (the sigma complex) through resonance, where the nitrogen's lone pair can participate in delocalizing the positive charge. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It serves as a source of an electrophilic bromine species (Br+) under mild conditions, minimizing over-bromination and other side reactions that can occur with harsher reagents like molecular bromine (Br₂).[7][8] The reaction proceeds cleanly, often at or below room temperature.

Experimental Protocol

This protocol is adapted from established procedures for the selective bromination of activated thiophenes.[9]

Table 1: Reagents and Materials

ReagentCAS No.Molar Mass ( g/mol )Quantity (10 mmol scale)Molar Eq.
3-Aminothiophene-2-carbonitrile56489-05-5124.161.24 g1.0
N-Bromosuccinimide (NBS)128-08-5177.981.87 g1.05
Acetonitrile (CH₃CN), anhydrous75-05-841.0550 mL-
Dichloromethane (DCM)75-09-284.93~100 mL (for extraction)-
Saturated Sodium Bicarbonate (NaHCO₃)--~50 mL (for work-up)-
Brine--~50 mL (for work-up)-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04~5-10 g (for drying)-

Step-by-Step Procedure:

  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Aminothiophene-2-carbonitrile (1.24 g, 10.0 mmol).

  • Dissolution: Add 50 mL of anhydrous acetonitrile to the flask. Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: While maintaining the temperature at 0 °C, add N-Bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 5-10 minutes. Causality Note: Slow, cold addition helps to control the reaction exotherm and maintain high selectivity, preventing potential side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates reaction completion.

  • Quenching & Work-up: Once complete, pour the reaction mixture into 50 mL of saturated aqueous sodium bicarbonate solution to quench any remaining NBS and acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel to yield the final product, this compound.

Bromination_Workflow A Dissolve Intermediate in Acetonitrile B Cool to 0 °C A->B C Add NBS Portion-wise B->C D Stir at 0 °C -> RT C->D E Monitor by TLC D->E F Aqueous Work-up (NaHCO₃, H₂O, Brine) E->F Reaction Complete G Extract with DCM F->G H Dry & Concentrate G->H I Purify (Recrystallization / Chromatography) H->I J Pure Product I->J

Caption: Experimental workflow for the bromination step.

Characterization and Data Analysis

As of the date of this guide, comprehensive, peer-reviewed spectral data for this compound (CAS 1017789-14-8) is not widely available. However, based on the known effects of the substituents on the thiophene ring, the following spectral characteristics are predicted.[2][10]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR δ ~7.0-7.2 ppm (s, 1H, H-4): The sole aromatic proton at the C4 position is expected to appear as a sharp singlet. Its chemical shift is influenced by the adjacent amino and sulfur atoms. δ ~5.0-6.0 ppm (br s, 2H, -NH₂): The amino protons typically appear as a broad singlet, and their chemical shift can vary with concentration and solvent.
¹³C NMR δ ~160-165 ppm (C-2): Carbon bearing the amino group, significantly deshielded. δ ~125-130 ppm (C-4): The protonated carbon of the thiophene ring. δ ~115-120 ppm (-CN): The nitrile carbon. δ ~105-110 ppm (C-5): Carbon bearing the bromine atom. δ ~90-95 ppm (C-3): Quaternary carbon adjacent to the amino and nitrile groups.
Mass Spec. Expected M⁺: ~202 and ~204 m/z in an approximate 1:1 ratio, corresponding to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).
IR Spec. ~3400-3200 cm⁻¹: N-H stretching (doublet for primary amine). ~2220 cm⁻¹: C≡N stretching. ~1620 cm⁻¹: N-H bending.

Note: Predicted chemical shifts are estimates and should be confirmed by experimental data. The use of an internal standard is required for precise measurement.

Safety and Handling

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. It is light-sensitive and should be stored in a dark, dry place.

  • Acetonitrile & Dichloromethane: Flammable and toxic solvents. All operations should be conducted in a fume hood, away from ignition sources.

  • Thiophene Derivatives: Many sulfur-containing compounds have unpleasant odors and unknown toxicity. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the selective NBS bromination of the commercially available intermediate, 3-Aminothiophene-2-carbonitrile. This method is highly regioselective, proceeds under mild conditions, and utilizes common laboratory reagents. The provided protocol, grounded in established chemical principles, offers a robust and reproducible pathway for researchers to access this versatile building block for applications in drug discovery and materials science.

References

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. (2021). [Link]

  • Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. (n.d.). [Link]

  • Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. ResearchGate. (2022). [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. (n.d.). [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. (n.d.). [Link]

  • Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. ResearchGate. (n.d.). [Link]

  • (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. (2021). [Link]

  • Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. ResearchGate. (2021). [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. (n.d.). [Link]

  • GLR Innovations Product Listing. ChemBuyersGuide.com. (n.d.). [Link]

  • 13C NMR Chemical Shifts. Oregon State University. (n.d.). [Link]

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  • A novel method for the bromination of thiophenes | Request PDF. ResearchGate. (2010). [Link]

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  • 13-C NMR Chemical Shift Table.pdf. (n.d.). [Link]

  • 2-amino-5-methylthiophene-3-carbonitrile. Multichem Exports. (n.d.). [Link]

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Ein umfassender technischer Leitfaden zur Gewald-Synthese substituierter Aminothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Untersuchung der Gewald-Synthese, einer leistungsstarken Mehrkomponentenreaktion zur Herstellung hochsubstituierter 2-Aminothiophene. Als grundlegende Methode in der heterozyklischen Chemie ist das Verständnis ihrer Nuancen für die Anwendung in der Wirkstoffforschung und den Materialwissenschaften von entscheidender Bedeutung.

Einleitung: Die Bedeutung der Gewald-Synthese

Die 1961 von Karl Gewald entdeckte Gewald-Reaktion ist eine Eintopfsynthese, bei der ein Keton oder Aldehyd, ein α-Cyanoester und elementarer Schwefel in Gegenwart einer Base zu einem 2-Aminothiophen kondensiert werden.[1][2][3] Die Attraktivität dieser Reaktion liegt in ihrer Effizienz, den milden Reaktionsbedingungen und der leichten Verfügbarkeit der Ausgangsmaterialien, was sie zu einem Eckpfeiler für die Synthese von Thiophen-Derivaten macht.[4][5][6] Diese Thiophen-Einheiten sind zentrale Bestandteile zahlreicher pharmazeutisch aktiver Verbindungen, darunter entzündungshemmende Mittel, antivirale Medikamente und Kinase-Inhibitoren, was die Bedeutung der Gewald-Synthese in der medizinischen Chemie unterstreicht.[7][8][9]

Detaillierter Reaktionsmechanismus: Eine schrittweise Analyse

Der Mechanismus der Gewald-Reaktion, der erst Jahrzehnte nach ihrer Entdeckung vollständig aufgeklärt wurde, ist ein elegantes Zusammenspiel klassischer organischer Transformationen.[2][10] Das Verständnis der einzelnen Schritte ist für die Optimierung der Reaktionsbedingungen und die Vorhersage potenzieller Nebenprodukte von entscheidender Bedeutung.

Schritt 1: Knoevenagel-Kondensation

Die Reaktion beginnt mit einer basenkatalysierten Knoevenagel-Kondensation zwischen dem Keton (oder Aldehyd) und dem α-Cyanoester.[2][3][10] Die Base, typischerweise ein sekundäres oder tertiäres Amin wie Morpholin oder Triethylamin, deprotoniert die aktive Methylengruppe des Cyanoesters und erzeugt ein reaktives Enolat. Dieses Enolat greift dann die Carbonylgruppe des Ketons oder Aldehyds an, gefolgt von einer Dehydratisierung, um ein stabiles α,β-ungesättigtes Nitril-Zwischenprodukt zu bilden.[6][11]

Schritt 2: Schwefeladdition und Zyklisierung

Der genaue Mechanismus der Schwefeladdition ist komplex und Gegenstand von Untersuchungen.[2][12][13] Es wird angenommen, dass der elementare Schwefel (typischerweise als S8-Ring) durch die Base aktiviert wird und mit dem Enolat des α,β-ungesättigten Nitrils reagiert. Dies führt zur Bildung eines Thiolat-Zwischenprodukts, das dann intramolekular am Nitril angreift.

Schritt 3: Tautomerisierung und Aromatisierung

Das resultierende cyclische Zwischenprodukt tautomerisiert dann zum stabileren 2-Aminothiophen.[2][10] Die Aromatisierung des Thiophenrings ist eine treibende Kraft für den letzten Schritt der Reaktion.[12][13]

Gewald_Mechanism Ketone Keton/Aldehyd (1) Intermediate3 α,β-ungesättigtes Nitril (3) Ketone->Intermediate3 + (2), Base Cyanoester α-Cyanoester (2) Cyanoester->Intermediate3 Base1 Base Intermediate4 Thiolat-Zwischenprodukt (4) Intermediate3->Intermediate4 + S₈, Base Sulfur Elementarer Schwefel (S₈) Sulfur->Intermediate4 Base2 Base Intermediate5 Cyclisches Zwischenprodukt (5) Intermediate4->Intermediate5 Cyclisierung Product6 2-Aminothiophen (6) Intermediate5->Product6 Tautomerisierung

Abbildung 1: Vereinfachter Mechanismus der Gewald-Synthese.

Anwendungsbereich und Grenzen: Was funktioniert und was nicht

Die Gewald-Synthese ist bemerkenswert vielseitig und toleriert eine breite Palette von funktionellen Gruppen an den Ausgangsmaterialien.[4][11]

Geeignete Substrate:

  • Carbonylverbindungen: Aliphatische und cyclische Ketone sowie Aldehyde reagieren im Allgemeinen gut.[6] Sterisch gehinderte Ketone können jedoch langsamere Reaktionsgeschwindigkeiten aufweisen.

  • Aktive Methylenverbindungen: Ethylcyanoacetat und Malononitril sind die am häufigsten verwendeten Substrate.[14][15] Andere aktivierte Nitrile, wie Benzoylacetonitril, wurden ebenfalls erfolgreich eingesetzt.[14]

Grenzen:

  • Stark gehinderte Ketone: Ketone mit sperrigen Substituenten in der Nähe der Carbonylgruppe können die anfängliche Knoevenagel-Kondensation behindern.

  • Nebenreaktionen: Unter bestimmten Bedingungen, insbesondere bei höheren Temperaturen, können Nebenreaktionen wie die Dimerisierung der Ausgangsmaterialien auftreten.[11]

Experimentelle Durchführung: Ein repräsentatives Protokoll

Dieses Protokoll beschreibt eine allgemeine Vorgehensweise für die Gewald-Synthese, die für eine Vielzahl von Substraten angepasst werden kann.

Materialien:

  • Keton oder Aldehyd (1,0 Äq.)

  • α-Cyanoester (1,0 Äq.)

  • Elementarer Schwefel (1,1 Äq.)

  • Base (z. B. Morpholin oder Triethylamin, 0,1-0,2 Äq.)

  • Lösungsmittel (z. B. Ethanol, Methanol oder DMF)

Vorgehensweise:

  • In einem geeigneten Reaktionsgefäß werden das Keton oder Aldehyd, der α-Cyanoester und der elementare Schwefel im gewählten Lösungsmittel suspendiert.

  • Die Base wird zu der Suspension gegeben.

  • Das Reaktionsgemisch wird unter Rühren auf eine Temperatur zwischen Raumtemperatur und 50 °C erhitzt. Die optimale Temperatur und Reaktionszeit hängen von den spezifischen Substraten ab.[11] Mikrowellenbestrahlung kann die Reaktionszeiten erheblich verkürzen.[2]

  • Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Nach Abschluss der Reaktion wird das Gemisch abgekühlt und das Produkt durch Filtration oder Extraktion isoliert.

  • Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Experimental_Workflow Start Start: Reagenzien mischen (Keton, Cyanoester, Schwefel, Lösungsmittel) Add_Base Base zugeben Start->Add_Base Heat_Stir Erhitzen & Rühren (RT - 50 °C oder Mikrowelle) Add_Base->Heat_Stir Monitor Reaktionsfortschritt überwachen (DC) Heat_Stir->Monitor Workup Aufarbeitung (Abkühlen, Filtration/Extraktion) Monitor->Workup Reaktion vollständig Purification Reinigung (Umkristallisation/Chromatographie) Workup->Purification End Ende: Reines 2-Aminothiophen Purification->End

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf für die Gewald-Synthese.

Optimierung und Fehlerbehebung

Kausalität bei der Wahl der experimentellen Parameter:

  • Base: Die Wahl der Base ist entscheidend. Sekundäre Amine wie Morpholin oder Piperidin sind oft effektiver als tertiäre Amine, da sie sowohl als Base als auch als Katalysator für die Knoevenagel-Kondensation fungieren können.[7]

  • Lösungsmittel: Polare aprotische Lösungsmittel wie DMF können die Löslichkeit von Schwefel erhöhen und die Reaktion beschleunigen. Alkohole wie Ethanol sind jedoch umweltfreundlicher und oft ausreichend.[1]

  • Temperatur: Eine moderate Erwärmung ist in der Regel vorteilhaft, um die Reaktion voranzutreiben. Zu hohe Temperaturen können jedoch zu einer Zersetzung der Reagenzien und zur Bildung von Nebenprodukten führen.

Tabelle 1: Einfluss der Reaktionsbedingungen auf die Ausbeute

KetonAktives MethylenBaseLösungsmittelTemperatur (°C)Zeit (h)Ausbeute (%)
CyclohexanonEthylcyanoacetatMorpholinEthanol50385
AcetonMalononitrilTriethylaminDMFRT678
4-ChloracetophenonEthylcyanoacetatPiperidinMethanol60482
CyclopentanonMalononitrilMorpholinEthanol452.590

Die in dieser Tabelle dargestellten Daten sind repräsentativ und können je nach den spezifischen experimentellen Bedingungen variieren.

Anwendungen in der Arzneimittelentwicklung

Die durch die Gewald-Synthese zugänglichen 2-Aminothiophene sind wertvolle Bausteine für die Synthese komplexer heterozyklischer Systeme.[4][8] Sie dienen als Ausgangsmaterial für die Herstellung von Thieno[2,3-d]pyrimidinen, einer Klasse von Verbindungen mit vielfältigen biologischen Aktivitäten, einschließlich antikanzerogener und entzündungshemmender Eigenschaften.[11] Das Medikament Olanzapin, ein atypisches Antipsychotikum, enthält eine Thiophen-Einheit, die über eine Gewald-ähnliche Strategie synthetisiert werden kann.[7]

Fazit und Ausblick

Die Gewald-Synthese bleibt auch nach über einem halben Jahrhundert seit ihrer Entdeckung eine äußerst relevante und leistungsstarke Methode zur Herstellung von 2-Aminothiophenen.[5] Ihre Einfachheit, Effizienz und breite Anwendbarkeit sichern ihr einen festen Platz im Repertoire des organischen Chemikers. Zukünftige Entwicklungen könnten sich auf die Verwendung neuer Katalysatoren zur weiteren Verbesserung der Reaktionsbedingungen und die Erweiterung des Substratspektrums auf noch komplexere Moleküle konzentrieren, um den Zugang zu neuen chemischen Räumen für die Arzneimittelentdeckung zu erschließen.

Referenzen

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An In-Depth Technical Guide to the Starting Materials for 3-Amino-5-bromothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Amino-5-bromothiophene-2-carbonitrile

This compound is a highly functionalized heterocyclic compound that serves as a pivotal building block in the synthesis of a wide array of complex molecules, particularly in the realms of medicinal chemistry and materials science. Its strategic importance lies in the unique arrangement of its functional groups: a nucleophilic amino group, an electrophilic nitrile group, and a reactive bromine atom on a thiophene core. This trifecta of reactivity allows for sequential and regioselective modifications, making it an invaluable scaffold for the construction of novel thieno[2,3-d]pyrimidines, kinase inhibitors, and other pharmacologically active agents. This guide provides a comprehensive overview of the primary synthetic routes to this key intermediate, with a deep dive into the selection and rationale of the starting materials.

Primary Synthetic Pathway: The Gewald Three-Component Reaction

The most direct and convergent approach to the synthesis of this compound is a variation of the celebrated Gewald three-component reaction.[1][2] This powerful one-pot synthesis combines a carbonyl compound, an active methylene nitrile, and elemental sulfur to construct the 2-aminothiophene ring system.[3]

Core Starting Materials and Their Rationale

The selection of the three fundamental components for the synthesis of this compound is dictated by the final structure of the target molecule.

  • Active Methylene Nitrile: Malononitrile. The presence of the 3-amino and 2-carbonitrile functionalities in the target molecule unequivocally points to the use of malononitrile as the active methylene nitrile component.[4] The high acidity of the methylene protons in malononitrile facilitates its participation in the initial Knoevenagel condensation, a key step in the Gewald reaction mechanism.[1]

  • Sulfur Source: Elemental Sulfur. The thiophene ring's sulfur atom is incorporated from elemental sulfur (S₈) . In the course of the reaction, under basic conditions, the sulfur ring is opened to form a nucleophilic sulfur species that attacks an intermediate and ultimately becomes part of the heterocyclic ring.

  • Carbonyl Compound: 2-Bromoacetaldehyde or a Synthetic Equivalent. The choice of the carbonyl component is the most critical for achieving the desired substitution pattern on the thiophene ring. To yield a final product with an unsubstituted C4 position and a bromine atom at the C5 position, the carbonyl starting material must be a two-carbon aldehyde with a bromine atom on the carbon that will become C5. The ideal candidate is 2-bromoacetaldehyde . Due to the inherent instability of 2-bromoacetaldehyde, it is often generated in situ or a more stable synthetic equivalent is employed.

The overall reaction can be visualized as follows:

Gewald Reaction for this compound cluster_starting_materials Starting Materials cluster_reaction Gewald Reaction cluster_product Product SM1 2-Bromoacetaldehyde Reaction Base-catalyzed condensation and cyclization SM1->Reaction SM2 Malononitrile SM2->Reaction SM3 Elemental Sulfur SM3->Reaction Product This compound Reaction->Product

Caption: The Gewald three-component synthesis of this compound.

Experimental Protocol: A Representative Synthesis

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
2-Bromoacetaldehyde diethyl acetal197.07101.0
Malononitrile66.06101.0
Elemental Sulfur32.06101.0
Triethylamine101.19151.5
Ethanol46.07--
Hydrochloric Acid (1 M)36.46--

Procedure:

  • In situ Generation of 2-Bromoacetaldehyde: To a solution of 2-bromoacetaldehyde diethyl acetal (1.97 g, 10 mmol) in ethanol (30 mL), add 1 M hydrochloric acid (10 mL) and stir at room temperature for 1 hour to hydrolyze the acetal to 2-bromoacetaldehyde.

  • Gewald Reaction: To the solution containing the freshly prepared 2-bromoacetaldehyde, add malononitrile (0.66 g, 10 mmol) and elemental sulfur (0.32 g, 10 mmol).

  • Base Addition: Cool the reaction mixture in an ice bath and slowly add triethylamine (2.1 mL, 15 mmol) dropwise.

  • Reaction Progression: After the addition of the base, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (100 mL). The crude product will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and then recrystallize from a suitable solvent such as ethanol or isopropanol to afford pure this compound.

Alternative Synthetic Strategy: Post-Synthesis Bromination

An alternative, though likely less efficient, route to this compound involves the bromination of a pre-synthesized 3-aminothiophene-2-carbonitrile.

Starting Materials and Rationale
  • Precursor: 3-Aminothiophene-2-carbonitrile. This precursor can be synthesized via a standard Gewald reaction using acetaldehyde, malononitrile, and sulfur.

  • Brominating Agent: N-Bromosuccinimide (NBS). N-Bromosuccinimide is a common and relatively mild electrophilic brominating agent for aromatic and heteroaromatic compounds.[5]

Challenges and Mechanistic Considerations

The primary challenge with this approach is controlling the regioselectivity of the bromination. The amino group at the C3 position is a strong activating group and is ortho-, para-directing. In the context of the thiophene ring, this would direct electrophilic attack to the C2 and C4 positions. Since the C2 position is already substituted, the C4 position would be the most likely site of bromination, leading to the undesired 4-bromo isomer. The C5 position is electronically less favored for electrophilic substitution in this system.

Bromination of 3-Aminothiophene-2-carbonitrile cluster_starting_materials Starting Materials cluster_reaction Electrophilic Bromination cluster_products Potential Products SM1 3-Aminothiophene-2-carbonitrile Reaction Reaction in an appropriate solvent SM1->Reaction SM2 N-Bromosuccinimide (NBS) SM2->Reaction Product1 3-Amino-4-bromothiophene-2-carbonitrile (Major Product) Reaction->Product1 Product2 This compound (Minor Product) Reaction->Product2

Caption: Potential outcomes of the bromination of 3-aminothiophene-2-carbonitrile.

Conclusion and Expert Recommendations

For the synthesis of this compound, the Gewald three-component reaction employing 2-bromoacetaldehyde (or a synthetic equivalent), malononitrile, and elemental sulfur is the most logical and strategically sound approach. This method offers high convergency and excellent regiocontrol, directly installing the bromine atom at the desired C5 position.

While post-synthesis bromination of 3-aminothiophene-2-carbonitrile is a theoretical possibility, it is anticipated to suffer from poor regioselectivity, leading to a mixture of isomers that would require challenging separation. Therefore, for researchers and drug development professionals seeking an efficient and reliable synthesis of this valuable building block, the Gewald reaction is the recommended pathway. Careful optimization of the reaction conditions, particularly the in situ generation and handling of 2-bromoacetaldehyde, will be key to achieving high yields and purity.

References

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A Spectroscopic Investigation of 3-Amino-5-bromothiophene-2-carbonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral characteristics of 3-Amino-5-bromothiophene-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are emphasized to provide field-proven insights.

Introduction: The Significance of this compound

This compound is a highly functionalized thiophene derivative. The thiophene ring is a common scaffold in many pharmaceutical agents due to its bioisosteric relationship with the benzene ring. The presence of an amino group, a nitrile moiety, and a bromine atom provides multiple reactive sites for further chemical modifications, making it a versatile precursor for the synthesis of complex molecules with potential biological activity. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which is a critical step in any research and development pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is crucial to avoid interfering signals from the solvent itself.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Lock the field frequency using the deuterium signal from the solvent.

  • ¹H NMR Acquisition:

    • Employ a standard single-pulse sequence.

    • Set a spectral width of around 12 ppm.

    • Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

    • Employ a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the amino protons and the single proton on the thiophene ring.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~5.0 - 6.0Broad Singlet2H-NH₂The chemical shift of amino protons can vary and they often appear as a broad signal due to hydrogen bonding and exchange with trace amounts of water.
~7.2 - 7.4Singlet1HH-4The proton at the C4 position of the thiophene ring is expected to be a singlet as there are no adjacent protons to couple with. Its chemical shift is influenced by the surrounding electron-donating amino group and electron-withdrawing bromo and nitrile groups.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~90 - 100C2The carbon bearing the nitrile group (C2) is expected to be significantly shielded by the adjacent amino group.
~155 - 165C3The carbon attached to the amino group (C3) will be strongly deshielded due to the electronegativity of the nitrogen atom.
~125 - 135C4The chemical shift of the protonated carbon (C4) is influenced by the overall electronic environment of the ring.
~105 - 115C5The carbon attached to the bromine atom (C5) will be shielded due to the "heavy atom effect" of bromine.
~115 - 120-C≡NThe nitrile carbon typically resonates in this region.[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Data Acquisition

For a solid sample like this compound, the following methods are commonly used:

  • KBr Pellet Method: A small amount of the sample (1-2 mg) is finely ground with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then compressed under high pressure to form a transparent pellet, which is placed in the IR beam.[2]

  • Thin Solid Film Method: The solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains, which can be analyzed directly.[3]

Predicted IR Spectral Data

The IR spectrum of this compound will be characterized by the absorption bands of the amino, nitrile, and thiophene ring functionalities.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3450 - 3300Medium, Sharp (doublet)N-H stretchingThe symmetric and asymmetric stretching vibrations of the primary amine group typically appear as a doublet in this region.
2220 - 2260Strong, SharpC≡N stretchingThe nitrile group gives a characteristic strong and sharp absorption band. For aromatic nitriles, this peak is typically at a lower frequency than for saturated nitriles due to conjugation.[4][5]
~1600 - 1450Medium to StrongC=C stretching (thiophene ring)These absorptions are characteristic of the aromatic thiophene ring.
~1350 - 1250MediumC-N stretchingThe stretching vibration of the carbon-nitrogen single bond.
Below 800Medium to StrongC-Br stretchingThe carbon-bromine bond vibration appears in the fingerprint region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

Common ionization techniques for a molecule like this compound include:

  • Electron Ionization (EI): This is a hard ionization technique that leads to extensive fragmentation, providing a detailed fragmentation pattern.

  • Electrospray Ionization (ESI): A softer ionization technique that often results in a prominent molecular ion peak, which is useful for determining the molecular weight.

Predicted Mass Spectrum Data

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. A key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of nearly equal intensity.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)AssignmentRationale
203/205[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for one bromine atom.
177/179[M - C₂H₂N]⁺Loss of the amino and nitrile groups as a neutral fragment.
124[M - Br]⁺Loss of the bromine atom.
97[C₄H₃S]⁺Thiophene ring fragment after loss of all substituents.

Workflow for Spectroscopic Analysis

The comprehensive spectral analysis of this compound follows a logical workflow to ensure structural confirmation.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis and Interpretation cluster_3 Structural Confirmation A This compound (Solid) B NMR Spectroscopy (¹H and ¹³C) A->B Dissolution in deuterated solvent C IR Spectroscopy A->C KBr pellet or thin film D Mass Spectrometry A->D Ionization (EI/ESI) E Elucidation of C-H Framework B->E F Identification of Functional Groups C->F G Determination of Molecular Weight & Fragmentation D->G H Verified Structure E->H F->H G->H

Caption: Workflow for the comprehensive spectral analysis.

Conclusion

The predicted NMR, IR, and MS spectral data presented in this guide provide a robust framework for the characterization of this compound. By understanding the principles behind these spectroscopic techniques and the expected spectral features, researchers can confidently verify the structure and purity of this important synthetic intermediate. This foundational knowledge is crucial for its effective application in the development of novel pharmaceuticals and advanced materials.

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Spectroscopic Characterization of 3-Amino-5-bromothiophene-2-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic methodologies for the structural elucidation and characterization of 3-Amino-5-bromothiophene-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental choices and data interpretation.

Introduction: The Significance of a Well-Defined Structure

This compound is a substituted thiophene, a class of sulfur-containing heterocyclic compounds integral to the development of various pharmaceutical agents and functional materials.[1][2] The precise arrangement of the amino, bromo, and nitrile functional groups on the thiophene ring dictates its chemical reactivity, biological activity, and material properties. Therefore, unambiguous spectroscopic characterization is a cornerstone for its application in any field. This guide will delve into a multi-faceted spectroscopic approach, employing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) to create a complete structural profile of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[3] For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to be relatively simple, revealing the electronic effects of the substituents on the sole thiophene ring proton.

Expected ¹H NMR Spectral Data:

ProtonExpected Chemical Shift (δ, ppm)MultiplicityRationale
H4~7.3-7.5SingletThe H4 proton is deshielded by the adjacent electron-withdrawing bromine atom and the overall aromaticity of the ring. The absence of adjacent protons results in a singlet.
NH₂~5.0-6.0Broad SingletThe chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad due to quadrupole broadening and exchange with residual water.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to better dissolve polar compounds and slow down the exchange of amine protons, resulting in a sharper NH₂ signal.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • A sufficient number of scans (e.g., 16-64) should be averaged to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds between scans is generally adequate.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative proton ratios.

Causality in Experimental Choices: The choice of a high-field NMR spectrometer enhances spectral resolution, which is crucial for distinguishing closely spaced signals, although less critical for this specific molecule with its expected simple spectrum. Shimming is vital for obtaining sharp lines, which allows for accurate determination of chemical shifts and coupling constants (if any).

¹³C NMR: Unveiling the Carbon Framework

The ¹³C NMR spectrum provides a direct view of the carbon skeleton. Due to the low natural abundance of ¹³C, a proton-decoupled experiment is typically employed to enhance sensitivity and simplify the spectrum to a series of single lines, one for each unique carbon atom.

Expected ¹³C NMR Spectral Data:

CarbonExpected Chemical Shift (δ, ppm)Rationale
C2~105-115The carbon atom bearing the nitrile group is expected to be significantly shielded.
C3~150-160The C3 carbon, attached to the electron-donating amino group, will be deshielded.
C4~125-135The C4 carbon, being adjacent to the deshielding bromine atom, will appear in the typical aromatic region.
C5~110-120The C5 carbon, directly bonded to the bromine atom, will be shielded due to the heavy atom effect.
CN~115-125The nitrile carbon typically resonates in this region.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial to reduce acquisition time.

  • Instrument Setup:

    • Tune the probe to the ¹³C frequency.

    • Use a standard proton-decoupled pulse sequence.

  • Data Acquisition:

    • Set the spectral width to cover the entire range of expected carbon signals (typically 0-200 ppm).

    • A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low sensitivity of the ¹³C nucleus.[3]

    • A longer relaxation delay (2-5 seconds) is often necessary to ensure quantitative signal intensities, especially for quaternary carbons.

  • Data Processing:

    • Similar to ¹H NMR, the FID is Fourier transformed, phased, and calibrated using the solvent signal (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Self-Validating System: The combination of ¹H and ¹³C NMR data provides a self-validating system. The number of signals in each spectrum should correspond to the number of unique protons and carbons in the molecule, respectively. Advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) can be employed to directly correlate each proton with its attached carbon, further confirming the assignments.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule.[4] It is particularly useful for confirming the presence of the amino (N-H), nitrile (C≡N), and thiophene ring (C-S, C=C) moieties.

Expected FT-IR Absorption Bands:

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amino)3200 - 3500Medium (often two bands for symmetric and asymmetric stretching)
C≡N Stretch (Nitrile)2220 - 2260Strong, Sharp
C=C Stretch (Thiophene Ring)1550 - 1620Medium to Strong
N-H Bend (Amino)1580 - 1650Medium
C-Br Stretch500 - 600Medium to Strong
C-S Stretch (Thiophene Ring)600 - 800Weak to Medium

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle. The KBr must be of spectroscopic grade and completely dry to avoid interference from water absorption bands.

    • Transfer the fine powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Trustworthiness of the Protocol: The KBr pellet method is a well-established technique for solid samples. The quality of the spectrum is highly dependent on the homogeneity of the sample-KBr mixture and the transparency of the pellet. Any cloudiness in the pellet can lead to scattering of the infrared beam and a sloping baseline.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[5] The extended conjugation in the thiophene ring, influenced by the amino, bromo, and nitrile substituents, will give rise to characteristic absorption bands in the UV-Vis region.

Expected UV-Vis Absorption:

  • λ_max: The maximum absorption wavelength (λ_max) is expected to be in the range of 250-350 nm. The amino group, being an auxochrome, will cause a bathochromic (red) shift compared to unsubstituted thiophene.

  • Molar Absorptivity (ε): The molar absorptivity is expected to be in the range of 10,000-20,000 L mol⁻¹ cm⁻¹, indicative of a π → π* transition.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol or acetonitrile).

    • Perform serial dilutions to obtain a solution with an absorbance in the optimal range of 0.2-0.8 AU.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to record a baseline.

    • Rinse and fill the cuvette with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).[6]

  • Data Analysis:

    • Identify the λ_max from the spectrum.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion peak.[8][9] Two peaks of almost equal intensity will be observed at m/z values corresponding to [C₅H₂⁷⁹BrNS]⁺ and [C₅H₂⁸¹BrNS]⁺.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways for such compounds may include the loss of Br, HCN, or other small neutral molecules.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV) in an electron ionization (EI) source.

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow illustrates the logical progression of analysis.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Confirmation Final Confirmation NMR NMR Spectroscopy (¹H & ¹³C) Structure Molecular Skeleton Connectivity NMR->Structure FTIR FT-IR Spectroscopy FunctionalGroups Functional Groups (NH₂, C≡N, C-Br) FTIR->FunctionalGroups UVVis UV-Vis Spectroscopy Electronic Electronic Transitions (π → π*) UVVis->Electronic MS Mass Spectrometry MolecularWeight Molecular Weight Isotopic Pattern MS->MolecularWeight Final_Structure Confirmed Structure of This compound Structure->Final_Structure FunctionalGroups->Final_Structure Electronic->Final_Structure MolecularWeight->Final_Structure

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound through the synergistic application of NMR, FT-IR, UV-Vis, and Mass Spectrometry provides an unambiguous confirmation of its molecular structure. This detailed understanding is a prerequisite for its rational application in drug design, synthesis of novel materials, and other advanced scientific endeavors. The protocols and expected data presented in this guide serve as a robust framework for the analysis of this and structurally related thiophene derivatives, ensuring the integrity and reproducibility of future research.

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Introduction: The Strategic Importance of 3-Amino-5-bromothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 3-Amino-5-bromothiophene-2-carbonitrile

This guide provides a comprehensive technical overview of the solubility profile of this compound. It is intended for researchers, scientists, and drug development professionals who utilize this heterocyclic building block. The document delves into the theoretical principles governing its solubility, offers a predictive solubility profile in various solvent systems, and provides detailed, field-proven experimental protocols for empirical determination.

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its thiophene core, substituted with an amine, a bromine atom, and a nitrile group, offers multiple points for synthetic modification.[1] The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Stille), while the amino and nitrile groups can be transformed into a wide array of other functionalities.[1] This versatility makes it a valuable intermediate for constructing complex molecular architectures for pharmaceutical candidates and organic electronic materials.[1]

A thorough understanding of a compound's solubility is a critical prerequisite for its successful application. Low aqueous solubility can impede biological testing and lead to poor bioavailability, while insolubility in organic solvents can complicate synthetic reactions, purification, and formulation.[2][3] This guide provides the foundational knowledge required to effectively manage the solubility of this compound in a laboratory setting.

Physicochemical Properties

A molecule's physical and chemical properties are the primary determinants of its solubility behavior.

PropertyValueSource
Molecular Formula C₅H₃BrN₂SBLD Pharm[4]
Molecular Weight 203.06 g/mol BLD Pharm[4]
Appearance Solid (Predicted)N/A
CAS Number 1017789-14-8BLD Pharm[4]
SMILES N#CC1=C(N)C=C(Br)S1BLD Pharm[4]

Theoretical Framework of Solubility

The solubility of a molecular compound is governed by the interplay of intermolecular forces between the solute and the solvent, as well as factors like temperature and pH. The fundamental principle is that "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[5][6]

Influence of Molecular Structure and Polarity

The structure of this compound contains both polar and non-polar features that dictate its solubility:

  • Polar Groups: The primary amine (-NH₂) and nitrile (-C≡N) groups are polar and capable of hydrogen bonding. The amine group can act as a hydrogen bond donor and acceptor, while the nitrile group is a hydrogen bond acceptor.

  • Non-Polar Groups: The thiophene ring and the bromo substituent (-Br) contribute to the molecule's lipophilicity (non-polar character).

The overall solubility in a given solvent depends on the balance between these competing characteristics. Polar solvents will interact favorably with the amine and nitrile groups, while non-polar solvents will interact more readily with the thiophene ring system.

Effect of pH on Solubility

The presence of the basic amino group makes the aqueous solubility of this compound highly dependent on pH.[7][8]

  • In acidic solutions (low pH): The amino group will be protonated to form a cationic ammonium salt (-NH₃⁺). This salt formation dramatically increases the molecule's polarity and its solubility in aqueous media.[9]

  • In neutral or basic solutions (high pH): The amino group remains in its neutral, less polar form (-NH₂), leading to significantly lower aqueous solubility.

This pH-dependent behavior is a critical consideration for any applications in biological systems or aqueous reaction media.[10]

Effect of Temperature

For most solid organic compounds, solubility increases with temperature.[7] This is because the dissolution process is often endothermic, meaning it requires energy input to overcome the crystal lattice energy of the solid and the intermolecular forces within the solvent. However, the magnitude of this effect can vary significantly depending on the specific solute-solvent system.[7]

Predictive Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, Diethyl EtherLow / Insoluble The polar amine and nitrile groups dominate, preventing effective solvation by non-polar solvents. The "like dissolves like" principle suggests a mismatch.[5][6]
Polar Aprotic DMSO, DMF, AcetonitrileHigh These solvents have strong dipole moments and can act as hydrogen bond acceptors, effectively solvating the polar functional groups of the molecule without the competing interactions of a protic solvent.
Polar Protic Methanol, EthanolModerate These solvents can both donate and accept hydrogen bonds, leading to good solvation. However, their own hydrogen-bonding networks can make solvating the thiophene ring less favorable compared to polar aprotic solvents.
Aqueous Water, BufferspH-Dependent Low at neutral pH (e.g., pH 7.4). Increasingly Soluble at acidic pH (e.g., pH < 4) due to the protonation of the amino group to form a more soluble salt.[8][9]
Chlorinated Dichloromethane (DCM), ChloroformModerate to High These solvents have a moderate polarity and can effectively solvate a wide range of organic molecules, including thiophene derivatives.[11]

Experimental Determination of Solubility

Empirical measurement is essential to confirm the precise solubility of this compound. The Shake-Flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[12][13]

Diagram: Key Factors Influencing Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solute This compound Polarity Molecular Polarity (Amine, Nitrile vs. Thiophene) Solute->Polarity Structure Functional Groups (H-Bonding, Size) Solute->Structure pKa pKa of Amino Group Solute->pKa Solubility Resulting Solubility Polarity->Solubility 'Like dissolves like' Structure->Solubility pKa->Solubility Solvent Solvent System SolventPolarity Solvent Polarity (Protic vs. Aprotic) Solvent->SolventPolarity pH System pH Solvent->pH SolventPolarity->Solubility pH->Solubility Influences ionization Temp Temperature Temp->Solubility Affects dissolution energy G A 1. Preparation Add excess solid solute to solvent in vial B 2. Equilibration Seal and agitate at constant temperature (e.g., 24-48 hours) A->B Constant T C 3. Phase Separation Centrifuge or filter (0.22 µm) to remove undissolved solid B->C Saturated solution D 4. Dilution & Quantification Dilute clear supernatant and analyze concentration via HPLC or UV-Vis C->D Clear filtrate E 5. Calculation Determine solubility value D->E Concentration data

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A Technical Guide to the Discovery of Novel Thiophene Derivatives: From Synthesis to Biological Validation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiophene ring is a privileged heterocyclic scaffold that holds a significant position in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties, including its role as a bioisosteric replacement for the phenyl group, have led to its incorporation into numerous clinically successful therapeutics.[1][3] Thiophene-containing drugs span a wide array of pharmacological classes, including anti-inflammatory agents, antiplatelet drugs like clopidogrel, and antipsychotics such as olanzapine.[1] In fact, the thiophene moiety was ranked 4th in the US FDA approval of small drug molecules over the last decade, underscoring its continued relevance.[1][2] This guide provides a comprehensive overview of the modern workflow for discovering novel thiophene derivatives, beginning with robust synthetic strategies, proceeding through high-throughput screening and hit validation, and culminating in an exploration of mechanism of action and structure-activity relationships, with a special focus on the promising field of oncology.

The Thiophene Scaffold: A Cornerstone of Medicinal Chemistry

Heterocyclic compounds are fundamental to drug design, and five-membered rings containing a sulfur heteroatom, like thiophene, are of paramount importance.[4] The thiophene core is not merely a passive structural element; it actively contributes to a molecule's pharmacological profile. The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[1][5] Furthermore, replacing a phenyl ring with a thiophene ring—a classic bioisosteric substitution—can significantly alter a compound's metabolic stability, solubility, and binding affinity, often leading to improved therapeutic profiles.[1][6] This versatility has cemented thiophene's status as a critical pharmacophore for developing new therapeutic agents against a spectrum of diseases, including cancer, inflammation, and infectious diseases.[4][5][7]

Synthetic Strategies for Novel Thiophene Libraries

The generation of diverse libraries of thiophene derivatives is the foundational step in the discovery process. While numerous methods exist, the Gewald reaction remains a cornerstone for its efficiency and versatility in producing polysubstituted 2-aminothiophenes, which are valuable synthetic intermediates.[8][9]

The Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot, multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[8][9] The reaction's appeal lies in its operational simplicity, use of readily available starting materials, and the mild conditions under which it proceeds.[9]

The mechanism initiates with a Knoevenagel condensation between the carbonyl compound and the activated nitrile to form a stable α,β-unsaturated intermediate.[8][10][11] The subsequent addition of sulfur is complex but ultimately leads to cyclization and tautomerization to yield the final 2-aminothiophene product.[8][10][11]

G cluster_workflow Gewald Reaction Workflow reactants Reactants: - Ketone/Aldehyde - α-Cyanoester - Elemental Sulfur - Base (e.g., Diethylamine) one_pot One-Pot Reaction Vessel (Solvent: e.g., Ethanol) reactants->one_pot knoevenagel Step 1: Knoevenagel Condensation one_pot->knoevenagel intermediate α,β-Unsaturated Nitrile (Stable Intermediate) knoevenagel->intermediate sulfur_add Step 2: Sulfur Addition & Cyclization intermediate->sulfur_add product Polysubstituted 2-Aminothiophene sulfur_add->product workup Reaction Work-up & Purification product->workup

Caption: Workflow for the Gewald multicomponent synthesis of 2-aminothiophenes.

Protocol 2.1: Representative Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol describes the synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a common intermediate.[12][13]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine equimolar amounts (e.g., 0.05 mol) of ethyl cyanoacetate and acetylacetone at room temperature.[13]

  • Sulfur Addition: To the stirred mixture, add elemental sulfur (0.06 mol) portion-wise.[13]

  • Base Catalysis: Slowly add a catalytic amount of a suitable base, such as diethylamine, to the mixture. An exothermic reaction may be observed.

  • Reaction: Continue stirring the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiophene derivative.[12]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Modern Synthetic Approaches

Beyond the Gewald reaction, contemporary organic synthesis offers advanced methods for creating thiophene derivatives. These include:

  • Metal-Catalyzed Cyclizations: Palladium- or copper-catalyzed reactions involving functionalized alkynes provide a regioselective and atom-economical route to substituted thiophenes.[14][15]

  • Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields for classical methods like the Gewald reaction.[8]

  • Multi-component Reactions: Novel multi-component strategies continue to be developed, allowing for the rapid assembly of complex thiophene structures from simple precursors in a single step.[16][17]

High-Throughput Screening (HTS) and Hit Identification

Once a diverse library of novel thiophene derivatives is synthesized, high-throughput screening (HTS) is employed to efficiently test thousands of compounds for a desired biological activity.[18] This process is critical for identifying initial "hits" that warrant further investigation.

G cluster_hts High-Throughput Screening (HTS) Workflow lib_prep 1. Compound Library Preparation (Thiophene Derivatives in DMSO) automation 3. Automated HTS (Robotic liquid handlers dispense reagents & compounds) lib_prep->automation assay_dev 2. Assay Development & Miniaturization (384-well format) assay_dev->automation readout 4. Signal Detection (e.g., Fluorescence, Luminescence) automation->readout data_analysis 5. Primary Data Analysis (Identify 'Hits' based on activity threshold) readout->data_analysis hit_confirm 6. Hit Confirmation (Re-test primary hits) data_analysis->hit_confirm dose_resp 7. Dose-Response Analysis (Determine IC50/EC50 for confirmed hits) hit_confirm->dose_resp leads Promising Lead Compounds dose_resp->leads

Caption: A generalized workflow for high-throughput screening of thiophene libraries.

Protocol 3.1: General HTS Workflow for a Kinase Inhibitor Screen

This protocol outlines a typical workflow for screening a thiophene library against a specific protein kinase target.[18]

  • Assay Miniaturization: Optimize a kinase activity assay (e.g., an ADP-Glo™ or LanthaScreen™ assay) for a low-volume, 384-well plate format. This involves determining optimal concentrations of the kinase, substrate, and ATP.[18]

  • Library Preparation: Prepare the synthesized thiophene library in 384-well plates by diluting DMSO stock solutions to the desired screening concentration (e.g., 10 µM).[18]

  • Automated Screening: Using robotic liquid handlers, dispense the kinase, substrate, and ATP into the assay plates. Add the thiophene compounds from the library plates and incubate for a predetermined time.

  • Signal Detection: Add the detection reagent (e.g., luciferase/luciferin for ADP-Glo™) and measure the signal (luminescence) using a plate reader.

  • Data Analysis: Normalize the data using positive (no inhibitor) and negative (potent known inhibitor) controls. Calculate the percent inhibition for each compound. Compounds exceeding a defined inhibition threshold (e.g., >50%) are classified as primary hits.

  • Hit Confirmation & Potency: Re-test the primary hits from a fresh solid sample. Confirmed hits are then evaluated in a dose-response format (e.g., 10-point serial dilution) to determine their half-maximal inhibitory concentration (IC₅₀).

Mechanism of Action (MoA): Thiophene Derivatives as Kinase Inhibitors

A significant number of biologically active thiophene derivatives exert their effects by inhibiting protein kinases.[19][20] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[21][22] Thiophene-based compounds have been successfully developed as inhibitors of various kinases, including VEGFR-2, AKT, and WEE1, thereby blocking tumor cell proliferation, survival, and migration.[22][23][24]

G cluster_pathway Simplified Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Receptor Binds & Activates P1 Downstream Kinase 1 (e.g., PI3K) Receptor->P1 Phosphorylates P2 Downstream Kinase 2 (e.g., AKT) P1->P2 Activates Cell_Response Cellular Response (Proliferation, Survival) P2->Cell_Response Promotes Inhibitor Thiophene Derivative Kinase Inhibitor Inhibitor->Receptor Blocks ATP Binding Site Inhibitor->P2 Blocks ATP Binding Site

Caption: Thiophene derivatives can inhibit signaling at multiple points in a pathway.

The mechanism often involves the thiophene core acting as a scaffold that orients functional groups to interact with the ATP-binding pocket of the target kinase.[22] This competitive inhibition prevents the kinase from phosphorylating its downstream substrates, thereby arresting the signaling cascade that drives pathological processes like cancer cell growth.[20][25]

Structure-Activity Relationship (SAR) Studies

Following the identification of a confirmed hit, the next crucial phase is lead optimization, driven by Structure-Activity Relationship (SAR) studies.[1] SAR involves systematically modifying the chemical structure of the hit compound and assessing how these changes affect its biological activity (e.g., IC₅₀).[19][26] This iterative process aims to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

For thiophene derivatives, SAR exploration often focuses on:

  • Substitution Pattern: Evaluating the effect of substituents at different positions on the thiophene ring.

  • Functional Group Modification: Altering key functional groups to improve interactions with the biological target. For instance, adding electron-withdrawing groups may enhance activity in some contexts.[12]

  • Scaffold Hopping: Replacing parts of the molecule while retaining the core thiophene to explore new chemical space.

Table 1: Example SAR Data for a Hypothetical Thiophene-Based Kinase Inhibitor Series
Compound IDR¹ GroupR² GroupKinase IC₅₀ (nM)Notes
LEAD-01 -H-Phenyl520Initial Hit Compound
OPT-02 -Cl-Phenyl150Addition of electron-withdrawing group at R¹ improves potency.
OPT-03 -Cl-4-Fluorophenyl45Halogenation of the R² phenyl ring further enhances activity.
OPT-04 -Cl-3-Pyridyl65Replacing phenyl with a bioisosteric heterocycle maintains good potency and may improve solubility.
OPT-05 -CH₃-Phenyl>1000Electron-donating group at R¹ is detrimental to activity.

The insights gained from SAR studies are vital for rationally designing new analogs with superior efficacy and drug-like properties.[1][27]

Future Perspectives and Conclusion

The discovery of novel thiophene derivatives remains a vibrant and highly productive area of drug development. Future efforts will likely focus on leveraging new synthetic methodologies to access previously unexplored chemical space.[28][29] The integration of computational chemistry and artificial intelligence will further accelerate the design-synthesize-test cycle, enabling more rapid identification of potent and selective lead candidates.[1][30] As our understanding of disease biology deepens, the thiophene scaffold will undoubtedly continue to serve as a versatile and invaluable starting point for the development of next-generation therapeutics to address unmet medical needs.[4][6]

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

  • A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. Available at: [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. Available at: [Link]

  • Gewald reaction. Wikipedia. Available at: [Link]

  • Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. Available at: [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. ResearchGate. Available at: [Link]

  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. MDPI. Available at: [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. ScienceDirect. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. PubMed. Available at: [Link]

  • Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed. Available at: [Link]

  • Biological Activities of Thiophenes. MDPI. Available at: [Link]

  • Biological activities of thiophenes. ResearchGate. Available at: [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. Available at: [Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. ResearchGate. Available at: [Link]

  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. MDPI. Available at: [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. Available at: [Link]

  • Recent Achievement in the Synthesis of Thiophenes. Bentham Science Publishers. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]

  • Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012-2020 literature. PubMed. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. Available at: [Link]

  • Synthesis and in vitro Evaluation of Novel Thiophene Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Semantic Scholar. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

  • Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. PubMed. Available at: [Link]

  • An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. Available at: [Link]

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. PubMed. Available at: [Link]

  • (PDF) Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available at: [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Semantic Scholar. Available at: [Link]

  • Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. PubMed. Available at: [Link]

  • Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. ResearchGate. Available at: [Link]

  • Thiophene Derivative‐Loaded Nanoparticles Mediate Anticancer Activity Through the Inhibition of Kinases and Microtubule Assembly. ResearchGate. Available at: [Link]

  • Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Ju. Brieflands. Available at: [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. Available at: [Link]

  • (PDF) Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. ResearchGate. Available at: [Link]

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An In-depth Technical Guide to the Safe Handling of 3-Amino-5-bromothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Executive Summary and Hazard Identification

3-Amino-5-bromothiophene-2-carbonitrile (CAS No. 1017789-14-8) is a substituted thiophene derivative increasingly utilized as a building block in medicinal chemistry and materials science.[1] Its unique constellation of functional groups—an aromatic amine, a nitrile, and an organobromide—makes it a versatile synthon, but also necessitates a rigorous and informed approach to its handling. While comprehensive toxicological data for this specific molecule is not widely published, a robust safety profile can be synthesized by analyzing its structural analogues. This guide provides a framework for researchers to manage the risks associated with this compound, grounding every recommendation in the principles of chemical reactivity and toxicology.

The primary hazards are inferred from structurally related compounds such as 3-bromothiophene-2-carbonitrile and other aminothiophenes.[2][3] The consensus from aggregated GHS data on these analogues points towards significant acute toxicity, irritation potential, and specific organ effects.[2][4][5][6]

Synthesized GHS Hazard Classification

The following table summarizes the anticipated hazard profile of this compound based on data from its closest structural analogues.

Hazard ClassCategoryHazard StatementPrimary Analogue Sources
Acute Toxicity, OralCategory 3 / 4H301: Toxic if swallowed or H302: Harmful if swallowed[2][5][6][7]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[2][8][9]
Acute Toxicity, InhalationCategory 3 / 4H331: Toxic if inhaled or H332: Harmful if inhaled[2][5][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][4][5][7][10]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[2][4][5][7][10]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][5][10]

Section 2: The Logic of Precaution — A Functional Group-Based Risk Analysis

Understanding why a compound is hazardous is the cornerstone of trustworthy safety protocols. The risk profile of this compound is not arbitrary; it is a direct consequence of its molecular structure.

  • The Nitrile Group (-C≡N): This is the most significant contributor to the compound's potential toxicity. Nitriles can be metabolized in vivo to release cyanide ions, which are potent inhibitors of cellular respiration. This mechanism is the basis for the "Toxic" or "Harmful" classification across oral, dermal, and inhalation routes.[2][8][11] Therefore, preventing any form of systemic exposure is the highest priority.

  • The Aromatic Amine (-NH₂): The amino group attached to the thiophene ring makes the compound a potential skin and respiratory irritant and sensitizer. Aromatic amines are known to cause contact dermatitis and can be absorbed through the skin.

  • The Thiophene Ring & Organobromide (-Br): The brominated thiophene core contributes to the compound's reactivity and potential for skin and eye irritation.[4][5] Halogenated aromatic systems can be persistent and require careful disposal.

  • Physical Form (Solid): As a solid powder, the primary exposure risk during handling is the generation of airborne dust, which can be easily inhaled or settle on surfaces, leading to inadvertent skin contact or ingestion.[12]

This analysis dictates that all handling procedures must be designed to contain the solid material, prevent dust formation, and use a multi-layered barrier of engineering controls and personal protective equipment to eliminate routes of exposure.

Section 3: Core Safety Protocols & Workflow

A self-validating safety system relies on a logical flow of operations where each step reinforces the integrity of the next. The following protocol outlines the lifecycle of handling this compound in a laboratory setting.

Visualized Safe Handling Workflow

The following diagram illustrates the mandatory workflow for handling this compound, from acquisition to disposal.

cluster_prep Preparation & Engineering Controls cluster_handling Active Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal cluster_storage Storage & Post-Handling prep Verify Fume Hood Certification & Flow ppe Don Correct PPE (Gloves, Goggles, Lab Coat) prep->ppe receive Receive & Log Compound ppe->receive weigh Weighing (Anti-static weigh paper) receive->weigh dissolve Dissolution/ Reaction Setup weigh->dissolve decon Decontaminate Glassware & Surfaces dissolve->decon waste Segregate Waste (Solid & Liquid) decon->waste store Store Securely (2-8°C, Inert Gas) waste->store remove_ppe Remove PPE (Gloves last) store->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol

This protocol must be executed within a certified chemical fume hood.

  • Preparation and Control Verification:

    • Ensure the chemical fume hood has a valid certification and the airflow monitor indicates normal operation.

    • Prepare all necessary apparatus (spatulas, glassware, solvents) and place them inside the fume hood to minimize reaching in and out.

    • Designate a specific area within the hood for handling the solid.

    • Ensure an eyewash station and safety shower are directly accessible.[11]

  • Personal Protective Equipment (PPE) Application:

    • Gloves: Wear double-layered nitrile gloves. Nitrile provides good resistance to a wide range of chemicals. The outer glove should be removed and replaced immediately if contamination is suspected.

    • Eye Protection: Wear chemical safety goggles that provide a full seal around the eyes.[11][13] A face shield should be worn over the goggles if there is a risk of splashing.[13]

    • Body Protection: A flame-resistant lab coat, fully buttoned, is mandatory. Ensure clothing covers all exposed skin.

  • Aliquotting and Weighing the Solid:

    • Perform all manipulations deep within the fume hood.

    • To prevent static discharge which can cause fine powders to become airborne, use anti-static weigh paper or a grounded weighing vessel.

    • Carefully open the container. Avoid any sudden movements that could create a dust cloud.

    • Use a dedicated spatula to transfer the solid. Do not "tap" the spatula on the side of the balance or vessel; instead, gently roll it to dispense the powder.

    • Close the primary container immediately after removing the required amount.

  • Reaction Setup / Solubilization:

    • Transfer the weighed solid directly into the reaction or dissolution vessel within the fume hood.

    • Add solvent slowly to the solid to avoid splashing.

    • If the process generates heat, ensure the vessel is appropriately cooled.

  • Decontamination and Waste Management:

    • All disposable materials (weigh paper, contaminated wipes, outer gloves) must be placed in a dedicated, sealed hazardous waste bag inside the fume hood.

    • Rinse non-disposable equipment (spatula, glassware) with a suitable solvent (e.g., acetone) inside the hood. The rinsate must be collected as hazardous liquid waste.

    • Wipe down the designated work surface in the fume hood with a damp cloth or towel, which must also be disposed of as solid hazardous waste.

  • Storage and Final Steps:

    • The primary container must be tightly sealed. For long-term integrity, consider flushing with an inert gas like argon or nitrogen.

    • Store the container in a designated, locked, and clearly labeled location, adhering to the recommended temperature of 2-8°C.[1][12]

    • Remove PPE by taking off the lab coat and goggles first, followed by the gloves (turning them inside out as they are removed).

    • Wash hands and forearms thoroughly with soap and water.[3][11]

Section 4: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

SituationResponse Protocol
Skin Contact Immediately remove all contaminated clothing.[8][11] Flush the affected skin with copious amounts of water and soap for at least 15 minutes.[7][11] Seek immediate medical attention.[8][11]
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[11][13] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[3]
Inhalation Move the affected person to fresh air at once.[3][7][11] If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[14] Call for immediate medical assistance.[11]
Ingestion Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water.[9][11] Call a poison control center or seek immediate medical attention.[11]
Minor Spill (in fume hood) Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material and place it in a sealed container for hazardous waste disposal.[12] Decontaminate the area with a suitable solvent and wipes.
Major Spill (outside fume hood) Evacuate the immediate area. Alert colleagues and the institutional safety officer. Do not attempt to clean it up without specialized training and equipment, including appropriate respiratory protection.[13]
Fire The compound itself is not highly flammable, but may combust.[12] Use a dry chemical, CO₂, or foam extinguisher.[15] Firefighters must wear self-contained breathing apparatus (SCBA) due to the risk of releasing toxic gases like hydrogen cyanide, nitrogen oxides, and sulfur oxides upon decomposition.[3][16]

Section 5: References

  • PubChem. (n.d.). Methyl 3-amino-5-bromothiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromothiophene-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromothiophene-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • XiXisys.com. (2017, August 14). 3-AMINO-5-METHYL-THIOPHENE-2-CARBONITRILE (CAS No. 83060-73-5) SDS. Retrieved from [Link]

  • Chemsigma International Co., Ltd. (n.d.). 5-BROMOTHIOPHENE-2-CARBONITRILE Properties. Retrieved from [Link]

  • ACS Omega. (2021, November 19). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

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Stability and Storage of 3-Amino-5-bromothiophene-2-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Amino-5-bromothiophene-2-carbonitrile is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The presence of a thiophene core, substituted with an amino, a bromo, and a nitrile group, offers a rich scaffold for the synthesis of a diverse range of biologically active molecules. However, the inherent reactivity of these functional groups necessitates a thorough understanding of the compound's stability and the implementation of appropriate storage and handling protocols to ensure its integrity and the reproducibility of experimental results. This guide provides a comprehensive overview of the stability and storage considerations for this compound, drawing upon established principles of heterocyclic chemistry and best practices in the pharmaceutical industry.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and handling requirements.

PropertyValueSource
Molecular Formula C₅H₃BrN₂S[1]
Molecular Weight 203.06 g/mol [1]
Appearance Off-white solid[2]
Melting Point 43 - 48 °C[2]
Storage Temperature 2-8°C, under inert atmosphere, in the dark[1]

The molecule's structure, featuring an electron-donating amino group and electron-withdrawing nitrile and bromo groups on an aromatic thiophene ring, creates a complex electronic environment that influences its reactivity and stability.

Stability Profile and Potential Degradation Pathways

While this compound is generally considered chemically stable under standard ambient conditions, its multifunctionality makes it susceptible to degradation under specific environmental stressors.[3] The primary degradation pathways are anticipated to involve hydrolysis, oxidation, and photodegradation.

Hydrolytic Stability

The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, which can proceed in two stages: first to an amide and then to a carboxylic acid.[4]

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids and heat, the nitrile can be hydrolyzed to the corresponding carboxylic acid, 3-amino-5-bromothiophene-2-carboxylic acid.

  • Base-Catalyzed Hydrolysis: Alkaline conditions will also promote hydrolysis, initially to the amide and subsequently to the carboxylate salt.

The amino group at the 3-position may influence the rate of hydrolysis due to its electron-donating nature, potentially affecting the electron density at the nitrile carbon.

Oxidative Stability

The thiophene ring, particularly with an activating amino substituent, is prone to oxidation.[5]

  • S-Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide and subsequently to a sulfone. These oxidized species are generally more reactive and less stable.

  • Ring Opening: Under strong oxidative conditions, the thiophene ring can undergo oxidative cleavage.

The presence of the electron-withdrawing bromo and nitrile groups may offer some level of protection against oxidation compared to unsubstituted aminothiophenes.

Photostability

Brominated aromatic compounds can be susceptible to photodegradation, primarily through the cleavage of the carbon-bromine bond.[1]

  • Debromination: Exposure to ultraviolet (UV) light can induce homolytic cleavage of the C-Br bond, leading to the formation of radical intermediates and the corresponding debrominated product, 3-aminothiophene-2-carbonitrile.

  • Polymerization: Photochemically generated radical species can initiate polymerization reactions, leading to the formation of insoluble, colored byproducts.

The amino and nitrile groups can also influence the photostability of the molecule by altering its electronic absorption spectrum and the lifetime of its excited states.

Thermal Stability

While generally stable at room temperature, prolonged exposure to elevated temperatures can lead to decomposition. The specific decomposition products will depend on the conditions, but may involve polymerization, elimination of HBr, or fragmentation of the thiophene ring.

Recommended Storage and Handling Protocols

To maintain the purity and integrity of this compound, the following storage and handling procedures are recommended:

Long-Term Storage

For long-term storage, the compound should be kept in a tightly sealed, amber glass vial to protect it from light and moisture.[6] The vial should be flushed with an inert gas, such as argon or nitrogen, to displace oxygen before sealing. Storage at a reduced temperature, ideally between 2-8°C , is recommended to minimize the rate of any potential degradation reactions.[1]

Short-Term Storage and Handling

For routine laboratory use, it is advisable to store the compound in a desiccator to protect it from atmospheric moisture. When handling the material, it is crucial to work in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[3]

Incompatible Materials

To prevent unwanted reactions, this compound should be stored away from:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates) which can lead to oxidative degradation of the thiophene ring.[3]

  • Strong Acids and Bases: which can catalyze the hydrolysis of the nitrile group.[3]

  • Strong Reducing Agents: which may react with the nitrile or bromo substituents.[3]

Analytical Methodologies for Stability Assessment

To monitor the purity and assess the stability of this compound, a validated stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose.

Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately and selectively quantify the parent compound in the presence of its degradation products. The development of such a method typically involves forced degradation studies.

Forced Degradation Workflow:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_validation Method Validation (ICH Q2(R1)) Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC HPLC Analysis (RP-C18, Gradient Elution, UV Detection) Acid->HPLC Analyze Samples Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Analyze Samples Photo Photolytic Stress (e.g., UV light, 254 nm) Photo->HPLC Analyze Samples LCMS LC-MS/MS (Identification of Degradants) HPLC->LCMS Characterize Peaks Specificity Specificity LCMS->Specificity Confirm Separation Linearity Linearity Accuracy Accuracy Precision Precision Robustness Robustness API This compound API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to

Caption: Workflow for developing a stability-indicating HPLC method.

Recommended HPLC Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 254 nm and 280 nm).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a useful tool for identifying volatile degradation products, particularly those resulting from thermal decomposition or debromination.[7] Derivatization may be necessary to improve the volatility of the parent compound and its more polar degradation products.

Field-Proven Insights and Troubleshooting

From the perspective of a Senior Application Scientist, several practical considerations can help researchers avoid common pitfalls:

  • Color Change as an Indicator: A noticeable darkening or change in color of the solid material upon storage is often an early indicator of degradation, likely due to polymerization or the formation of colored byproducts. If this is observed, it is crucial to re-analyze the material for purity before use.

  • Solubility Issues: The formation of insoluble material in a solvent in which the pure compound is known to be soluble is another red flag for degradation and potential polymerization.

  • Inconsistent Reaction Outcomes: If you observe variability in the yields or impurity profiles of reactions using different batches of this compound, it is highly probable that the stability of the starting material is a contributing factor. A fresh purity assessment is warranted.

  • Handling of Solutions: Solutions of this compound, particularly in protic solvents, should be prepared fresh and used promptly. Storage of solutions for extended periods is not recommended due to the risk of hydrolysis.

Troubleshooting Guide:

ObservationPotential CauseRecommended Action
Low Purity by HPLC Degradation due to improper storage.Re-purify the material if possible. If not, procure a fresh batch and store it under the recommended conditions.
Appearance of New Peaks in Chromatogram Formation of degradation products.Use a stability-indicating HPLC method to track the appearance of these peaks over time. Consider LC-MS analysis to identify the degradants.
Material is Dark/Tarry Significant degradation/polymerization.The material is likely unusable. Dispose of it according to safety guidelines and obtain a fresh supply.

Conclusion

This compound is a versatile and valuable reagent in chemical synthesis. However, its multi-functional nature presents inherent stability challenges. A thorough understanding of its potential degradation pathways—hydrolysis, oxidation, and photodegradation—is paramount for maintaining its quality. By adhering to the stringent storage and handling protocols outlined in this guide, including storage at 2-8°C under an inert atmosphere and protection from light, researchers can significantly mitigate the risk of degradation. The implementation of a robust, stability-indicating HPLC method is essential for routine quality control and for ensuring the reliability and reproducibility of experimental data in drug discovery and development programs.

References

  • PubChem. (n.d.). 3-Bromothiophene-2-carbonitrile. Retrieved from [Link]

  • BLD Pharmatech. (n.d.). This compound. Retrieved from [Link]

  • Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
  • Shaik, S., et al. (2010). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). The Journal of Organic Chemistry.
  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology.
  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • ResearchGate. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. Retrieved from [Link]

  • Fuchs, A. V., & Thurecht, K. J. (2017). Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. ACS Macro Letters.
  • Wesołowska, O., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics.
  • Baumann, D., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Crystal Growth & Design.
  • Indian Chemical Council. (2019). Bromine Safety Handbook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]

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Methodological & Application

The Strategic Utility of 3-Amino-5-bromothiophene-2-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Powerhouse of Heterocyclic Synthesis

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Among the myriad of heterocyclic intermediates, 3-Amino-5-bromothiophene-2-carbonitrile stands out as a particularly versatile and powerful scaffold. Its unique trifunctional nature—a nucleophilic amine, a cyano group ripe for transformation, and a strategically placed bromine atom ready for cross-coupling reactions—renders it an invaluable starting material for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development. The thiophene core is a well-established privileged structure in medicinal chemistry, known to be a bioisostere for the phenyl group and a component of numerous approved drugs.[1] The specific substitution pattern of this compound unlocks access to a rich chemical space, most notably the thieno[2,3-d]pyrimidine scaffold, which is at the heart of many targeted therapies, particularly kinase inhibitors.[2][3][4]

Synthesis of the Intermediate: A Guided Gewald Reaction Protocol

The primary route to 2-aminothiophenes, including our target molecule, is the elegant and robust Gewald multicomponent reaction.[4] This one-pot synthesis efficiently brings together a carbonyl compound (or a precursor), an activated nitrile, and elemental sulfur in the presence of a base. For the synthesis of this compound, a brominated starting material is required.

Causality in Experimental Design: The Gewald Reaction

The choice of reagents and conditions in the Gewald synthesis is critical for achieving high yields and purity. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[4] The base not only catalyzes the condensation but also facilitates the opening of the S₈ ring. Morpholine is often a preferred base due to its optimal basicity and role in solubilizing sulfur.

Gewald Reaction Workflow Start Starting Materials Reagents 2-Bromo-2-cyanoacetamide (or similar α-halo-acetonitrile) + α-mercaptoacetaldehyde dimer + Elemental Sulfur Start->Reagents Combine Process Gewald Reaction Reagents->Process React under Product This compound Process->Product Yields Conditions Base (e.g., Morpholine) Solvent (e.g., Ethanol) Controlled Temperature Conditions->Process

Caption: Workflow for the synthesis of this compound.

Detailed Synthetic Protocol

Materials:

  • 2-Bromo-2-cyanoacetamide

  • Elemental Sulfur (S₈)

  • Morpholine

  • Ethanol (absolute)

  • Ice bath

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, suspend 2-bromo-2-cyanoacetamide (1.0 eq) and elemental sulfur (1.1 eq) in absolute ethanol.

  • Base Addition: Cool the suspension in an ice bath and add morpholine (2.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (approximately 60-70 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy).

Applications in the Synthesis of Bioactive Molecules

The strategic placement of the amino, bromo, and cyano groups on the thiophene ring makes this compound a versatile intermediate for the construction of a diverse range of heterocyclic systems.

Synthesis of Thieno[2,3-d]pyrimidines: A Gateway to Kinase Inhibitors

The most prominent application of this compound is in the synthesis of the thieno[2,3-d]pyrimidine scaffold. This bicyclic heterocycle is a key pharmacophore in a multitude of kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial player in tumor angiogenesis.[2][5][6]

Thienopyrimidine Synthesis Intermediate This compound Cyclization Cyclization Intermediate->Cyclization Reacts with Thienopyrimidine 5-Bromo-3H-thieno[2,3-d]pyrimidin-4-one Cyclization->Thienopyrimidine Forms Reagents Formamide or Formic Acid Reagents->Cyclization Coupling Suzuki Coupling Thienopyrimidine->Coupling Couples with FinalProduct 5-Aryl-3H-thieno[2,3-d]pyrimidin-4-one (Kinase Inhibitor Scaffold) Coupling->FinalProduct Yields ArylBoronicAcid Arylboronic Acid (R-B(OH)₂) ArylBoronicAcid->Coupling

Caption: Synthetic pathway to kinase inhibitor scaffolds from the intermediate.

Protocol for the Synthesis of 5-Bromo-3H-thieno[2,3-d]pyrimidin-4-one:

  • Reaction Setup: In a round-bottom flask, add this compound (1.0 eq) to an excess of formamide (used as both reagent and solvent).

  • Reaction: Heat the mixture to 150-160 °C and maintain it at this temperature for 4-6 hours. The reaction can be monitored by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water with vigorous stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain the crude 5-Bromo-3H-thieno[2,3-d]pyrimidin-4-one.

  • Purification: Recrystallize the crude product from a suitable solvent like acetic acid or ethanol to get the pure product.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The bromine atom at the 5-position of the thiophene ring is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling extensive Structure-Activity Relationship (SAR) studies in drug discovery programs.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)100~85-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene110~90-98
33-Pyridylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF120~80-90

Note: Yields are typical for analogous systems and may vary.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst and ligand (if applicable), followed by the degassed solvent system.

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring for the time required to consume the starting material (typically 2-24 hours), as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-5-arylthiophene-2-carbonitrile.

Conclusion: A Cornerstone Intermediate for Drug Discovery

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its inherent reactivity and functional group handles provide a robust and efficient entry point to a vast array of complex molecular architectures. The protocols and insights provided herein are intended to empower researchers and drug development professionals to harness the full potential of this versatile building block in their quest for novel and effective therapeutics. The continued exploration of its chemistry will undoubtedly lead to the discovery of new medicines that address unmet medical needs.

References

  • Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. PubMed. [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect. [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. NIH. [Link]

  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. PubMed. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]

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Suzuki coupling reactions with 3-Amino-5-bromothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki Coupling of 3-Amino-5-bromothiophene-2-carbonitrile

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing this compound. This versatile heterocyclic building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 2-aminothiophene scaffold in a wide array of biologically active compounds and functional materials.[1][2][3] This document, designed for researchers and drug development professionals, offers an in-depth exploration of the reaction mechanism, step-by-step experimental procedures, parameter optimization, and troubleshooting strategies. The protocols are grounded in established methodologies for palladium-catalyzed cross-coupling reactions, ensuring a reliable and reproducible approach to synthesizing novel 5-aryl-3-aminothiophene-2-carbonitrile derivatives.[4]

Scientific Principles and Mechanistic Overview

The Suzuki-Miyaura reaction is a powerful and widely adopted method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[5][6] Its popularity in both academic and industrial settings stems from its mild reaction conditions, tolerance of diverse functional groups, and the general stability and low toxicity of the boronic acid reagents.[6][7]

The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][8][9]

  • Oxidative Addition : The cycle begins with the active fourteen-electron Pd(0) catalyst, which inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a square-planar Pd(II) complex.[5][10]

  • Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center. This process requires activation by a base, which forms a more nucleophilic boronate species ([R'-B(OH)3]−), facilitating the ligand exchange on the palladium complex.[9][11]

  • Reductive Elimination : The final step involves the two organic ligands on the palladium center coupling to form the new C-C bond of the final product. This process is irreversible and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][10]

Suzuki_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia R¹-Pd(II)(X)L₂ pd0->pdiia Oxidative Addition pdiib R¹-Pd(II)(R²)L₂ pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product R¹-R² (Coupled Product) pdiib->product sub1 R¹-X (this compound) sub2 R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ sub2->boronate base Base (e.g., K₃PO₄)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Considerations for the 3-Aminothiophene Substrate: The presence of the amino group on the thiophene ring introduces specific considerations. The lone pair of electrons on the nitrogen atom can coordinate with the palladium center, potentially inhibiting catalytic activity.[12] Therefore, the selection of an appropriate ligand, base, and solvent system is critical to mitigate this effect and achieve high yields without needing to protect the amine functionality.[4][13]

Experimental Protocol: General Procedure

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Experimental_Workflow prep 1. Reagent Preparation (Weigh solids, measure liquids) setup 2. Reaction Assembly (Combine reactants, catalyst, base in flask) prep->setup inert 3. Inert Atmosphere (Evacuate and backfill with N₂ or Ar) setup->inert solvent 4. Solvent Addition (Add degassed solvent via syringe) inert->solvent reaction 5. Heating & Stirring (Heat to specified temp, monitor via TLC/LC-MS) solvent->reaction workup 6. Quenching & Extraction (Cool, dilute, wash with water/brine) reaction->workup purify 7. Purification (Dry organic layer, concentrate, column chromatography) workup->purify analysis 8. Characterization (Confirm structure via NMR, MS) purify->analysis

Caption: A generalized workflow for the Suzuki coupling experiment.

Materials and Reagents
  • Substrate: this compound (1.0 eq.)

  • Coupling Partner: Arylboronic acid (1.2 - 1.5 eq.)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) OR [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)

  • Base: Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq.)

  • Solvent: Anhydrous 1,4-dioxane and degassed water (e.g., 4:1 v/v) or anhydrous Dimethylformamide (DMF)

  • Work-up: Ethyl acetate, deionized water, brine

  • Purification: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), silica gel

Equipment
  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen) with manifold

  • Heating mantle or oil bath with temperature controller

  • Magnetic stirrer

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for monitoring

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).[13]

  • Establish Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe. The typical concentration is 0.1 to 0.2 M with respect to the limiting reagent.[14]

  • Reaction Execution: Place the flask in a preheated oil bath or heating mantle and stir the mixture vigorously at the desired temperature (typically 80-110 °C).[13][15]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[13]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[8][13]

Parameter Optimization and Rationale

Achieving high yields and purity often requires careful optimization. The following table outlines key parameters and the rationale behind their selection, providing a framework for methodical optimization.

ParameterCommon ChoicesRationale & Causality
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand, PalladacyclesPd(PPh₃)₄ is a common, effective Pd(0) source.[13] Pd(dppf)Cl₂ is often more robust and effective for heteroaromatic substrates.[16] Palladacycles and specialized ligands (e.g., SPhos, XPhos) can improve yields for challenging substrates, including those with coordinating groups like amines.[4][7]
Ligand Triphenylphosphine (PPh₃), Biarylphosphines (e.g., SPhos), N-Heterocyclic Carbenes (NHCs)The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[11] NHCs are highly effective for coupling less reactive halides like aryl chlorides.[11][17]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃The base is crucial for activating the boronic acid to form the boronate for transmetalation.[11] K₃PO₄ and Cs₂CO₃ are stronger bases often used for less reactive systems.[4][14] K₂CO₃ or Na₂CO₃ are milder and commonly used in aqueous solvent mixtures.[8][15]
Solvent 1,4-Dioxane/H₂O, Toluene, DMF, Ethanol/H₂OThe choice of solvent affects the solubility of reactants and the reaction rate. Biphasic systems like Dioxane/Water are highly effective and common.[8][14] Anhydrous polar aprotic solvents like DMF can also be used, particularly with inorganic bases like Na₂CO₃.[15][18]
Temperature 60 - 120 °CMost Suzuki couplings require heating to overcome activation barriers, particularly the oxidative addition step.[8] Temperatures are typically in the 80-110 °C range.[13][15] Microwave irradiation can significantly reduce reaction times.[13][19]

Troubleshooting Guide

ObservationPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by oxygen). 2. Insufficient temperature. 3. Inappropriate base or solvent. 4. Poor quality boronic acid.1. Ensure thorough deoxygenation of the reaction mixture and solvents. Use fresh catalyst. 2. Increase the reaction temperature. 3. Screen alternative bases (e.g., switch from K₂CO₃ to Cs₂CO₃) and solvents. 4. Use freshly opened or purified boronic acid.
Formation of Homocoupled Boronic Acid Product (R²-R²) 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0).1. Improve inert atmosphere techniques; thoroughly degas all solvents.[10] 2. Add a small amount of a reducing agent or ensure conditions favor in-situ reduction.
Formation of Debrominated Starting Material 1. Presence of water/protiated impurities. 2. Side reaction pathways.1. Use anhydrous solvents and ensure reagents are dry. 2. Consider a different catalyst/ligand system that favors cross-coupling over hydrodebromination.
Difficult Purification 1. Residual palladium catalyst. 2. Co-elution of product with byproducts.1. Filter the crude mixture through a pad of Celite before concentration.[8] 2. Optimize the column chromatography eluent system or consider an alternative purification method like recrystallization.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: 1,4-Dioxane is a suspected carcinogen and flammable. Dimethylformamide (DMF) is a reproductive toxin. Handle these solvents only in a fume hood.

  • Bases: Inorganic bases like K₃PO₄ and Cs₂CO₃ are corrosive and irritants. Avoid inhalation of dust and skin contact.

  • Inert Gas: Handle compressed gas cylinders with care according to institutional safety protocols.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Mondal, B., & Bora, U. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5294-5317. Available from: [Link]

  • Ganton, M. D., & Kerr, M. A. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2038-2046. Available from: [Link]

  • Wikipedia. Carbodicarbenes. Available from: [Link]

  • Yılmaz, M. K., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 133-148. Available from: [Link]

  • Schneider, C., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – An Asian Journal, 15(23), 4094-4098. Available from: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Available from: [Link]

  • Scott Rychnovsky Lab - UC Irvine. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. Available from: [Link]

  • Hudson, J. B., et al. (2012). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Tetrahedron Letters, 53(1), 75-78. Available from: [Link]

  • Organic Synthesis. (2019). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Asghar, M. N., et al. (2021). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 26(11), 3236. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Strategic Use of 3-Bromothiophene-2-Carbonitrile. Available from: [Link]

  • Alchem.Pharmtech. CAS 1017789-14-8 | this compound. Available from: [Link]

  • Khan, I., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2020, 1-13. Available from: [Link]

  • Mironov, M. A., et al. (2016). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 1(4), 565-575. Available from: [Link]

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Application Notes & Protocols: A Scientist's Guide to Palladium-Catalyzed Cross-Coupling of Bromothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiophene Core in Modern Chemistry

The thiophene heterocycle is a cornerstone of modern molecular engineering. Its unique electronic properties have made it a privileged scaffold in organic electronics, conductive polymers, and advanced materials.[1] In the realm of drug development, thiophene-based structures are integral to a multitude of pharmacologically active agents, prized for their ability to act as bioisosteres of phenyl rings and engage in specific biological interactions.[1] The functionalization of this core, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is therefore a critical endeavor for chemists across research and industry.

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile strategy for forging these bonds with precision and efficiency.[2][3] This guide provides an in-depth exploration of these transformative reactions, moving beyond simple procedural lists to explain the underlying principles, the causality behind experimental choices, and field-proven protocols to empower researchers in their synthetic campaigns.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these diverse transformations lies a common mechanistic engine: the palladium catalytic cycle. A fundamental understanding of this cycle is not merely academic; it is the key to rational troubleshooting and optimization. The cycle universally proceeds through three fundamental steps: Oxidative Addition, Transmetalation (or a related step), and Reductive Elimination.[4][5]

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the bromothiophene. This is often the rate-determining step and results in a Pd(II) intermediate. The reactivity of the C-Br bond is crucial here; electron-rich thiophenes can exhibit slower oxidative addition compared to their electron-poor counterparts.[6]

  • Transmetalation : The organic moiety from a second reagent (e.g., an organoboron, organotin, or organozinc compound) is transferred to the palladium center, displacing the bromide. This step regenerates the halide anion, which plays a role in the catalyst's lifecycle.

  • Reductive Elimination : The two organic partners, now bound to the same palladium center, couple to form the new C-C or C-N bond. This step expels the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.

Catalytic_Cycle cluster_main General Pd(0) Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Regeneration PdII_A Th-Pd(II)L₂(Br) (Palladacycle) OxAdd->PdII_A Th-Br Transmetal Transmetalation PdII_A->Transmetal R-M PdII_B Th-Pd(II)L₂(R) Transmetal->PdII_B M-Br RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Th-R (Coupled Product) RedElim->Product ThBr Bromothiophene ThBr->OxAdd RM Organometallic Reagent (R-M) RM->Transmetal

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

The Cast of Characters: Essential Reaction Components
  • Ligands : The ligand is arguably the most critical component for success. It is not a passive spectator. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) accelerate the oxidative addition and reductive elimination steps, which is vital for coupling less reactive bromides.[8][9][10] They also prevent catalyst decomposition (e.g., formation of palladium black) and fine-tune reactivity.

  • Base : The base plays multiple roles depending on the specific coupling reaction. In Suzuki couplings, it facilitates the formation of a more reactive boronate 'ate' complex. In Heck couplings, it acts as a stoichiometric scavenger for the H-Br generated. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu).

  • Solvent : Solvents like toluene, 1,4-dioxane, and DMF are frequently used. The critical, and often overlooked, step is ensuring the solvent is thoroughly degassed. Dissolved oxygen can oxidize and deactivate the Pd(0) catalyst, halting the reaction.

The Chemist's Toolbox: Major Cross-Coupling Reactions

While sharing a common mechanism, each named reaction uses a different class of organometallic reagent, offering a unique set of advantages.

A. The Suzuki-Miyaura Coupling: The Workhorse

This reaction couples a bromothiophene with an organoboron reagent (boronic acid or ester) and is a foundational tool in modern synthesis due to its operational simplicity, the stability and low toxicity of the boron reagents, and immense functional group tolerance.[2][3][11]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Br Th-Pd(II)L₂(Br) Pd0->PdII_Br Oxidative Addition PdII_R Th-Pd(II)L₂(Ar) PdII_Br->PdII_R Transmetalation BaseX Base-H⁺ + X⁻ PdII_Br->BaseX Br⁻ PdII_R->Pd0 Reductive Elimination Product Thiophene-Ar PdII_R->Product ThBr Thiophene-Br ThBr->Pd0 ArBOH2 ArB(OH)₂ + Base Boronate [ArB(OH)₃]⁻ ArBOH2->Boronate Boronate->PdII_Br

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

B. The Stille Coupling: Robust but Toxic

The Stille reaction utilizes organostannane (organotin) reagents. Its primary advantage is the exceptional tolerance for a vast array of functional groups, as organostannanes are largely inert to many reaction conditions.[4][12] However, the high toxicity of tin compounds and the difficulty in removing tin byproducts necessitate careful handling and purification, making it a less favored choice unless other methods fail.[13]

C. The Heck Coupling: Forging C=C Bonds

The Heck reaction uniquely couples bromothiophenes with alkenes to form vinylthiophenes.[14] This reaction does not involve a traditional transmetalation step. Instead, the alkene coordinates to the Pd(II) center, followed by migratory insertion and β-hydride elimination. A key challenge is controlling the regioselectivity of the C-C bond formation on the alkene.[6][15] The sulfur atom in the thiophene ring can also coordinate to the palladium catalyst, sometimes leading to deactivation.[6]

D. The Sonogashira Coupling: Access to Alkynes

This reaction is the premier method for synthesizing alkynylthiophenes by coupling with a terminal alkyne. It is distinguished by its use of a copper(I) co-catalyst (e.g., CuI), which is believed to form a more reactive copper-acetylide intermediate that undergoes transmetalation with the palladium center.[16]

E. The Negishi Coupling: High Reactivity, High Sensitivity

The Negishi coupling employs highly reactive organozinc reagents.[17] This heightened reactivity allows for couplings that may be sluggish with other methods. The major drawback is the sensitivity of organozinc compounds to air and moisture, requiring stringent anhydrous and anaerobic (Schlenk line or glovebox) techniques.[17][18]

F. The Buchwald-Hartwig Amination: Forging C-N Bonds

A critical reaction for pharmaceutical and materials science, this process couples bromothiophenes with primary or secondary amines to form aminothiophenes.[19][20] The development of specialized, bulky phosphine ligands by the Buchwald and Hartwig groups was essential to make this transformation general and high-yielding, as it facilitates the difficult C-N reductive elimination step.[21]

From Theory to Bench: Application Protocols

The following protocols are designed as self-validating systems, providing detailed, step-by-step methodologies grounded in established literature.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromothiophene

This protocol describes a general and robust procedure for coupling 2-bromothiophene with an arylboronic acid, a common transformation in medicinal chemistry.[3][11][22]

Materials:

  • 2-Bromothiophene (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphine) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL) and Water (0.5 mL)

Experimental Workflow Diagram:

Workflow_Suzuki start Start setup 1. Assemble Reagents (Bromothiophene, Boronic Acid, Base, Catalyst, Ligand) in Schlenk Flask start->setup inert 2. Inert Atmosphere (3x Evacuate/Backfill with Argon) setup->inert solvents 3. Add Degassed Solvents (Toluene/H₂O) inert->solvents heat 4. Heat Reaction (e.g., 90-100 °C, 12-18h) solvents->heat monitor 5. Monitor Progress (TLC / GC-MS) heat->monitor workup 6. Aqueous Workup (Dilute, Separate Layers, Extract Aqueous Phase) monitor->workup dry 7. Dry & Concentrate (Dry with Na₂SO₄, Rotary Evaporation) workup->dry purify 8. Purify Product (Column Chromatography) dry->purify end End purify->end

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromothiophene, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen.

  • Solvent Addition : Using syringes, add the degassed toluene and degassed water to the flask. The mixture should be a suspension.

  • Heating and Reaction : Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring : Monitor the reaction's progress by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or GC-MS to confirm the consumption of the starting material.[3]

  • Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying : Combine the organic layers, wash with brine (20 mL) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).[22]

  • Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.

Comparative Data for Suzuki Coupling Conditions:

Bromothiophene SubstrateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
2-BromothiophenePd(OAc)₂ (1)SPhos (2)K₃PO₄ (2)Toluene/H₂O90293[23][24]
3-BromothiophenePd(OAc)₂ (1)SPhos (2)K₃PO₄ (2)Toluene/H₂O90291[23][24]
2,5-DibromothiophenePd(PPh₃)₄ (5)-K₂CO₃ (4)Dioxane/H₂O10024Moderate[1][3]
5-Bromothiophene-2-CA*Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)Toluene11012-18Good[2][3]

*CA = Carboxylic Acid

Protocol 2: Stille Coupling of 3,4-Dibromothiophene

This protocol details the selective mono- or di-arylation of 3,4-dibromothiophene, a key building block for conjugated materials. CAUTION : Organotin reagents are highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.

Materials:

  • 3,4-Dibromothiophene (1.0 mmol, 1.0 equiv)

  • Organostannane (e.g., 2-(tributylstannyl)thiophene) (1.05 equiv for mono-coupling; 2.2 equiv for di-coupling)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (8 mol%)

  • Anhydrous, degassed Toluene (10 mL)

Step-by-Step Procedure:

  • Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere, add 3,4-dibromothiophene, Pd₂(dba)₃, and P(o-tol)₃.

  • Inert Atmosphere : Subject the flask to three cycles of evacuation and backfilling with argon.

  • Reagent Addition : Add the anhydrous, degassed toluene via syringe, followed by the organostannane reagent.[4]

  • Heating and Reaction : Heat the mixture to 110 °C and stir vigorously. The reaction's duration depends on the desired product (typically 4-8 hours for mono-coupling, 18-24 hours for di-coupling).

  • Monitoring : Monitor carefully by GC-MS to observe the consumption of starting material and the formation of mono- and di-substituted products. Adjust reaction time as needed to maximize the desired product.

  • Workup : After cooling, dilute the mixture with diethyl ether and add a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours. This process precipitates the tin byproducts as a filterable solid.

  • Purification : Filter the mixture through a pad of Celite®, washing with ether. Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: Heck Coupling of 3-Bromothiophene with Styrene

This protocol describes the vinylation of 3-bromothiophene, a common Heck reaction.[6][14]

Materials:

  • 3-Bromothiophene (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)

Step-by-Step Procedure:

  • Reaction Setup : To a dry Schlenk tube, add Pd(OAc)₂ and K₂CO₃.

  • Inert Atmosphere : Seal the tube and establish an inert atmosphere (3x evacuate/backfill cycles).

  • Reagent Addition : Add the anhydrous DMF, 3-bromothiophene, and styrene via syringe.[6]

  • Heating and Reaction : Seal the tube tightly and heat the mixture to 120 °C with vigorous stirring for 12-24 hours.

  • Workup : After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product via column chromatography to isolate the vinylated thiophene.

Troubleshooting and Field-Proven Insights

ProblemPossible Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive Catalyst (Pd(0) oxidized) 2. Insufficiently degassed solvent/reagents 3. Incorrect base or base is not finely powdered 4. Reaction temperature is too low1. Use a fresh bottle of catalyst or a different precursor. 2. Degas solvents thoroughly (freeze-pump-thaw or sparge with argon for 20-30 min). 3. Use a stronger base (e.g., K₃PO₄ instead of K₂CO₃) and ensure it is anhydrous and finely milled. 4. Increase temperature in 10 °C increments.[6]
Formation of Dark Precipitate (Palladium Black) Catalyst decomposition due to ligand dissociation or oxidation.Increase ligand-to-palladium ratio. Use a more robust, bulky ligand (e.g., a Buchwald-type ligand instead of PPh₃). Ensure a strict inert atmosphere.
Debromination of Starting Material Reductive dehalogenation side reaction.Can be promoted by certain bases or impurities. Try a different base (e.g., Cs₂CO₃). Ensure high purity of starting materials.
Homocoupling of Organometallic Reagent Often caused by oxygen contamination, which can facilitate this side reaction.Improve degassing procedures. Sometimes lowering catalyst loading can help.

Expert Insight on Selectivity : When working with di- or poly-halogenated thiophenes, selectivity can often be achieved by leveraging the inherent reactivity differences of carbon-halogen bonds in oxidative addition: C–I > C–Br > C–Cl. For a substrate like 2-bromo-5-chlorothiophene, a Suzuki coupling can often be performed selectively at the more reactive C-Br position by using mild conditions and carefully controlling stoichiometry.[22]

References

  • Zhang, Q., Ma, Y., & Zeng, A. (2022). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. Catalysts. [Link]

  • Schrems, M. G., & Pfaltz, A. (2007). Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications. Chemistry – A European Journal. [Link]

  • Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. Semantic Scholar. [Link]

  • Hassan, J., et al. (2003). Palladium-catalyzed synthesis of oligo(alkylthiophenes). Journal of Molecular Catalysis A: Chemical. [Link]

  • Mori, A., et al. (2002). Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO 3 /KF. Organic Letters. [Link]

  • Lemaire, M., et al. (2003). Palladium-Catalyzed Coupling Reactions Towards the Synthesis of Well-Defined Thiophene-Oligomers. Journal of Organometallic Chemistry. [Link]

  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]

  • Catak, S. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Ghent University. [Link]

  • ResearchGate. (n.d.). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. ResearchGate. [Link]

  • Barbarella, G. (1993). Polyhydroxyl oligothiophenes. I: Regioselective synthesis of 3,3'- and 3,3'-di(2-hydroxyethyl)-2,2'-bithiophene via palladium catalyzed coupling of thienylstannanes with thienylbromides. Synthetic Metals. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Semantic Scholar. (n.d.). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Semantic Scholar. [Link]

  • Jankins, T. C., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules. [Link]

  • Genet, J. P., et al. (2001). Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex. European Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Negishi coupling. Wikipedia. [Link]

  • University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. University of Liverpool. [Link]

  • Al-Majid, A. M., et al. (2019). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Polycyclic Aromatic Compounds. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Knochel, P., et al. (2010). Recent Advances in Cross-Couplings of Functionalized Organozinc Reagents. Synlett. [Link]

  • ResearchGate. (n.d.). Negishi cross‐coupling reactions using the organozinc reagents 6 c and 6 d. ResearchGate. [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. OpenOChem Learn. [Link]

  • Li, C., et al. (2020). Microwave-assisted palladium catalysed C–H acylation with aldehydes: synthesis and diversification of 3-acylthiophenes. Organic & Biomolecular Chemistry. [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]

  • Begouin, A. (2007). Palladium-Catalyzed Cross-Coupling Reactions in the Thiophene Series: Synthesis and Application to Biologically Active Compounds. Policy Commons. [Link]

  • de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development. [Link]

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]

  • Wikipedia. (n.d.). Stille reaction. Wikipedia. [Link]

  • YouTube. (2020). 22 31 Palladium Catalyzed C-C Bond Formation. YouTube. [Link]

  • Kumar, A., & Singh, A. K. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Journal of Organometallic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]

  • RSC Publishing. (n.d.). An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. RSC Publishing. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of 2,3-dibromothiophene 1 with boronic acids 10... ResearchGate. [Link]

  • ResearchGate. (n.d.). Stepwise Construction of Head-to-Tail-Type Oligothiophenes via Iterative Palladium-Catalyzed CH Arylation and Halogen Exchange. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]

  • Lou, S., & Fu, G. C. (2010). Nickel-Catalyzed Enantioselective Negishi Cross-Couplings of Racemic Secondary alpha-Bromo Amides with Alkylzinc Reagents. Organic Syntheses. [Link]

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Application Notes and Protocols for the Synthesis of Bioactive Molecules from 3-Amino-5-bromothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 3-Amino-5-bromothiophene-2-carbonitrile stands out as a highly versatile and privileged scaffold. Its unique trifunctional nature, featuring a nucleophilic amino group, a versatile cyano moiety, and a readily functionalizable bromo substituent, provides a powerful platform for the construction of a diverse array of complex heterocyclic systems.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a key building block in the synthesis of bioactive molecules, with a particular focus on the construction of thieno[2,3-d]pyrimidine-based kinase inhibitors. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower the researcher to adapt and optimize these methods for their specific discovery programs.

Core Synthetic Strategies: Building Complexity from a Versatile Core

The synthetic utility of this compound is primarily centered around two key transformations: the construction of the fused pyrimidine ring to form the thieno[2,3-d]pyrimidine scaffold, and the diversification of the 5-position of the thiophene ring via cross-coupling reactions.

I. Synthesis of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a well-established pharmacophore found in numerous kinase inhibitors and other biologically active compounds.[1][2] The synthesis of this bicyclic system from this compound proceeds through a reliable two-step sequence: formation of a dimethylformamidine intermediate followed by cyclization with a suitable amine.

Diagram of the Synthetic Pathway to Thieno[2,3-d]pyrimidines

synthetic_pathway start This compound intermediate (E)-N'-(5-bromo-3-cyanothiophen-2-yl)-N,N-dimethylformimidamide start->intermediate DMF-DMA product Substituted 5-bromo-thieno[2,3-d]pyrimidin-4-amine intermediate->product R-NH2, Acetic Acid

Caption: Synthetic route to substituted thieno[2,3-d]pyrimidin-4-amines.

Protocol 1: Synthesis of (E)-N'-(5-bromo-3-cyanothiophen-2-yl)-N,N-dimethylformimidamide

This initial step activates the 3-amino group for subsequent cyclization. The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is typically high-yielding and proceeds under mild conditions.[3]

Materials:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
This compound1017789-14-8216.061.0
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)4637-24-5119.162.5
Anhydrous Toluene108-88-392.14-

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL per gram of starting material), add N,N-dimethylformamide dimethyl acetal (2.5 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product is typically a solid and can be used in the next step without further purification. If necessary, the product can be purified by recrystallization from a suitable solvent such as ethanol.

Expected Yield: >90%

Protocol 2: Synthesis of Substituted 5-bromo-thieno[2,3-d]pyrimidin-4-amines

The cyclization of the formamidine intermediate with a primary amine in the presence of an acid catalyst affords the desired thieno[2,3-d]pyrimidine scaffold. This Dimroth rearrangement is a robust method for the synthesis of a wide variety of substituted 4-aminothieno[2,3-d]pyrimidines.[3][4]

Materials:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
(E)-N'-(5-bromo-3-cyanothiophen-2-yl)-N,N-dimethylformimidamide-271.131.0
Substituted primary amine (R-NH2)VariesVaries1.2
Glacial Acetic Acid64-19-760.05-

Procedure:

  • A mixture of (E)-N'-(5-bromo-3-cyanothiophen-2-yl)-N,N-dimethylformimidamide (1.0 eq) and the desired primary amine (1.2 eq) in glacial acetic acid (10 mL per gram of formamidine) is heated to reflux (approximately 120 °C).

  • The reaction progress is monitored by TLC. The reaction is typically complete within 4-8 hours.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford the pure substituted 5-bromo-thieno[2,3-d]pyrimidin-4-amine.

Expected Yield: 60-85%

II. Diversification via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of the thiophene ring is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful and versatile method for the formation of carbon-carbon bonds.[5][6] This allows for the introduction of a wide range of aryl and heteroaryl substituents, which is a common strategy in the optimization of kinase inhibitors.

Diagram of the Suzuki-Miyaura Cross-Coupling Reaction

suzuki_coupling start Substituted 5-bromo-thieno[2,3-d]pyrimidin-4-amine product Substituted 5-aryl-thieno[2,3-d]pyrimidin-4-amine start->product Arylboronic acid, Pd catalyst, Base

Caption: Suzuki-Miyaura coupling for the arylation of the thieno[2,3-d]pyrimidine scaffold.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 5-bromo-thieno[2,3-d]pyrimidin-4-amines

This protocol provides a general procedure for the Suzuki-Miyaura coupling of the 5-bromo-thieno[2,3-d]pyrimidine core with various arylboronic acids. The choice of catalyst, ligand, and base may require optimization for specific substrates.

Materials:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
Substituted 5-bromo-thieno[2,3-d]pyrimidin-4-amine-Varies1.0
Arylboronic acidVariesVaries1.2 - 1.5
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.560.05
Sodium Carbonate (Na₂CO₃)497-19-8105.992.0
1,4-Dioxane/Water (4:1 mixture, degassed)---

Procedure:

  • To a dry Schlenk flask, add the substituted 5-bromo-thieno[2,3-d]pyrimidin-4-amine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and sodium carbonate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-thieno[2,3-d]pyrimidin-4-amine.

Expected Yield: 50-80%

Application Example: Synthesis of a Potential Kinase Inhibitor

The following scheme illustrates the application of the above protocols in the synthesis of a representative kinase inhibitor scaffold.

Diagram of a Representative Kinase Inhibitor Synthesis

kinase_inhibitor_synthesis start This compound intermediate1 (E)-N'-formimidamide start->intermediate1 Protocol 1 intermediate2 5-bromo-thieno[2,3-d]pyrimidin-4-amine intermediate1->intermediate2 Protocol 2 product 5-Aryl-thieno[2,3-d]pyrimidin-4-amine (Kinase Inhibitor Scaffold) intermediate2->product Protocol 3

Caption: A multi-step synthesis of a potential kinase inhibitor scaffold.

Conclusion and Future Perspectives

This compound has demonstrated its value as a versatile and powerful building block for the synthesis of bioactive molecules. The protocols detailed in this application note provide a robust and adaptable framework for the construction of thieno[2,3-d]pyrimidine-based compounds, a scaffold of significant interest in the development of kinase inhibitors. The strategic combination of ring formation and cross-coupling reactions allows for the generation of large and diverse chemical libraries for screening and lead optimization. Future applications of this scaffold will undoubtedly expand as researchers continue to explore its reactivity and incorporate the resulting motifs into novel drug candidates targeting a wide range of diseases.

References

  • Guo, T., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1335-1344. Available from: [Link]

  • El-Sayed, W. A., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3986-4001. Available from: [Link]

  • Elmongy, E. I., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2216-2233. Available from: [Link]

  • Hassan, A. S., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 11(54), 34229-34250. Available from: [Link]

  • Ali, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Arabian Journal of Chemistry, 14(11), 103401. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2023). Mastering Organic Synthesis: The Strategic Use of 3-Bromothiophene-2-Carbonitrile. Available from: [Link]

  • Molander, G. A., & Brown, A. R. (2014). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. The Journal of Organic Chemistry, 79(14), 6649-6663. Available from: [Link]

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Application Notes & Protocols: The Strategic Utility of 3-Amino-5-bromothiophene-2-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, heterocyclic scaffolds are indispensable tools for the medicinal chemist. Among these, the thiophene ring system has emerged as a 'privileged structure', a testament to its frequent appearance in a multitude of biologically active compounds.[1] Thiophene, a five-membered aromatic ring containing a sulfur atom, serves as a versatile bioisostere for the phenyl ring, offering unique electronic properties, hydrogen bonding capabilities, and metabolic stability that can be fine-tuned to optimize drug-receptor interactions.[1][2] Its derivatives are integral to numerous FDA-approved drugs spanning therapeutic areas like oncology, inflammation, and infectious diseases.[1][3]

This guide focuses on a particularly strategic building block: 3-Amino-5-bromothiophene-2-carbonitrile . The specific arrangement of its functional groups—an amine, a nitrile, and a bromine atom—on the thiophene core provides a trifecta of reactive sites. This configuration allows for sequential, regioselective modifications, making it an exceptionally powerful starting material for constructing complex molecular architectures and diverse compound libraries. The primary amine and adjacent nitrile group are perfectly poised for cyclization reactions to form fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which are prominent in kinase inhibitor design.[4][5] Simultaneously, the bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthetic utility of this compound. We will provide field-proven protocols for its key transformations and showcase its application in the synthesis of targeted therapeutics, thereby demonstrating its significant value in accelerating the drug discovery pipeline.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₅H₃BrN₂S[7]
Molecular Weight 215.06 g/mol Calculated
CAS Number 1017789-14-8[7]
Appearance Solid (Typical)General Knowledge
Reactivity Profile Amine (nucleophilic), Nitrile (electrophilic/cyclization precursor), Bromo (cross-coupling handle)[6]

Core Synthetic Transformations & Protocols

The strategic value of this compound lies in its capacity to undergo a variety of selective chemical transformations. Below are detailed protocols for three of the most impactful reactions used in drug discovery programs.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for creating C-C bonds, enabling the linkage of the thiophene core to various aryl or heteroaryl moieties.[8][9][10] This reaction is fundamental for exploring the Structure-Activity Relationship (SAR) at the 5-position of the thiophene ring.

Suzuki_Workflow cluster_conditions Reaction Conditions start 3-Amino-5-bromothiophene- 2-carbonitrile product 5-Aryl-3-aminothiophene- 2-carbonitrile start->product Suzuki Coupling reagent Aryl/Heteroaryl Boronic Acid (R-B(OH)2) reagent->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) catalyst->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Objective: To synthesize 3-amino-5-phenylthiophene-2-carbonitrile.

  • Materials:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.2 - 1.5 eq)[8]

    • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)[8]

    • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 eq)[8]

    • Solvent: 1,4-Dioxane/Water (4:1 ratio, degassed)[8]

  • Equipment:

    • Round-bottom flask or microwave reaction vial

    • Magnetic stirrer and stir bar

    • Heating mantle or microwave reactor

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard workup and purification glassware (separatory funnel, rotary evaporator, chromatography column)

  • Procedure:

    • Vessel Preparation: To a dry round-bottom flask or microwave vial, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

    • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

    • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen.

    • Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (4:1 ratio). The typical concentration is 0.1 M with respect to the starting bromide.

    • Reaction:

      • Conventional Heating: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.[11]

      • Microwave Irradiation: Place the sealed vial in a microwave reactor. Irradiate the mixture at 120-150 °C for 10-30 minutes.[8]

    • Workup: After the reaction is complete (as indicated by the consumption of starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 5-aryl-3-aminothiophene-2-carbonitrile product.

  • Scientist's Notes (Causality):

    • Why a Palladium Catalyst? Palladium is uniquely capable of cycling between Pd(0) and Pd(II) oxidation states, which is essential for the catalytic cycle involving oxidative addition to the C-Br bond and subsequent reductive elimination to form the new C-C bond.[10]

    • Why a Base? The base is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group from boron to the palladium center.[10]

    • Why Degassed Solvents? Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, inhibiting or halting the catalytic cycle. Degassing removes dissolved oxygen.

    • Why Microwave Heating? Microwave irradiation can dramatically reduce reaction times by efficiently and uniformly heating the reaction mixture, often leading to higher yields and cleaner reaction profiles.[4]

Palladium-Catalyzed Buchwald-Hartwig Amination

For building C-N bonds, the Buchwald-Hartwig amination is as powerful as the Suzuki coupling is for C-C bonds.[12][13] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position, a key step in synthesizing compounds that target interactions in the solvent-exposed regions of protein binding sites.

Detailed Protocol: Buchwald-Hartwig Amination

  • Objective: To synthesize 3-amino-5-(morpholino)thiophene-2-carbonitrile.

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 - 2.0 eq)

    • Palladium Pre-catalyst: (e.g., Pd₂(dba)₃ or a G3-palladacycle) (0.01-0.05 eq)

    • Ligand: (e.g., XPhos, SPhos, or BINAP) (0.02-0.10 eq)

    • Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 eq)[14]

    • Solvent: Toluene or 1,4-Dioxane (anhydrous)

  • Equipment:

    • Schlenk flask or glovebox for handling air-sensitive reagents

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • Reagent Preparation (under inert atmosphere): In a Schlenk flask, add the palladium pre-catalyst, the phosphine ligand, and the base (NaOtBu is highly air-sensitive).

    • Addition of Substrates: Add this compound followed by the anhydrous solvent (e.g., toluene).

    • Amine Addition: Add the amine coupling partner (morpholine) via syringe.

    • Reaction: Heat the mixture to 80-110 °C under a positive pressure of inert gas. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

    • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, then separate the layers. Extract the aqueous phase with ethyl acetate.

    • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

  • Scientist's Notes (Causality):

    • Why a Bulky Phosphine Ligand? Sterically hindered, electron-rich phosphine ligands (like XPhos) are critical. They promote the rate-limiting reductive elimination step that forms the C-N bond and stabilize the monoligated Pd(0) species, which is the active catalyst.[12][15]

    • Why a Strong, Non-nucleophilic Base? A strong base like NaOtBu is required to deprotonate the amine, allowing it to coordinate to the palladium center and form the key palladium-amido intermediate. It must be non-nucleophilic to avoid competing side reactions.[14][15]

    • Why Anhydrous Solvents? Water can react with the strong base and interfere with the catalytic cycle, particularly by hydrolyzing the phosphine ligands or palladium complexes.

Cyclization to Thieno[2,3-d]pyrimidines

The 3-amino-2-carbonitrile motif is a classic precursor for the synthesis of thieno[2,3-d]pyrimidines, a heterocyclic core found in many kinase inhibitors.[4][16] This transformation typically involves a condensation reaction to form the pyrimidine ring.

Detailed Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4-one

  • Objective: To synthesize a 5-bromo-thieno[2,3-d]pyrimidin-4(3H)-one derivative.

  • Materials:

    • This compound (1.0 eq)

    • Formic acid or Triethyl orthoformate/HCl

    • Alternative for substituted derivatives: An acyl chloride (R-COCl) in pyridine or an acid anhydride with an acid catalyst.[17]

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Magnetic stirrer

  • Procedure (using Formic Acid):

    • Reaction Setup: In a round-bottom flask, suspend or dissolve this compound in an excess of formic acid.

    • Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours. The reaction progress can be monitored by observing the precipitation of the product or by LC-MS.

    • Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, carefully pour the mixture into ice-water to precipitate the product.

    • Purification: Wash the collected solid with cold water, then with a small amount of cold ethanol or diethyl ether to remove residual formic acid. The product is often pure enough for subsequent steps, but can be recrystallized if necessary.

  • Scientist's Notes (Causality):

    • Why Formic Acid? Formic acid serves as both the reagent (source of the C2 carbon of the pyrimidine ring) and the solvent. The reaction proceeds via initial N-formylation of the amino group, followed by acid-catalyzed intramolecular cyclization of the formamide onto the nitrile group, and subsequent tautomerization to the stable pyrimidinone.[18]

    • Why an Acyl Chloride for Substituted Derivatives? Using an acyl chloride (R-COCl) allows for the direct installation of a substituent (R) at the 2-position of the thienopyrimidine ring, providing a straightforward route to diverse analogues.[17]

Application in Drug Discovery: Targeting EGFR Kinase

The thieno[2,3-d]pyrimidine scaffold is a well-established "hinge-binder" motif in kinase inhibitors. It mimics the adenine core of ATP and forms key hydrogen bonds within the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR). Mutations in EGFR, such as L858R/T790M, are common drivers of non-small cell lung cancer (NSCLC).[16]

This compound is an ideal starting point for synthesizing potent EGFR inhibitors. The workflow involves an initial cyclization to form the thieno[2,3-d]pyrimidine core, followed by a Suzuki or Buchwald-Hartwig reaction at the bromine position to install a solubilizing or target-specific group.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Activates Transcription Inhibitor Thienopyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

Caption: EGFR signaling pathway and the site of action for thienopyrimidine inhibitors.

Example Synthetic Route and Activity

A common strategy is to first synthesize the 5-bromo-thieno[2,3-d]pyrimidin-4-one core. This intermediate can then be chlorinated at the 4-position (e.g., with POCl₃) to create a reactive site. A Buchwald-Hartwig coupling at the 5-position installs a key sidechain, and a final nucleophilic aromatic substitution at the 4-position with a substituted aniline completes the synthesis of the target EGFR inhibitor.[16]

Compound Structure (Core)TargetIC₅₀ (nM)Reference
(Generic Thieno[3,2-d]pyrimidine)EGFRL858R/T790M13[16]
Erlotinib (Reference Drug)EGFR33[19]
Sorafenib (Reference Drug)VEGFR-2~90[20]

(Note: The generic structure represents the core scaffold discussed in the cited literature; specific side chains determine the precise activity.)

The data clearly shows that derivatives built from the thienopyrimidine scaffold can achieve highly potent inhibition of clinically relevant mutant forms of EGFR, outperforming earlier generation inhibitors.[16]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its pre-activated and orthogonally reactive functional groups enable chemists to rapidly and efficiently generate libraries of complex molecules with high therapeutic potential. The protocols detailed herein provide a robust starting point for leveraging this building block in projects targeting kinases and other enzyme families. As the demand for novel, highly selective, and potent therapeutics continues to grow, the intelligent application of versatile scaffolds like this compound will remain a cornerstone of successful medicinal chemistry campaigns.

References

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Antimicrobial activity of 3-Amino-5-bromothiophene-2-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Antimicrobial Evaluation of 3-Amino-5-bromothiophene-2-carbonitrile Derivatives

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel antimicrobial agents. We focus on a particularly promising scaffold: This compound . The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the exploration of new chemical entities. Thiophene-based heterocycles have consistently demonstrated a wide spectrum of pharmacological activities, making them a cornerstone in medicinal chemistry.[1][2] Specifically, derivatives of the 3-aminothiophene-2-carbonitrile core are versatile precursors for synthesizing libraries of compounds with significant biological potential.[3][4]

This guide provides not just protocols, but the scientific rationale behind them. We will detail the general synthesis of derivatives from the core scaffold, present rigorous, step-by-step protocols for determining their antimicrobial efficacy via Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, and outline preliminary strategies for elucidating their mechanism of action.

Synthesis of Bioactive Derivatives: A General Approach

The this compound scaffold is an excellent starting point for chemical diversification. The primary amino group at the C3 position is a reactive handle for derivatization, most commonly through the formation of Schiff bases (imines) by condensation with various aromatic or heteroaromatic aldehydes. This reaction introduces new lipophilic or electronically diverse moieties, which can significantly modulate the compound's interaction with microbial targets.

Workflow for Synthesis and Characterization

The general workflow involves the synthesis of a Schiff base derivative, followed by purification and structural confirmation.

cluster_synthesis Synthesis cluster_purification Purification & Characterization A 3-Amino-5-bromothiophene- 2-carbonitrile (Core) C Condensation Reaction (e.g., in Ethanol, reflux) A->C B Aromatic Aldehyde (R-CHO) B->C D Crude Schiff Base Derivative C->D Yields E Purification (Recrystallization or Chromatography) D->E F Pure Derivative E->F G Structural Confirmation (FTIR, NMR, Mass Spec) F->G H Confirmed Pure Compound (Ready for Biological Screening) G->H Verified Structure

Caption: General workflow for the synthesis of Schiff base derivatives.

Protocol 1: General Synthesis of a Schiff Base Derivative

This protocol describes a representative procedure. The choice of solvent, catalyst, and reaction time may require optimization based on the specific aldehyde used.

  • Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., absolute ethanol).

  • Addition of Aldehyde: Add 1.1 equivalents of the desired substituted aromatic aldehyde to the solution.

  • Catalysis (Optional but Recommended): Add a catalytic amount (2-3 drops) of glacial acetic acid to protonate the aldehyde carbonyl, increasing its electrophilicity and accelerating the reaction.

  • Reaction: Equip the flask with a condenser and reflux the mixture with constant stirring for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

  • Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The resulting solid precipitate is the crude Schiff base derivative. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) to obtain the pure derivative.

  • Characterization: Confirm the structure of the purified compound using standard analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (to confirm C=N imine bond formation), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to verify the molecular weight.[5][6]

Protocols for Antimicrobial Susceptibility Testing (AST)

The cornerstone of evaluating any new antimicrobial agent is determining its potency. The MIC and MBC are the gold-standard metrics for this purpose.[7] The broth microdilution method is the most common and recommended procedure for determining MIC values in a high-throughput manner.[8][9]

Workflow for Determining MIC and MBC

A Prepare Compound Stock Solutions (in DMSO) C Perform 2-fold Serial Dilutions of Compounds in 96-Well Plate (in Mueller-Hinton Broth) A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacteria B->D C->D E Incubate Plate (37°C, 18-24h) D->E F Read MIC: Lowest concentration with no visible growth (turbidity) E->F G Subculture from Clear Wells (MIC, 2xMIC, 4xMIC) onto Agar Plates F->G Proceed to MBC H Incubate Agar Plates (37°C, 24h) G->H I Read MBC: Lowest concentration that kills ≥99.9% of initial inoculum H->I

Caption: Workflow for MIC and MBC determination.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).[8][10]

  • Preparation of Test Compounds:

    • Prepare a stock solution of each derivative (e.g., 10 mg/mL) in Dimethyl Sulfoxide (DMSO).

    • In a 96-well microtiter plate, add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

    • Create a starting concentration in well 1 by adding a calculated volume of the stock solution to CAMHB, then serially dilute the compound 2-fold across the plate from well 1 to well 10 by transferring 100 µL.[10]

    • Well 11 serves as the growth control (broth + bacteria, no compound) and well 12 as the sterility control (broth only).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[10]

    • Dilute this standardized suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well after inoculation.[8]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the appropriate volume of the final bacterial suspension.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the derivative at which there is no visible growth.[7][11]

Data Presentation: MIC Values

Results should be tabulated for clear comparison.

Compound IDDerivative Substituent (R)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosa
Cpd-1 4-chloro-phenyl163264
Cpd-2 4-nitro-phenyl81632
Cpd-3 2,4-dichloro-phenyl4816
Cipro (Control)10.251
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC test is a crucial follow-up to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[12][13]

  • Subculturing: From the completed MIC plate, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., the MIC well and at least two more concentrated wells).[13]

  • Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours, or until colonies are visible on the growth control plate.

  • Interpretation of Results:

    • Count the number of colonies on each plate.

    • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU from the initial inoculum count.[14][15]

    • A compound is generally considered bactericidal if the MBC is no more than four times its MIC.[15]

Elucidating the Mechanism of Action (MoA)

Identifying a compound's MoA is critical for lead optimization and understanding its potential for resistance development.[16] For novel thiophene derivatives, potential mechanisms could include cell membrane disruption or inhibition of key cellular pathways.[17][18]

Decision Tree for Preliminary MoA Investigation

A Active Compound Identified (Low MIC/MBC) B Is the effect rapid? (Time-Kill Assay) A->B C Yes (e.g., < 1 hour) B->C Rapid Killing D No (e.g., > 2 hours) B->D Slower Killing E Assess Cell Membrane Integrity (e.g., Propidium Iodide Uptake, Release of Cellular Contents) C->E F Assess Macromolecular Synthesis (DNA, RNA, Protein, Cell Wall) D->F G Membrane Disruption is a likely primary MoA E->G H Inhibition of a specific biosynthetic pathway is a likely primary MoA F->H

Caption: A logical workflow for initial MoA studies.

Overview of Key MoA Assays
  • Time-Kill Kinetic Assay: This assay provides insight into the rate of bactericidal activity. By exposing a standard inoculum to the compound at various multiples of its MIC and plating for viable counts at different time points, one can determine if the killing is rapid (suggesting membrane disruption) or slow (suggesting metabolic inhibition).[19]

  • Cell Membrane Permeability Assays: A common mechanism for thiophene derivatives is the disruption of the bacterial cell membrane.[17][18] This can be assessed by measuring the leakage of intracellular components (like ATP or DNA/RNA) or by using fluorescent dyes like propidium iodide, which can only enter cells with compromised membranes.

  • Macromolecular Synthesis Inhibition: To determine if the compound targets a specific biosynthetic pathway, researchers can measure the incorporation of radiolabeled precursors for DNA (e.g., ³H-thymidine), RNA (e.g., ³H-uridine), protein (e.g., ³H-leucine), and peptidoglycan (e.g., ¹⁴C-N-acetylglucosamine) in the presence of the compound.[20] A significant reduction in the incorporation of a specific precursor points towards the targeted pathway.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the development of novel antimicrobial agents. The synthetic accessibility and potential for chemical diversification allow for the creation of extensive compound libraries. By employing the rigorous, validated protocols for antimicrobial susceptibility testing outlined in this guide, researchers can reliably identify and characterize promising lead compounds. Subsequent investigation into the mechanism of action will be crucial for advancing these leads through the drug development pipeline. Future work should focus on establishing structure-activity relationships (SAR), optimizing for potency and reduced toxicity, and eventually progressing the most promising candidates to in vivo efficacy models.

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Application Notes & Protocols: Harnessing Substituted Aminothiophenes for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the anticancer properties of substituted aminothiophenes.

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] Its derivatives have garnered significant attention in oncology research, demonstrating a remarkable breadth of anticancer activities through diverse mechanisms of action.[3][4] This guide provides an in-depth exploration of substituted aminothiophenes as anticancer agents, elucidating their primary mechanisms, structure-activity relationships (SAR), and providing detailed, field-proven protocols for their synthesis, in vitro evaluation, and in vivo validation.

Introduction: The Rationale for Aminothiophenes in Oncology

Cancer remains a formidable global health challenge, necessitating the development of novel therapeutics that are both more effective and less toxic.[3][4] Heterocyclic compounds are a major focus of this effort, and among them, the thiophene ring system is particularly prominent.[3][5] Substituted 2-aminothiophenes, in particular, serve as versatile synthons for building molecules that can interact with a wide array of biological targets crucial to cancer cell proliferation and survival.

Their therapeutic potential stems from their ability to be readily functionalized at multiple positions, allowing for the fine-tuning of their physicochemical properties and biological activity. This chemical tractability enables medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles. The core mechanisms through which these compounds exert their anticancer effects are multifaceted, primarily involving the disruption of microtubule dynamics, inhibition of key protein kinases, and the subsequent induction of cell cycle arrest and apoptosis.[1][3]

Core Mechanisms of Antitumor Activity

Substituted aminothiophenes achieve their anticancer effects by targeting fundamental cellular processes that are often dysregulated in cancer.

Inhibition of Tubulin Polymerization

A predominant mechanism of action for many potent aminothiophene derivatives is the disruption of microtubule dynamics.[6][7] Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape.[8]

  • Causality: Many aminothiophene compounds function as antimitotic agents by binding to the colchicine site on β-tubulin.[9][10][11] This binding event prevents the polymerization of tubulin dimers into microtubules. The resulting microtubule depolymerization disrupts the formation of the mitotic spindle, a structure indispensable for chromosome segregation during mitosis. This interference leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[6][8][11]

  • Key Structural Features: Derivatives such as 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophenes have shown potent, subnanomolar antiproliferative activity directly correlated with their ability to inhibit tubulin polymerization.[9] The 3,4,5-trimethoxyphenyl moiety is a classic feature of many colchicine-site binding agents, including the natural product Combretastatin A-4 (CA-4), highlighting a successful bioisosteric replacement strategy where the aminothiophene core serves as a scaffold.[10][11]

G cluster_drug Aminothiophene Compound cluster_cell Cancer Cell drug Substituted Aminothiophene tubulin β-Tubulin (Colchicine Site) drug->tubulin Binds dimer αβ-Tubulin Dimer tubulin->dimer Destabilizes microtubule Microtubule Polymer dimer->microtubule Polymerization Inhibited spindle Mitotic Spindle Assembly microtubule->spindle Disrupted g2m G2/M Phase Arrest spindle->g2m Leads to apoptosis Apoptosis g2m->apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition by substituted aminothiophenes.

Protein Kinase Inhibition

Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[12] Certain substituted aminothiophenes and their fused analogs (e.g., thienopyrimidines) have been developed as potent multi-kinase inhibitors.[1][13]

  • Targets: Key kinases inhibited by aminothiophene derivatives include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT.[13][14]

    • VEGFR-2: A primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

    • AKT (Protein Kinase B): A central node in signaling pathways that promotes cell survival and proliferation while inhibiting apoptosis.

  • Causality: By simultaneously blocking these targets, aminothiophene derivatives can exert a powerful dual effect: they can cut off the tumor's blood supply (anti-angiogenic effect) and directly inhibit the cancer cells' proliferative and survival signals.[15] This multi-targeting approach can be more effective and may circumvent the resistance mechanisms that arise with single-target therapies.[16][17]

Induction of Apoptosis and Cell Cycle Arrest

Regardless of the primary upstream target (tubulin or kinases), the ultimate fate of a cancer cell treated with an effective aminothiophene derivative is often apoptosis, triggered by cell cycle arrest.[18]

  • Cell Cycle Arrest: As described, tubulin inhibitors typically cause arrest at the G2/M checkpoint.[19] Kinase inhibitors or compounds that induce DNA damage can cause arrest at other phases, such as G1 or S phase.[14][20][21] Flow cytometry is the standard technique to quantify this effect.

  • Apoptosis: The arrest of the cell cycle activates internal surveillance mechanisms. If the damage or disruption is too severe to be repaired, the cell initiates apoptosis. This can be observed through various biochemical markers, including the externalization of phosphatidylserine, activation of caspases (e.g., caspase-3 and -9), and cleavage of Poly (ADP-ribose) polymerase (PARP).[6][22][23][24]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of aminothiophenes is highly dependent on the nature and position of substituents on the thiophene ring. Understanding these relationships is critical for designing next-generation compounds.[25]

  • Position 2 (Amino Group): The 2-amino group is a key feature, often serving as an anchor point for further substitutions or participating in crucial hydrogen bonding interactions with the biological target.

  • Position 3 (Acyl/Carboxylate Group): A 3-aroyl group, such as the 3,4,5-trimethoxybenzoyl moiety, is critical for potent antitubulin activity.[9] Modifications to the ester group in 2-amino-3-carboxylate derivatives can also modulate activity and selectivity.[20][26]

  • Position 5 (Aryl/Alkyl Group): The substituent at the 5-position significantly influences potency and tumor selectivity.[26]

    • Replacing an ethyl linker with a thioalkyl linker between the thiophene ring and a substituted aryl group can preserve or enhance activity.[26]

    • Compounds with 5-(4-ethyl- and 4-isopropylarylmethylthio) substitutions have been shown to be more potent and selective anti-leukemia agents than their parent compounds.[26]

Caption: Key positions for substitution on the 2-aminothiophene scaffold.

Quantitative Data Summary

The efficacy of substituted aminothiophenes is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell proliferation.

Compound Class/ExampleCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiopheneL1210, FM3A, Molt/4Tubulin Polymerization< 0.001 (nM range)[9][11]
Methyl-2-amino-5-((4-isopropylphenylthio)methyl)thiophene-3-carboxylateCEM (T-lymphoma)Unknown, Selective0.3 - 0.4[26]
2-amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl] thiopheneVariousTubulin Polymerization0.017 - 0.13[27]
Thienopyrrole Derivative 3b HepG2 (Liver)VEGFR-2 / AKT3.105[14]
Thienopyrrole Derivative 4c HepG2 (Liver)VEGFR-2 / AKT3.023[14]
Aminothiophene 6CN14 HeLa (Cervical)Cell Cycle Arrest~5-10[28]
Aminothiophene SB-83 Prostate / CervicalApoptosis Induction15.38 - 34.04[24]

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of novel substituted aminothiophenes. These are self-validating systems; for instance, a positive result in the antiproliferative assay (Protocol 5.2) should correlate with observable effects in the cell cycle and apoptosis assays (Protocols 5.3 & 5.4).

General Synthesis: Gewald Reaction

The Gewald reaction is a robust and widely used multicomponent reaction for synthesizing substituted 2-aminothiophenes.[11][29]

Principle: This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base catalyst.

Materials:

  • α-cyano ester (e.g., ethyl cyanoacetate)

  • Carbonyl compound (e.g., cyclohexanone)

  • Elemental sulfur (S₈)

  • Organic base (e.g., morpholine or piperidine)

  • Solvent (e.g., ethanol or DMF)

  • Reaction vessel, magnetic stirrer, condenser, heating mantle

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carbonyl compound (1.0 eq) and the α-cyano ester (1.0 eq) in ethanol (20 mL), add the organic base (0.2 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add elemental sulfur (1.1 eq) in one portion.

  • Attach a condenser and heat the reaction mixture to reflux (approx. 60-70°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Causality Check: The disappearance of starting materials and the appearance of a new, more polar spot on the TLC plate indicates product formation.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Protocol: In Vitro Antiproliferative Assay (MTT)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[28] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.

Materials:

  • Cancer cell lines (e.g., HeLa, PANC-1, HCT-116)[28][30]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test aminothiophene compounds (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Multichannel pipette, microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Experimental Rationale: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to contact inhibition and non-linear growth, invalidating the results.

  • Prepare serial dilutions of the test compounds and positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubate the plate for 48 hours (or 24/72 hours, depending on the experimental design).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Causality Check: The formation of visible purple precipitates indicates viable, metabolically active cells.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

Protocol: Cell Cycle Analysis by Flow Cytometry

Principle: This protocol uses a DNA-intercalating dye (Propidium Iodide, PI) to stain cellular DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[31] An accumulation of cells in a specific phase indicates cell cycle arrest.[32]

Materials:

  • Cancer cells treated with test compounds (from a 6-well plate)

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Plate and treat cells with the test aminothiophene (at its IC₅₀ and 2x IC₅₀) and a vehicle control for 24 or 48 hours.

  • Harvest the cells, including both adherent and floating populations (to capture apoptotic cells), by trypsinization and centrifugation.

  • Wash the cell pellet twice with ice-cold PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Experimental Rationale: Fixation permeabilizes the cell membrane to allow the PI dye to enter and stain the DNA, while also preserving the cells.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes. The RNase A in the solution degrades RNA, ensuring that PI only stains DNA.

  • Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.

  • Use analysis software (e.g., FlowJo, FCS Express) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the profiles of treated cells to the control.

Protocol: Xenograft Mouse Model for In Vivo Efficacy

Principle: A xenograft model involves implanting human cancer cells into immunocompromised mice to create a tumor.[33] This model is a crucial preclinical step to evaluate a drug's antitumor efficacy and toxicity in a living organism.[34]

Materials:

  • Immunocompromised mice (e.g., Nude or SCID mice)

  • Human cancer cell line (e.g., HCT-116, A549) prepared in Matrigel/PBS

  • Test aminothiophene compound formulated in a suitable vehicle (e.g., 0.5% CMC, 5% DMSO in saline)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Subcutaneously inject 1-5 million cancer cells suspended in 100 µL of a PBS/Matrigel mixture into the flank of each mouse.

  • Monitor the mice regularly until tumors reach a palpable volume (e.g., 100-150 mm³).

  • Experimental Rationale: Matrigel provides an extracellular matrix environment that supports initial tumor cell growth and establishment.

  • Randomize the mice into groups (e.g., n=5-8 per group): Vehicle control, positive control (a standard chemotherapy drug), and test compound groups (at various doses).

  • Administer the treatments via the desired route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily for 14 days).

  • Measure tumor volume with calipers every 2-3 days. Tumor Volume (mm³) = (Length × Width²)/2.

  • Monitor animal body weight and general health as indicators of toxicity.

  • At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.

  • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

Caption: Integrated workflow for the discovery and validation of aminothiophene anticancer agents.

Conclusion and Future Perspectives

Substituted aminothiophenes represent a highly promising and versatile class of compounds for the development of novel anticancer therapeutics.[2] Their proven ability to target fundamental cancer hallmarks, such as uncontrolled proliferation and angiogenesis, through mechanisms like tubulin and kinase inhibition, provides a solid foundation for further research.[1][3] Future efforts should focus on optimizing their drug-like properties, exploring novel fused heterocyclic systems to enhance potency and selectivity, and investigating their potential in combination therapies to overcome drug resistance. The development of advanced delivery systems, such as nanoparticle formulations, may also improve their efficacy and safety profiles in clinical settings.[6][35]

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  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. PubMed Central.
  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. PMC - NIH.
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  • Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells. Bentham Science Publishers.
  • Synthesis and evaluation of the cell cycle arrest and CT DNA interaction properties of 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxins. PubMed.
  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives.
  • In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)
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Application Notes & Protocols: Evaluating the Spasmolytic Activity of Thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Thiophene-Based Spasmolytics

The thiophene ring is a versatile heterocyclic scaffold that is a cornerstone in medicinal chemistry, appearing in numerous approved drugs with a wide array of biological activities.[1][2] Its unique electronic and structural properties make it a "privileged structure" for designing novel therapeutic agents.[3] Among their diverse pharmacological profiles, thiophene derivatives have demonstrated significant potential as spasmolytic (antispasmodic) agents.[4][5]

Spasmolytics are crucial for treating conditions characterized by involuntary smooth muscle spasms, such as irritable bowel syndrome (IBS), biliary colic, and other gastrointestinal motility disorders.[4][6] These conditions cause significant discomfort and cramping, impacting the quality of life for millions. Thiophene-based compounds offer a promising avenue for developing new, effective treatments by modulating the physiological pathways that control smooth muscle contractility.

This guide provides an in-depth overview of the mechanisms of action for thiophene-based spasmolytics and presents detailed, field-proven protocols for their evaluation using both in vitro and in vivo models. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for screening, characterizing, and advancing novel thiophene derivatives from the bench to preclinical development.

Potential Mechanisms of Spasmolytic Action

The relaxation of smooth muscle is a complex process regulated by multiple signaling pathways. Thiophene derivatives can achieve their spasmolytic effects by targeting one or more key regulatory points. Understanding these mechanisms is critical for rational drug design and interpreting experimental data. The primary proposed mechanisms include Calcium Channel Blockade, Muscarinic Receptor Antagonism, and Phosphodiesterase (PDE) Inhibition.

  • Calcium Channel Blockade: The influx of extracellular calcium (Ca²⁺) through L-type voltage-gated calcium channels is the primary trigger for smooth muscle contraction.[7][8] By physically or allosterically blocking these channels, compounds can prevent this influx, leading to muscle relaxation.[8] Many thiophene-based spasmolytics are believed to function as calcium channel blockers (CCBs), making this a primary mechanism to investigate.[4][9]

  • Muscarinic Receptor Antagonism: Acetylcholine (ACh) is a key neurotransmitter that induces smooth muscle contraction by activating M3 muscarinic receptors on the cell surface.[10] This activation initiates a signaling cascade that leads to Ca²⁺ release from intracellular stores and subsequent contraction. Thiophene-containing compounds, such as Tiotropium, are known muscarinic antagonists that competitively block the M3 receptor, thereby preventing ACh-induced spasms.[10][11]

  • Phosphodiesterase (PDE) Inhibition: Intracellular levels of cyclic adenosine monophosphate (cAMP) play a crucial role in smooth muscle relaxation. Phosphodiesterases (PDEs), particularly PDE4, are enzymes that degrade cAMP.[12][13] By inhibiting PDE4, certain thiophene compounds can increase intracellular cAMP levels, which in turn activates protein kinase A (PKA) and promotes muscle relaxation.[12][14]

G cluster_membrane Cell Membrane cluster_cell Smooth Muscle Cell cluster_targets Thiophene Compound Targets M3 M3 Muscarinic Receptor Contraction Contraction M3->Contraction Activates (via IP₃/DAG) VGCC L-type Voltage-Gated Ca²⁺ Channel VGCC->Contraction Triggers AC Acetylcholine (ACh) AC->M3 Binds Ca_ext Extracellular Ca²⁺ Ca_ext->VGCC Influx Relaxation Relaxation PDE4 PDE4 PDE4->Relaxation Inhibits cAMP cAMP cAMP->Relaxation Promotes cAMP->PDE4 Degraded by ATP ATP ACyc Adenylyl Cyclase ACyc->cAMP Converts T_M3 Thiophene (Antagonist) T_M3->M3 Blocks T_VGCC Thiophene (Blocker) T_VGCC->VGCC Blocks T_PDE4 Thiophene (Inhibitor) T_PDE4->PDE4 Inhibits

Caption: Potential mechanisms of thiophene-induced spasmolysis.

Protocol: In Vitro Assessment of Spasmolytic Activity Using an Isolated Organ Bath

The isolated organ bath is the gold-standard in vitro technique for assessing the direct effect of compounds on smooth muscle contractility.[15][16] It provides quantitative data on potency (EC₅₀) and efficacy, allowing for direct comparison between different derivatives. This protocol is adapted from methodologies used in the characterization of novel thiophene-based spasmolytics.[4]

Rationale and Causality

This experiment directly measures isometric tension in an isolated segment of smooth muscle tissue (e.g., rabbit jejunum, rat duodenum).[4][15] By inducing a sustained contraction with a known spasmogen (e.g., high-potassium solution or acetylcholine), we create a state of muscle spasm. The addition of a test compound allows us to quantify its ability to relax the pre-contracted tissue. Using high K⁺ (e.g., 80 mM KCl) is particularly informative as it induces contraction by directly depolarizing the cell membrane and opening voltage-gated Ca²⁺ channels, thus providing a clear system to test for CCB activity.[4]

Materials and Reagents
  • Tissue: Freshly isolated rabbit jejunum or rat duodenum.

  • Physiological Salt Solution (PSS): Tyrode's solution or Krebs solution. For Tyrode's solution (in mM): NaCl 136.9, KCl 2.68, CaCl₂ 1.8, MgCl₂ 1.05, NaHCO₃ 11.9, NaH₂PO₄ 0.42, Glucose 5.55.

  • Spasmogens: High Potassium (K⁺) solution (Tyrode's solution with KCl increased to 80 mM, and NaCl reduced proportionally to maintain osmolarity), Acetylcholine (ACh) stock solution.

  • Apparatus: Organ bath system with tissue holders, isometric force transducers, data acquisition system (e.g., PowerLab), and a circulating water bath (37°C).

  • Gas: Carbogen (95% O₂ / 5% CO₂).

  • Test Compounds: Thiophene derivatives dissolved in an appropriate vehicle (e.g., DMSO, ethanol).

Step-by-Step Protocol
  • Tissue Preparation:

    • Humanely euthanize the animal according to approved institutional guidelines.

    • Immediately excise a segment of the jejunum or duodenum and place it in a petri dish containing cold, carbogen-aerated PSS.

    • Gently clean the tissue of adhering mesenteric fat.

    • Cut the segment into 2-3 cm long pieces.

  • Mounting the Tissue:

    • Tie one end of a tissue segment to the stationary hook of the tissue holder and the other end to the hook connected to the force transducer using surgical silk thread.

    • Mount the tissue in the organ bath chamber filled with PSS, maintained at 37°C, and continuously bubbled with carbogen.

  • Equilibration:

    • Allow the tissue to equilibrate for 30-60 minutes under a resting tension of approximately 1 gram.

    • During equilibration, wash the tissue with fresh PSS every 15 minutes to remove metabolic waste.

  • Viability Check and Stabilization:

    • Induce a contraction by adding a submaximal concentration of ACh (e.g., 1 µM) or high K⁺ solution.

    • Once the contraction reaches a plateau, wash the tissue with fresh PSS to allow it to return to baseline.

    • Repeat this process 2-3 times until reproducible contractile responses are obtained. This ensures the tissue is healthy and responsive.

  • Inducing Sustained Contraction:

    • Replace the PSS in the bath with the high K⁺ (80 mM) solution to induce a sustained contraction. This will serve as the 100% contraction reference.

  • Cumulative Addition of Test Compound:

    • Once the high K⁺-induced contraction is stable, add the test compound to the bath in a cumulative (log-incremental) fashion. Start with a low concentration (e.g., 0.01 µM) and increase it stepwise (e.g., 0.03, 0.1, 0.3, 1, 3, 10 µM) only after the response to the previous concentration has stabilized.

    • Record the relaxation at each concentration as a percentage of the initial sustained contraction.

  • Data Analysis:

    • Calculate the percentage relaxation for each concentration of the test compound.

    • Plot the percentage relaxation against the log concentration of the compound to generate a concentration-response curve.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC₅₀ (the concentration of the compound that produces 50% of the maximal relaxation).

G cluster_prep Tissue Preparation cluster_exp Experiment Execution cluster_analysis Data Analysis Euthanize Euthanize Animal Excise Excise Jejunum/ Duodenum Euthanize->Excise 1. Clean Clean Mesentery Excise->Clean 2. Cut Cut 2-3 cm Segments Clean->Cut 3. Mount Mount Tissue in Organ Bath Equilibrate Equilibrate for 30-60 min Mount->Equilibrate 4. Stabilize Stabilize with Spasmogen Washes Equilibrate->Stabilize 5. Induce_Spasm Induce Sustained Contraction (High K⁺) Stabilize->Induce_Spasm 6. Add_Compound Add Test Compound Cumulatively Induce_Spasm->Add_Compound 7. Record Record % Relaxation Add_Compound->Record 8. Plot Plot Dose-Response Curve Record->Plot 9. Calculate_EC50 Calculate EC₅₀ Plot->Calculate_EC50 9.

Caption: Workflow for in vitro spasmolytic activity assessment.

Data Presentation: Summarizing Spasmolytic Potency

Quantitative data from organ bath experiments should be summarized in a clear, tabular format to facilitate comparison between different compounds. This allows for the identification of structure-activity relationships (SAR).

Table 1: Spasmolytic Activity of Synthesized Thiophene Derivatives against High K⁺-Induced Contractions Data modeled after Ikram et al., Turk J Chem (2020)[17][18]

Compound IDStructure/SubstitutionEC₅₀ (µM)95% Confidence Interval
10b 5-(phenyl)thiophene-2-carboxylate2.131.32–3.46
10c 5-(4-chlorophenyl)thiophene-2-carboxylate3.141.68–6.06
10d 5-(3,4-dichlorophenyl)thiophene-2-carboxylate1.260.64–2.67
10e 5-(p-tolyl)thiophene-2-carboxylate2.892.02–4.06
Verapamil (Standard CCB)0.520.41–0.65

Note: Lower EC₅₀ values indicate higher potency.

Protocol: In Vivo Assessment Using the Castor Oil-Induced Diarrhea Model

While in vitro assays are essential for determining direct tissue effects, in vivo models are necessary to evaluate a compound's efficacy within a complex biological system, accounting for factors like absorption, distribution, metabolism, and excretion (ADME).[19][20] The castor oil-induced diarrhea model in rodents is a well-established method for evaluating antidiarrheal and spasmolytic activity.

Rationale and Causality

Castor oil's active metabolite, ricinoleic acid, induces localized irritation and inflammation in the intestinal mucosa. This leads to increased peristalsis, fluid secretion, and reduced water absorption, resulting in diarrhea. This process mimics the intestinal spasms and hypermotility seen in certain gastrointestinal disorders. A compound with spasmolytic activity will relax the intestinal smooth muscle, reduce peristaltic movements, and delay the onset of diarrhea and/or decrease the number of diarrheic feces.

Materials and Reagents
  • Animals: Mice (e.g., Swiss albino) or rats (e.g., Wistar), fasted for 18-24 hours with free access to water.[21]

  • Inducing Agent: Castor oil.

  • Positive Control: Loperamide (a standard antidiarrheal/antispasmodic drug).

  • Test Compounds: Thiophene derivatives suspended in a suitable vehicle (e.g., 1% Tween 80 in saline).

  • Equipment: Oral gavage needles, individual cages lined with absorbent paper.

Step-by-Step Protocol
  • Animal Acclimatization and Fasting:

    • Acclimatize animals to the laboratory environment for at least one week.

    • Fast the animals overnight (18-24 hours) before the experiment but allow free access to water.

  • Grouping and Dosing:

    • Weigh and divide the animals into groups (n=5-6 per group), for example:

      • Group I (Negative Control): Vehicle only.

      • Group II (Positive Control): Loperamide (e.g., 5 mg/kg, p.o.).

      • Group III-V (Test Groups): Thiophene compound at different doses (e.g., 10, 30, 100 mg/kg, p.o.).

    • Administer the respective vehicle, control, or test compound orally (p.o.) via gavage.

  • Induction of Diarrhea:

    • One hour after drug administration, administer castor oil orally to all animals (e.g., 0.5 mL/mouse).

  • Observation:

    • Place each animal in an individual cage with pre-weighed absorbent paper on the floor.

    • Observe the animals for a period of 4 hours.

    • Record the time to the first diarrheic dropping for each animal.

    • Count the total number of wet (diarrheic) and total fecal outputs for each animal over the 4-hour period.

  • Data Analysis:

    • Calculate the percentage inhibition of defecation for each group using the formula: % Inhibition = [(Mean Feces_control - Mean Feces_test) / Mean Feces_control] x 100

    • Compare the onset time of diarrhea between the control and treated groups.

    • Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results compared to the negative control group.

G start Start Acclimatize Acclimatize & Fast Animals (18-24h) start->Acclimatize end End Group Group Animals (n=6) - Vehicle - Positive Control - Test Compound Acclimatize->Group Admin_Drug Administer Drug/Vehicle (p.o.) Group->Admin_Drug Wait Wait 1 Hour Admin_Drug->Wait Admin_CastorOil Administer Castor Oil (p.o.) Wait->Admin_CastorOil Observe Observe for 4 Hours in Individual Cages Admin_CastorOil->Observe Record_Data Record: 1. Onset of Diarrhea 2. Number of Wet Feces Observe->Record_Data Analyze Calculate % Inhibition & Perform Statistics Record_Data->Analyze Analyze->end

Caption: Workflow for in vivo antispasmodic/antidiarrheal assessment.

References

  • Rasool, N., Ikram, H. M., Rashid, A., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turk J Chem, 44(5), 1410-1422. [Link]

  • Rasool, N., Ikram, H. M., Rashid, A., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. TÜBİTAK Academic Journals. [Link]

  • Rasool, N., Ikram, H. M., Rashid, A., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. PubMed. [Link]

  • Brehmer, D., Kussrow, K., PFLIMLIN, P., et al. (2011). Thiophene inhibitors of PDE4: crystal structures show a second binding mode at the catalytic domain of PDE4D2. Bioorganic & Medicinal Chemistry Letters, 21(23), 7089-7093. [Link]

  • Kim, H. J., Lee, S., Kim, J. S., et al. (2019). Benzothiophene Derivatives as Phosphodiesterase 10A (PDE10A) Inhibitors: Hit-to-lead Studies. Bioorganic & Medicinal Chemistry Letters, 29(11), 1419-1422. [Link]

  • Ace Therapeutics. In Vivo Model Development for Skeletal Muscle Spasm. Ace Therapeutics. [Link]

  • Rasool, N., Ikram, H. M., Rashid, A., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. ResearchGate. [Link]

  • Brehmer, D., Kussrow, K., PFLIMLIN, P., et al. (2011). Thiophene inhibitors of PDE4: Crystal structures show a second binding mode at the catalytic domain of PDE4D2. ResearchGate. [Link]

  • Davies, M. G., Fulton, G. J., & Hagen, P. O. (1995). Duration of action of antispasmodic agents: novel use of a mouse model as an in vivo pharmacological assay. European Journal of Vascular and Endovascular Surgery, 10(3), 351-357. [Link]

  • Duicu, O., Moacă, E. A., Dehelean, C., et al. (2008). EXPERIMENTAL MODEL FOR IN VIVO TESTING OF MUSCLE RELAXANT DRUGS. Romanian Journal of Biophysics, 18(4), 317-325. [Link]

  • Barnes, P. J. (2011). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. British Journal of Pharmacology, 163(1), 4-17. [Link]

  • Michel, M. C., & Barendrecht, A. D. (2018). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(10), 1039-1049. [Link]

  • Ehlert, F. J., & Rathbun, B. E. (1990). Synthesis and structure-activity relationships of new muscarinic antagonists. Journal of Medicinal Chemistry, 33(7), 1737-1743. [Link]

  • Jain, A., Sharma, R., & Singh, P. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1879-1904. [Link]

  • N/A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

  • Brunhofer, G., Studenik, C., Ecker, G. F., & Erker, T. (2011). Synthesis, spasmolytic activity and structure-activity relationship study of a series of polypharmacological thiobenzanilides. European Journal of Pharmaceutical Sciences, 42(1-2), 37-44. [Link]

  • N/A. (n.d.). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. [Link]

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  • N/A. (n.d.). Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. [Link]

  • N/A. (n.d.). Schematic representation of the in vitro model. The organ bath was... ResearchGate. [Link]

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  • N/A. (2019). In-vitro Antimicrobial, Antispasmodic activity of Methanolic leaf and flower extracts of Hibiscus rosasinensis. International Journal of Research in Pharmaceutical and Biomedical Sciences, 4(2), 527-531. [Link]

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  • N/A. (n.d.). Antinociceptive properties of acetylenic thiophene and furan derivatives: Evidence for the mechanism of action. ResearchGate. [Link]

  • Singh, S., & Kaur, M. (2022). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Current Organic Synthesis, 19(6), 614-625. [Link]

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  • N/A. (n.d.). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. [Link]

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  • de Oliveira, R., de Oliveira, J. C. S., & Leite, F. H. A. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 689. [Link]

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  • N/A. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5919-5923. [Link]

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Application and Protocol for the Synthesis of 3-Amino-5-bromothiophene-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-amino-5-bromothiophene-2-carbonitrile scaffold is a privileged heterocyclic motif of significant interest to researchers, scientists, and drug development professionals. Its unique electronic properties and versatile functional groups make it a valuable building block in the synthesis of a wide array of biologically active compounds. The presence of the amino, cyano, and bromo substituents on the thiophene ring offers multiple points for diversification, enabling the exploration of vast chemical space in the quest for novel therapeutics. Derivatives of this core structure have shown promise in various therapeutic areas, including as kinase inhibitors and as agents with antiprotozoal activity. This application note provides a detailed, field-proven protocol for the synthesis of this compound derivatives, focusing on a robust and reproducible two-step process: the initial formation of the 2-aminothiophene ring via the Gewald reaction, followed by regioselective bromination.

I. Underlying Scientific Principles: The Gewald Reaction and Electrophilic Bromination

The synthesis of the target compounds hinges on two fundamental organic transformations: the Gewald multicomponent reaction and the electrophilic aromatic substitution (bromination).

The Gewald Reaction: This powerful one-pot reaction allows for the facile synthesis of highly functionalized 2-aminothiophenes from a ketone or aldehyde, an activated nitrile (such as malononitrile), and elemental sulfur in the presence of a base.[1][2] The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated intermediate.[1] This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the desired 2-aminothiophene.[1] The mild reaction conditions and the ready availability of starting materials contribute to the versatility of this method.[3]

Electrophilic Bromination: The introduction of the bromine atom at the 5-position of the 3-aminothiophene-2-carbonitrile core is achieved through electrophilic aromatic substitution. The thiophene ring is an electron-rich heterocycle, and the amino group at the 3-position further activates the ring towards electrophilic attack. The 5-position is typically the most reactive site for electrophilic substitution in 2-substituted thiophenes, leading to regioselective bromination.

II. Experimental Protocol: A Two-Step Synthesis

This protocol details the synthesis of a representative this compound derivative.

Part A: Synthesis of the 3-Aminothiophene-2-carbonitrile Precursor via the Gewald Reaction

This part of the protocol outlines the synthesis of the unbrominated thiophene precursor.

Materials:

  • Ketone or Aldehyde (e.g., cyclohexanone)

  • Malononitrile

  • Elemental Sulfur (S₈)

  • Morpholine or other suitable base

  • Ethanol (EtOH)

  • Deionized Water

  • Ice Bath

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add the ketone or aldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Base Addition: Slowly add morpholine (1.5 eq) to the stirred suspension. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for the appropriate time (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel, washing with cold ethanol and then water to remove any remaining impurities.

  • Drying: Dry the product under vacuum to obtain the crude 3-aminothiophene-2-carbonitrile derivative. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Part B: Regioselective Bromination of the 3-Aminothiophene-2-carbonitrile Precursor

Materials:

  • 3-Aminothiophene-2-carbonitrile derivative (from Part A)

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or other suitable solvent

  • Deionized Water

  • Ice Bath

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a fume hood, dissolve the 3-aminothiophene-2-carbonitrile derivative (1.0 eq) in DMF in a round-bottom flask equipped with a magnetic stir bar.

  • NBS Addition: Cool the solution in an ice bath and add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-cold water to precipitate the brominated product.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water.

  • Drying and Purification: Dry the crude product under vacuum. If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound derivative.

III. Data Presentation: Key Reaction Parameters

ParameterPart A: Gewald ReactionPart B: Bromination
Key Reagents Ketone/Aldehyde, Malononitrile, Sulfur3-Aminothiophene-2-carbonitrile, NBS
Solvent EthanolDimethylformamide (DMF)
Base/Reagent MorpholineN-Bromosuccinimide (NBS)
Temperature Reflux (~78 °C)0 °C to Room Temperature
Reaction Time 1-3 hours1-2 hours
Work-up Precipitation in ice bath, filtrationPrecipitation in ice water, filtration
Purification Recrystallization (e.g., from Ethanol)Recrystallization (e.g., from Ethanol/Water)

IV. Experimental Workflow and Mechanistic Insights

The overall synthetic workflow can be visualized as a two-stage process, beginning with the multicomponent assembly of the thiophene ring, followed by its functionalization.

Synthesis_Workflow cluster_0 Part A: Gewald Reaction cluster_1 Part B: Bromination Start Ketone/Aldehyde + Malononitrile + Sulfur Gewald Gewald Reaction (Base, Reflux) Start->Gewald Ethanol Precursor 3-Aminothiophene- 2-carbonitrile Gewald->Precursor Bromination Bromination (NBS, 0 °C to RT) Precursor->Bromination DMF FinalProduct 3-Amino-5-bromo- thiophene-2-carbonitrile Bromination->FinalProduct

Caption: Synthetic workflow for this compound derivatives.

The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation of the carbonyl compound and the active methylene nitrile.[4] The resulting α,β-unsaturated dinitrile then reacts with elemental sulfur in a complex process that involves the formation of a sulfur-containing intermediate, which subsequently cyclizes and aromatizes to the stable 2-aminothiophene product.

V. Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely published synthetic methodologies. The progress of each reaction step should be carefully monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials and the formation of the desired product. The identity and purity of the synthesized compounds must be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the regiochemistry of bromination.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -NH₂, -C≡N).

  • Melting Point Analysis: To assess the purity of the final compound.

Consistent and reproducible analytical data across multiple batches will validate the robustness of this synthetic protocol.

References

  • Wikipedia. Gewald reaction. Accessed January 7, 2026. [Link]

  • Abaee, M. S.; Cheraghi, S. A green chemistry approach to gewald reaction. Der Pharma Chemica. 2014.
  • Organic Chemistry Portal. Gewald Reaction. Accessed January 7, 2026. [Link]

  • Sabnis, R. W. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. 2010.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Strategic Use of 3-Bromothiophene-2-Carbonitrile. Accessed January 7, 2026. [Link]

  • Khalafy, J.; Rimaz, M.; Farajzadeh, S.; Ezzati, M. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. 2013.
  • Huang, Y.; Dömling, A. The Gewald multicomponent reaction. Molecular Diversity. 2011. [Link]

  • Fadda, A. A.; El-Mekabaty, A.; El-Attar, M. I. Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy. 2022. [Link]

  • Ould M'hamed, M.; Alduaij, O. K. Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. SciForum. 2017. [Link]

  • Dyachenko, V. D.; et al. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. 2021. [Link]

  • International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. 2012. [Link]

  • Wikipedia. 3-Bromothiophene. Accessed January 7, 2026. [Link]

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Application Notes & Protocols: The Reaction Mechanisms of 3-Amino-5-bromothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthesis and reaction mechanisms of 3-Amino-5-bromothiophene-2-carbonitrile, a highly versatile heterocyclic building block. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deep understanding of the causality behind the synthetic choices, ensuring both reproducibility and the foundation for further innovation.

Introduction: The Strategic Value of this compound

This compound is a polysubstituted thiophene that serves as a cornerstone in the synthesis of complex heterocyclic systems. Its value is derived from the unique and orthogonal reactivity of its three functional groups:

  • The Ortho-Amino-Nitrile Moiety: This arrangement is a classic precursor for the construction of fused pyrimidine rings, making it a direct gateway to thieno[3,2-d]pyrimidines, which are structural analogs of purines and are prevalent in medicinal chemistry.[1][2]

  • The C5-Bromo Group: The bromine atom is an excellent handle for modern cross-coupling chemistry, allowing for the strategic introduction of carbon-carbon and carbon-heteroatom bonds.[3] This enables extensive diversification of the thiophene core.

  • The Thiophene Core: A privileged scaffold in drug discovery, known for its metabolic stability and ability to act as a bioisostere for phenyl rings.

This guide will first detail the foundational synthesis of the 2-aminothiophene scaffold via the Gewald reaction, followed by an in-depth analysis of the key reaction mechanisms at each of the molecule's reactive centers.

Foundational Synthesis: The Gewald Reaction Mechanism

The 3-amino-thiophene-2-carbonitrile core is most efficiently prepared via the Gewald multicomponent reaction.[4] This one-pot synthesis is remarkable for its convergence, building the substituted thiophene ring from simple acyclic precursors.

The reaction involves the condensation of a carbonyl compound (an aldehyde or ketone), an activated nitrile (like malononitrile), and elemental sulfur in the presence of a base.[5] The mechanism, though not fully elucidated in all aspects, is understood to proceed through several key stages.[6][7]

Mechanistic Pillars of the Gewald Reaction:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the activated nitrile.[5] This step forms an α,β-unsaturated nitrile intermediate, a stable and often isolable product.

  • Sulfur Addition: The α,β-unsaturated nitrile is then deprotonated by the base, and the resulting carbanion attacks the elemental sulfur ring (S8), leading to the formation of a polysulfide intermediate.[6][7]

  • Cyclization & Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization by attacking the nitrile group. This is followed by a tautomerization step which leads to the final, aromatic 2-aminothiophene product.[5][8]

Gewald_Mechanism Fig. 1: Gewald Reaction Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway Ketone Carbonyl (e.g., Aldehyde) Knoevenagel Knoevenagel Condensation Product Ketone->Knoevenagel + Nitrile, Base Nitrile Activated Nitrile (e.g., Malononitrile) Sulfur Elemental Sulfur (S8) Base Base (e.g., Amine) SulfurAdduct Sulfur Adduct (Thiiranium Intermediate) Knoevenagel->SulfurAdduct + Sulfur Cyclized Cyclized Intermediate SulfurAdduct->Cyclized Intramolecular Attack Product 2-Aminothiophene Product Cyclized->Product Tautomerization & Aromatization

Caption: Fig. 1: Simplified workflow of the Gewald reaction.

Core Reactivity Part I: Annulation to Thieno[3,2-d]pyrimidines

The most prominent application of this compound is its conversion into the thieno[3,2-d]pyrimidine scaffold. This transformation leverages the adjacent amino and nitrile groups to build the fused pyrimidine ring.

A common method involves reaction with one-carbon synthons like formamide or dimethylformamide dimethyl acetal (DMF-DMA).[9][10]

Mechanism with DMF-DMA and an Amine:

  • Amidination: The C3-amino group of the thiophene acts as a nucleophile, attacking the electrophilic carbon of DMF-DMA. This results in the formation of a dimethylaminomethyleneamino intermediate.

  • Nucleophilic Addition: A primary amine (R-NH2) is introduced. It displaces the dimethylamine group to form a new amidine intermediate.

  • Intramolecular Cyclization: The nitrogen of the newly formed amidine attacks the electrophilic carbon of the C2-nitrile group. This ring-closing step is the key to forming the pyrimidine ring.

  • Tautomerization: A final tautomerization step yields the aromatic 4-amino-thieno[3,2-d]pyrimidine product.

Thienopyrimidine_Formation Fig. 2: Thieno[3,2-d]pyrimidine Formation Start 3-Amino-5-bromo- thiophene-2-carbonitrile NH2,CN Intermediate1 N,N-Dimethylformamidine Intermediate Formed after reaction with DMF-DMA Start:nh2->Intermediate1 + DMF-DMA - MeOH Intermediate2 Amidine Intermediate Formed after amine (R-NH2) addition Intermediate1->Intermediate2 + R-NH2 - Me2NH Product 4-(Alkylamino)thieno[3,2-d]- pyrimidine Aromatic Product Intermediate2->Product Intramolecular Cyclization & Tautomerization

Caption: Fig. 2: Key steps in forming the thieno[3,2-d]pyrimidine ring.

Core Reactivity Part II: Cross-Coupling at the C5-Bromo Position

The bromine atom at the C5 position is a versatile handle for diversification through palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups, dramatically expanding the accessible chemical space.[3] The Suzuki-Miyaura coupling is a prime example.

Mechanism: The Suzuki Coupling Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species:

  • Oxidative Addition: The low-valent Pd(0) catalyst inserts into the carbon-bromine bond of the thiophene, forming a high-valent Pd(II) complex. This is typically the rate-determining step.

  • Transmetalation: An activated boronic acid derivative (e.g., an arylboronic acid in the presence of a base) transfers its organic group to the palladium center, displacing the bromide. The base is crucial for activating the boronic acid.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.

Suzuki_Cycle Fig. 3: Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Th R_thiophene-Pd(II)L_n-Br OxAdd->PdII_Th Transmetal Transmetalation PdII_Th->Transmetal PdII_Both R_thiophene-Pd(II)L_n-R_aryl Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Thiophene-Aryl (Product) RedElim->Product Thiophene Thiophene-Br (Substrate) Thiophene->OxAdd Boronic Aryl-B(OH)2 + Base Boronic->Transmetal

Caption: Fig. 3: The catalytic cycle for Suzuki cross-coupling.

Detailed Experimental Protocols

The following protocols are representative examples and should be adapted based on specific substrates and laboratory equipment. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of a 4-Anilino-5-bromothieno[3,2-d]pyrimidine Derivative

This protocol describes a two-step, one-pot procedure for the synthesis of a thieno[3,2-d]pyrimidine, adapted from literature procedures for similar scaffolds.[10]

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Aniline (or other primary amine)

  • Ethanol (anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous ethanol (approx. 20 mL per gram of starting material).

  • Add DMF-DMA (1.2 eq) to the suspension.

  • Heat the mixture to reflux (approx. 80 °C) under a nitrogen atmosphere for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Add aniline (1.1 eq) to the mixture.

  • Heat the reaction again to reflux and maintain for 6-12 hours, monitoring for the formation of the final product by TLC.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate should form. If not, slowly add water to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to yield the 4-anilino-5-bromothieno[3,2-d]pyrimidine.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5-Position

This protocol provides a general method for coupling an arylboronic acid to the C5 position of the thiophene core.

Materials:

  • 5-Bromo-substituted thiophene derivative (e.g., from Protocol 1)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • To a Schlenk flask, add the 5-bromo-thiophene starting material (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the flask under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water).

  • Heat the reaction mixture to 80-100 °C under the inert atmosphere. Stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Confirm the structure of the coupled product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Substrate Scope

The Suzuki coupling protocol is highly versatile. The following table illustrates a representative, hypothetical substrate scope for the coupling reaction.

EntryArylboronic AcidProduct Structure (at C5)Expected Yield (%)
1Phenylboronic acidPhenyl85-95
24-Methoxyphenylboronic acid4-Methoxyphenyl80-90
33-Pyridylboronic acid3-Pyridyl70-85
44-Fluorophenylboronic acid4-Fluorophenyl85-95
5Naphthalene-2-boronic acid2-Naphthyl75-88
References
  • Organic Chemistry Portal. Gewald Reaction . [Link]

  • Wikipedia. Gewald reaction . [Link]

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur . The Journal of Organic Chemistry. [Link]

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur . ChemRxiv. [Link]

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur . NJIT Digital Commons. [Link]

  • Abdel-Rahman, A. A. H. (2018). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings . Journal of Chemical and Pharmaceutical Research. [Link]

  • Smaili, T., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents . Molecules. [Link]

  • Marchand, P., et al. (2016). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors . Molecules. [Link]

  • Dyakonov, V. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines . ACS Omega. [Link]

  • Dyakonov, V. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines . PubMed Central. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Strategic Use of 3-Bromothiophene-2-Carbonitrile . [Link]

  • Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile . HETEROCYCLES. [Link]

  • ResearchGate. Synthesis of thieno[2,3-d]pyrimidines 2 and 3 . [Link]

  • Al-wsabie, A., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction . Molecules. [Link]

  • ResearchGate. Reaction pathways to 2-aminothiophenes and thiophene-3-carbonitriles . [Link]

  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction . Molecules. [Link]

  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles . South African Journal of Chemistry. [Link]

  • Organic Syntheses. 3-bromothiophene . [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromothiophene-2-Carbonitrile: A Key Intermediate for Advanced Pharmaceutical Synthesis . [Link]

  • ResearchGate. (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines . [Link]

  • ResearchGate. Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles . [Link]

  • Kumar, A., et al. (2023). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents . ACS Omega. [Link]

  • PubChem. 5-Bromothiophene-2-carbonitrile . [Link]

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Application Notes and Protocols: 3-Amino-5-bromothiophene-2-carbonitrile as a Versatile Building Block for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Potential in Organic Electronics with a Multifunctional Thiophene Monomer

In the dynamic field of materials science, the rational design of molecular building blocks is paramount to the development of next-generation organic electronic devices. 3-Amino-5-bromothiophene-2-carbonitrile emerges as a highly promising monomer for the synthesis of advanced functional polymers. Its unique trifunctional architecture, featuring a polymerizable bromine atom, an electron-donating amino group, and an electron-withdrawing nitrile group on a thiophene backbone, offers unparalleled opportunities for tuning the optoelectronic properties of resulting materials.

This application note provides a comprehensive guide for researchers, materials scientists, and organic chemists on the potential applications of this compound in the synthesis of donor-acceptor (D-A) copolymers for organic electronics. We will delve into the scientific rationale behind its use, provide detailed protocols for its polymerization via Stille cross-coupling, and discuss the expected properties and characterization of the resulting materials.

Scientific Rationale: The Strategic Advantage of the Aminocyanothiophene Moiety

The strategic placement of the amino and nitrile substituents on the thiophene ring allows for precise control over the electronic band structure of the resulting polymers. The electron-donating amino group serves to raise the Highest Occupied Molecular Orbital (HOMO) energy level, while the electron-withdrawing nitrile group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This intramolecular donor-acceptor character within the monomer unit can lead to polymers with reduced bandgaps, enabling absorption of a broader range of the solar spectrum, a critical feature for organic photovoltaic (OPV) applications.

Furthermore, the amino group offers a site for post-polymerization modification, allowing for the introduction of various functional groups to fine-tune solubility, morphology, and interfacial properties. The bromine atom at the 5-position provides a reactive handle for established and robust palladium-catalyzed cross-coupling polymerization methods, such as Stille and Suzuki couplings, ensuring the formation of well-defined, high molecular weight polymers.[1][2]

Application Focus: Donor-Acceptor Copolymers for Organic Thin-Film Transistors (OTFTs) and Organic Photovoltaics (OPVs)

The inherent electronic properties of this compound make it an ideal candidate for the synthesis of donor-acceptor copolymers. By copolymerizing this monomer with an electron-rich (donor) or electron-deficient (acceptor) comonomer, materials with tailored charge transport characteristics can be achieved.

  • For OTFTs: Copolymers designed with appropriate comonomers can exhibit ambipolar or p-type charge transport with high mobilities, essential for logic circuits and displays.

  • For OPVs: The reduced bandgap and tunable energy levels of copolymers containing the this compound unit can lead to enhanced light harvesting and efficient charge separation at the donor-acceptor interface in bulk heterojunction solar cells.

The following diagram illustrates the conceptual design of a donor-acceptor copolymer incorporating this compound.

G cluster_0 Polymer Backbone cluster_1 Resulting Properties Monomer_A 3-Amino-5-bromothiophene -2-carbonitrile (Acceptor Unit) Polymer Resulting D-A Copolymer Monomer_A->Polymer Polymerization Monomer_B Electron-Rich Comonomer (Donor Unit) Monomer_B->Polymer Polymerization Properties Tunable Optoelectronic Properties: - Reduced Bandgap - Controlled HOMO/LUMO Levels - Enhanced Charge Transport Polymer->Properties

Caption: Conceptual design of a D-A copolymer.

Experimental Protocols: A Guideline for Synthesis and Device Fabrication

The following protocols are representative methods for the synthesis of a donor-acceptor copolymer using this compound and a generic donor comonomer via Stille polymerization, followed by the fabrication of a simple organic thin-film transistor.

Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Stille Cross-Coupling Polymerization

This protocol describes the synthesis of a copolymer of this compound with a distannylated electron-rich comonomer.

Materials:

  • This compound

  • Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous toluene

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

  • Soxhlet extraction apparatus

  • Standard Schlenk line and glassware

Procedure:

  • Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve equimolar amounts of this compound and the distannylated comonomer in anhydrous toluene.

  • Catalyst Addition: In a separate glovebox or under a positive pressure of inert gas, prepare a solution of the palladium catalyst, Pd₂(dba)₃, and the phosphine ligand, P(o-tol)₃, in anhydrous toluene.

  • Polymerization: Add the catalyst solution to the monomer solution via syringe. The typical catalyst loading is 1-2 mol% with respect to the monomers.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 24-48 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Polymer Precipitation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.

  • Purification: Collect the crude polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers. The final polymer is then extracted with a good solvent (e.g., chloroform or chlorobenzene).

  • Drying: Precipitate the purified polymer in methanol again, filter, and dry under vacuum at 40-50 °C for 24 hours.

Rationale for Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation and premature termination of the polymerization.

  • Anhydrous Solvents: Water can react with the organostannane reagent and interfere with the catalytic cycle.

  • Phosphine Ligand: The phosphine ligand stabilizes the palladium(0) catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Soxhlet Extraction: This is a crucial step to ensure the purity of the polymer, which is essential for achieving optimal performance in electronic devices.

G cluster_workflow Stille Polymerization Workflow A 1. Monomer Dissolution (Inert Atmosphere) C 3. Catalyst Addition to Monomer Solution A->C B 2. Catalyst Preparation (Inert Atmosphere) B->C D 4. Polymerization at Reflux (24-48h) C->D E 5. Precipitation in Methanol D->E F 6. Purification via Soxhlet Extraction E->F G 7. Final Polymer (Dried under Vacuum) F->G

Caption: Stille Polymerization Workflow.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact Organic Thin-Film Transistor (OTFT)

Materials:

  • Synthesized donor-acceptor copolymer

  • Heavily n-doped silicon wafer with a thermally grown SiO₂ layer (as gate and dielectric)

  • Chlorobenzene or other suitable solvent for the polymer

  • Gold (for source and drain electrodes)

  • Photoresist and developer

  • Shadow mask

Procedure:

  • Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.

  • Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface with the organic semiconductor.

  • Polymer Film Deposition: Dissolve the synthesized polymer in chlorobenzene at a concentration of 5-10 mg/mL. Deposit a thin film of the polymer onto the treated substrate using spin-coating.

  • Annealing: Anneal the polymer film at a temperature above its glass transition temperature (typically 100-150 °C) to improve molecular ordering and film morphology.

  • Electrode Deposition: Deposit the gold source and drain electrodes (typically 50 nm thick) onto the polymer film through a shadow mask by thermal evaporation. The channel length and width are defined by the shadow mask.

  • Device Characterization: Characterize the electrical performance of the OTFT using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.

Expected Material Properties and Characterization

The properties of the resulting polymer will be highly dependent on the chosen comonomer. However, some general characteristics can be anticipated.

PropertyExpected Range/CharacteristicCharacterization Technique
Molecular Weight (Mn) 10 - 50 kDaGel Permeation Chromatography (GPC)
Optical Bandgap (Eg) 1.5 - 2.0 eVUV-Vis Spectroscopy
HOMO Energy Level -5.0 to -5.5 eVCyclic Voltammetry (CV)
LUMO Energy Level -3.0 to -3.5 eVCyclic Voltammetry (CV)
Charge Carrier Mobility (μ) 10⁻³ - 1 cm²/VsOTFT Characterization
Thermal Stability (Td) > 300 °C (5% weight loss)Thermogravimetric Analysis (TGA)

Conclusion

This compound represents a compelling building block for the synthesis of novel donor-acceptor copolymers with significant potential in organic electronics. Its unique electronic and functional group combination allows for a high degree of tunability in the resulting material properties. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the synthesis and application of polymers derived from this versatile monomer, paving the way for the development of next-generation organic electronic devices.

References

  • Li, J., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832-2834. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

  • Zhang, M., et al. (2015). Donor–Acceptor Copolymers Based on Thermally Cleavable Indigo, Isoindigo, and DPP Units: Synthesis, Field Effect Transistors, and Polymer Solar Cells. ACS Applied Materials & Interfaces, 7(17), 9038-9051. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Gewald Synthesis of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald multicomponent reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for the synthesis of highly substituted 2-aminothiophenes—a scaffold of significant interest in medicinal chemistry and materials science.[1][2]

This document provides in-depth, field-tested insights into the reaction's mechanism, offers robust troubleshooting for common experimental issues, and answers frequently asked questions to help you optimize your synthesis for higher yields and purity.

Understanding the Foundation: The Gewald Reaction Mechanism

A thorough understanding of the reaction mechanism is critical for effective troubleshooting. The Gewald synthesis is a one-pot reaction that condenses a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur, in the presence of a base, to form a 2-aminothiophene.[3][4] The mechanism proceeds through three key stages:

  • Knoevenagel-Cope Condensation: The base catalyzes the condensation between the carbonyl compound (ketone/aldehyde) and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[3][5][6][7]

  • Sulfur Addition (Michael Addition): The α,β-unsaturated nitrile reacts with elemental sulfur. The exact mechanism of sulfur addition is complex and still under investigation, but it is postulated to involve the formation of a sulfur-adduct at the β-position.[3][6][7]

  • Ring Closure & Tautomerization: The sulfur adduct undergoes intramolecular cyclization by attacking the nitrile group, followed by tautomerization to yield the final, stable aromatic 2-aminothiophene product.[3][5]

Visualizing the Mechanism

Gewald_Mechanism Fig. 1: Gewald Reaction Mechanism Reactants Ketone/Aldehyde + α-Cyanoester + Sulfur (S8) Knoevenagel Knoevenagel-Cope Condensation Reactants->Knoevenagel Base Base (e.g., Morpholine) Base->Knoevenagel Catalyst Intermediate1 α,β-Unsaturated Nitrile (Stable Intermediate) Knoevenagel->Intermediate1 SulfurAddition Michael Addition of Sulfur Intermediate1->SulfurAddition Intermediate2 Sulfur Adduct (Thiolate Intermediate) SulfurAddition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Imino Thiophene (Cyclized Intermediate) Cyclization->Intermediate3 Tautomerization Tautomerization (Aromatization) Intermediate3->Tautomerization Product 2-Aminothiophene (Final Product) Tautomerization->Product

Caption: Fig. 1: Gewald Reaction Mechanism. A simplified representation of the key stages in the Gewald synthesis.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses the most common issues encountered during the Gewald synthesis in a practical question-and-answer format.

Q1: Why is my reaction yield consistently low or zero?

Low or no product yield is the most frequent challenge. The cause can often be traced back to one of several key areas.

Possible Cause 1: Inefficient Knoevenagel-Cope Condensation The formation of the α,β-unsaturated nitrile is the crucial first step. If this step fails, the subsequent sulfur addition and cyclization cannot occur.

  • Troubleshooting Steps:

    • Base Selection: The choice of base is critical. Secondary amines like morpholine or piperidine are often more effective than tertiary amines (e.g., triethylamine) as they can also help activate the elemental sulfur.[8] For less reactive ketones, you may need to screen different bases or use a stronger one.

    • Water Removal: This condensation step produces water, which can inhibit the reaction equilibrium. While not always necessary, if you suspect this is an issue, consider using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous MgSO₄.[8]

    • Confirmation: You can monitor the reaction by TLC or ¹H NMR to see if the α,β-unsaturated nitrile intermediate is forming before concluding this is the point of failure.

Possible Cause 2: Poor Sulfur Solubility or Reactivity Elemental sulfur (S₈) can be difficult to dissolve and activate.

  • Troubleshooting Steps:

    • Solvent Choice: Use polar solvents like ethanol, methanol, or DMF, which are known to improve the solubility and reactivity of sulfur.[8]

    • Temperature Control: Gently heating the reaction mixture to 40–60 °C can significantly improve sulfur's reactivity.[8] However, be cautious, as excessive heat can promote side reactions and polymerization.

    • Sulfur Quality: Use finely powdered sulfur to maximize surface area and reaction rate.[9]

Possible Cause 3: Steric Hindrance Bulky ketones or aldehydes can sterically hinder the initial condensation or the subsequent cyclization.

  • Troubleshooting Steps:

    • Adopt a Two-Step Protocol: For sterically demanding substrates, a two-step procedure is often more effective. First, synthesize and isolate the α,β-unsaturated nitrile intermediate. Then, in a second step, react it with sulfur and base. This allows you to optimize the conditions for each distinct stage of the reaction.[5][8]

    • Microwave Irradiation: Microwave-assisted synthesis has been proven to enhance yields and dramatically reduce reaction times, especially for challenging or sterically hindered substrates.[3][4]

Possible Cause 4: Incorrect Stoichiometry or Impure Reagents The Gewald reaction is sensitive to the ratio of its components.

  • Troubleshooting Steps:

    • Verify Purity: Ensure all starting materials—ketone/aldehyde, activated nitrile, and solvent—are pure and dry.[8]

    • Measure Accurately: Precisely measure all reagents. A slight excess of the nitrile and sulfur relative to the carbonyl compound is a common strategy.

ParameterRecommendationRationale
Base Morpholine, Piperidine, TriethylamineCatalyzes Knoevenagel condensation. Secondary amines may also activate sulfur.[8]
Solvent Ethanol, Methanol, DMFPolar solvents improve the solubility and reactivity of elemental sulfur.[8]
Temperature 40 - 60 °C (or reflux)Balances reaction rate with minimizing side reactions.
Sulfur Finely powderedIncreases surface area for better reactivity.[9]

Table 1: Recommended Starting Conditions for Gewald Synthesis Optimization.

Q2: My reaction mixture is turning dark or forming a polymer-like sludge. What's happening?

The formation of dark, insoluble materials often points to side reactions, such as dimerization or polymerization of the starting materials or intermediates.[8][10]

  • Troubleshooting Steps:

    • Control Temperature: Overheating is a primary cause of polymerization. Maintain a consistent temperature, avoiding excessive heat.

    • Adjust Reagent Concentration: High concentrations can favor intermolecular side reactions. Try running the reaction under more dilute conditions.

    • Modify Reagent Addition: Instead of adding all reagents at once, try a slow, dropwise addition of the base or the carbonyl compound to a mixture of the other reagents. This can help control the reaction rate and minimize side product formation.[8]

    • Check for Dimerization: The α,β-unsaturated nitrile intermediate can sometimes dimerize, especially under strongly basic conditions.[10] If you isolate this byproduct, consider using a milder base or lower temperatures.

Q3: I've isolated a product, but it's not the expected 2-aminothiophene. What could it be?

If the reaction doesn't proceed to completion, you may isolate one of the key intermediates.

  • Possible Intermediates and Solutions:

    • Knoevenagel-Cope Intermediate: You may have isolated the α,β-unsaturated nitrile. This indicates that the sulfur addition and/or cyclization steps are the bottleneck.

      • Solution: Re-subject the isolated intermediate to the reaction conditions with sulfur and base. Ensure the temperature is adequate for the cyclization step.[8]

    • Dimer of the Intermediate: As mentioned above, a dimer of the unsaturated nitrile can form.[10]

      • Solution: In some cases, this dimer can be converted to the desired thiophene under suitable reaction conditions, but it's often better to optimize the initial reaction to prevent its formation.[10]

Frequently Asked Questions (FAQs)

Q: What is the best base for the Gewald reaction? A: There is no single "best" base, as the optimal choice depends on the specific substrates. However, secondary amines like morpholine and piperidine are excellent starting points because they are effective catalysts for the Knoevenagel condensation and can assist in activating the elemental sulfur.[8] Triethylamine is also widely used. For difficult substrates, stronger bases might be required, but they also increase the risk of side reactions.

Q: Can I run this reaction without a solvent? A: Yes, solvent-free methods using mechanochemistry (ball milling) or by simply heating the neat reactants have been successfully developed.[11] These "green chemistry" approaches can be highly efficient, sometimes allowing for the use of only a catalytic amount of base and proceeding under aerobic conditions.[11]

Q: How do I monitor the progress of the reaction? A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the disappearance of the starting materials (ketone and nitrile) and the appearance of the product spot. The 2-aminothiophene product is often UV-active and may stain with potassium permanganate.

Q: My product is difficult to purify. Any suggestions? A:

  • Workup: After cooling the reaction, a solid product often precipitates. This can be collected by simple filtration and washed with a cold solvent like ethanol to remove impurities.[8]

  • Recrystallization: If the filtered solid is still impure, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is a highly effective purification technique.

  • Column Chromatography: If recrystallization fails or if the product is an oil, silica gel column chromatography is the standard method for purification.

Optimized Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol provides a reliable, step-by-step method for a common Gewald synthesis.

Visualizing the Workflow

Gewald_Workflow Fig. 2: General Experimental Workflow Setup 1. Reagent Setup - Add Cyclohexanone, Ethyl Cyanoacetate, Sulfur, and Ethanol to flask. Addition 2. Base Addition - Add Morpholine dropwise with stirring. Setup->Addition Reaction 3. Reaction - Heat mixture to 45-50°C. - Stir for 2-4 hours. - Monitor by TLC. Addition->Reaction Cooldown 4. Cooldown & Precipitation - Cool flask in an ice bath. - Product precipitates. Reaction->Cooldown Isolation 5. Product Isolation - Collect solid by vacuum filtration. - Wash with cold ethanol. Cooldown->Isolation Purification 6. Purification - Recrystallize from hot ethanol to obtain pure product. Isolation->Purification

Caption: Fig. 2: General Experimental Workflow. A step-by-step visualization of the synthesis and purification process.

Methodology
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (20 mL), cyclohexanone (5.0 g, 51 mmol), ethyl cyanoacetate (5.8 g, 51 mmol), and finely powdered elemental sulfur (1.64 g, 51 mmol).

  • Base Addition: While stirring the mixture at room temperature, add morpholine (4.4 g, 51 mmol) dropwise over 5 minutes.

  • Reaction: Gently heat the reaction mixture in a water bath to 45-50 °C. The mixture will turn a dark orange/brown color. Maintain this temperature and continue stirring for 2-4 hours. Monitor the reaction's progress by TLC until the starting ketone spot has disappeared.

  • Workup and Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Then, place the flask in an ice bath for 30 minutes to induce precipitation of the product.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from hot ethanol to yield the pure 2-aminothiophene as a crystalline solid.

References

  • Wikipedia. Gewald reaction. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Puterová, Z., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Pericherla, K., & Kumar, A. (2011). The Gewald Multicomponent Reaction. Molecular Diversity, 15(1), 3–33. [Link]

  • J&K Scientific LLC. Gewald Reaction. [Link]

  • Fricks, J. D., et al. (2018). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 23(11), 2959. [Link]

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Technical Support Center: Synthesis of 3-Amino-5-bromothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-bromothiophene-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important heterocyclic building block. Here, we address common challenges and frequently asked questions encountered during its synthesis, with a focus on identifying and mitigating the formation of side products. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via a variation of the Gewald three-component reaction. This powerful reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. For the target molecule, a common starting material for the nitrile component is bromomalononitrile or a related α-halo nitrile. The presence of the bromine atom introduces specific challenges that can lead to a range of impurities.

This guide will provide troubleshooting for the most common issues, helping you to optimize your reaction conditions and improve the yield and purity of your final product.

Troubleshooting Guide: Common Side Products and Their Mitigation

FAQ 1: My reaction yields are low, and I have a significant amount of a high molecular weight, insoluble material. What could this be?

Answer: This is a classic indication of the formation of a dimeric side product. The likely culprit is the dimerization of the Knoevenagel-Cope condensation intermediate before the thiophene ring has a chance to form.

In-Depth Analysis:

The first step of the Gewald reaction is the base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile. The resulting α,β-unsaturated nitrile is then supposed to react with sulfur. However, this intermediate can also undergo a Michael addition with another molecule of the deprotonated active methylene nitrile, followed by a Thorpe-Ziegler cyclization to form a six-membered diene.[1] This side reaction is often favored under conditions of high reactant concentration or if the sulfur addition step is slow.

Mitigation Strategies:

  • Control Reactant Stoichiometry and Addition: Avoid using a large excess of the active methylene nitrile. Consider adding the sulfur and base mixture to the solution of the carbonyl and nitrile components to ensure that the sulfur is readily available for the desired reaction pathway.

  • Optimize Base and Temperature: The choice and amount of base can significantly influence the rate of the Knoevenagel condensation versus the dimerization. Weaker bases or catalytic amounts may favor the desired reaction. Lowering the reaction temperature can also help to control the rate of the side reaction.

  • Solvent Selection: The choice of solvent can influence the solubility of intermediates and reaction rates. Experiment with different solvents to find the optimal conditions for your specific substrates.

FAQ 2: My final product contains a significant amount of a debrominated impurity, 3-aminothiophene-2-carbonitrile. How can I prevent this?

Answer: The loss of the bromine atom from the 5-position of the thiophene ring is a common issue, particularly under strongly basic conditions or during prolonged reaction times.

In-Depth Analysis:

The C-Br bond on the electron-rich thiophene ring can be susceptible to cleavage under the basic reaction conditions of the Gewald synthesis. This can occur either through a direct nucleophilic attack by the base or other nucleophiles present in the reaction mixture, or via a metal-catalyzed hydrodehalogenation if trace metal impurities are present. The basicity of the amine catalyst and the reaction temperature are key factors.

Mitigation Strategies:

ParameterRecommendationRationale
Base Selection Use a milder base, such as a tertiary amine (e.g., triethylamine) or an inorganic base with lower nucleophilicity (e.g., K₂CO₃).Stronger, more nucleophilic bases like alkoxides or primary/secondary amines can more readily attack the C-Br bond.
Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting materials are consumed.Prolonged exposure to basic conditions increases the likelihood of debromination.
Temperature Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.Higher temperatures provide the activation energy for the debromination side reaction.
FAQ 3: I am observing an isomeric impurity in my crude product. What is the likely structure and how can I avoid it?

Answer: It is possible to form the isomeric product, 4-Amino-5-bromothiophene-3-carbonitrile, depending on the starting materials and reaction pathway.

In-Depth Analysis:

If the synthesis is attempted using a starting material like 2-bromo-2-cyanoacetamide and a 1,2-dicarbonyl compound, there can be ambiguity in the direction of cyclization, leading to the formation of the undesired isomer. The regioselectivity of the cyclization is dependent on the relative electrophilicity of the carbonyl groups and the stability of the intermediate enolates.

Mitigation Strategies:

  • Judicious Choice of Starting Materials: Ensure that your starting materials are chosen to favor the desired regiochemical outcome. For the synthesis of this compound, the standard Gewald approach with an appropriate α-halocarbonyl and malononitrile derivative is generally more regioselective.

  • Stepwise Synthesis: In some cases, a stepwise approach can provide better control over regioselectivity. For example, pre-forming the Knoevenagel-Cope intermediate before the addition of sulfur and cyclization can sometimes favor one isomer over another.

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic route to this compound and the competing side reactions.

Gewald_Side_Reactions cluster_main Desired Pathway cluster_side1 Dimerization cluster_side2 Debromination start Carbonyl + Bromomalononitrile knoevenagel Knoevenagel-Cope Intermediate start->knoevenagel Base product This compound knoevenagel->product + Sulfur, Cyclization dimer Dimeric Side Product knoevenagel->dimer Michael Addition, Thorpe-Ziegler Cyclization debrominated 3-Aminothiophene-2-carbonitrile product->debrominated Excess Base / Heat

Caption: Reaction scheme showing the desired Gewald synthesis pathway and common side reactions.

Experimental Protocols

Protocol 1: Minimizing Dimer Formation

This protocol is designed to favor the intramolecular cyclization over the intermolecular dimerization by controlling the addition of reagents.

  • To a solution of the carbonyl compound (1.0 eq) and bromomalononitrile (1.05 eq) in ethanol, add elemental sulfur (1.1 eq).

  • In a separate flask, prepare a solution of the base (e.g., diethylamine, 0.5 eq) in ethanol.

  • Add the base solution dropwise to the reaction mixture at room temperature over a period of 30 minutes.

  • Stir the reaction at a controlled temperature (e.g., 40-50 °C) and monitor its progress by TLC.

  • Upon completion, quench the reaction by pouring it into ice-water and collect the precipitate by filtration.

Protocol 2: Purification Strategy for Removing Debrominated Impurity

If debromination has occurred, separation can often be achieved by column chromatography.

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column packed with a non-polar solvent system (e.g., hexane/ethyl acetate, 9:1).

  • Load the adsorbed crude product onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., from 9:1 to 7:3 hexane/ethyl acetate).

  • Collect fractions and analyze by TLC to isolate the desired brominated product, which is typically less polar than the debrominated impurity.

Concluding Remarks

The synthesis of this compound, while based on the robust Gewald reaction, requires careful control of reaction parameters to minimize the formation of side products. By understanding the underlying mechanisms that lead to these impurities, researchers can rationally design their experiments to maximize the yield and purity of this valuable synthetic intermediate. We encourage you to use this guide as a starting point for your own process optimization.

References

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

Sources

Technical Support Center: Challenges in the Purification of Brominated Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of brominated thiophenes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these critical building blocks. Brominated thiophenes are foundational intermediates in the synthesis of advanced organic electronic materials and pharmaceuticals.[1] However, their purification is often non-trivial due to their inherent chemical properties and the formation of closely related byproducts during synthesis.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. The information herein is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate your purification challenges.

Section 1: Understanding the Core Challenges

The purification of brominated thiophenes presents a unique set of obstacles stemming from several key factors:

  • Subtle Polarity Differences: The addition of bromine atoms to the thiophene ring alters its polarity. However, the difference in polarity between mono-, di-, and polybrominated species, as well as positional isomers, can be minimal. This makes separation by traditional chromatographic methods challenging.

  • Instability: Halogenated thiophenes, especially those with bromomethyl groups, can be unstable.[2] They may be sensitive to the acidic nature of standard silica gel, leading to degradation or polymerization.[2] Some brominated thiophenes have also been noted to be unstable upon heating.[2][3]

  • Byproduct Formation: Bromination reactions can be difficult to control, often leading to a mixture of products with varying degrees of bromination.[4] Additionally, side reactions such as dehalogenation or the formation of oligomeric impurities can further complicate the purification process.[5]

  • Isomer Co-elution: The separation of positional isomers (e.g., 2-bromothiophene and 3-bromothiophene) is particularly difficult due to their very similar physical properties, including boiling points.[6]

Section 2: Troubleshooting by Purification Technique

This section is organized in a question-and-answer format to directly address common problems encountered with specific purification methods.

Column Chromatography

Column chromatography is a primary technique for purifying brominated thiophenes.[7][8][9] However, its success is highly dependent on the proper choice of stationary and mobile phases.

FAQs & Troubleshooting Guide:

  • Q1: My brominated thiophene is degrading on the silica gel column. What can I do?

    • A1: Deactivate the Silica Gel. Standard silica gel is acidic and can cause the degradation of sensitive compounds like brominated thiophenes.[2] To mitigate this, deactivate the silica gel by treating it with a base. A common method involves flushing the packed column with a solvent system containing 1-3% triethylamine.[2] After flushing, equilibrate the column with your initial mobile phase before loading the sample.[2] Alternatively, consider using a different stationary phase like neutral alumina or Florisil.[2]

  • Q2: I'm struggling to separate a mixture of mono- and di-brominated thiophenes. How can I improve the resolution?

    • A2: Optimize Your Mobile Phase. The key is to find a solvent system that maximizes the small polarity differences between your compounds.

      • Start with a non-polar system: A good starting point is a mixture of hexanes or heptane with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane.[2]

      • Fine-tune the polarity: Use thin-layer chromatography (TLC) to systematically vary the solvent ratio. Aim for an Rf value of approximately 0.2-0.3 for your target compound to achieve good separation on the column.[2]

      • Consider alternative solvents: For particularly challenging separations, explore other solvent systems. Sometimes, using a chlorinated solvent like dichloromethane in hexane can provide different selectivity compared to an oxygenated solvent like ethyl acetate.

  • Q3: How do I visualize my brominated thiophene on a TLC plate?

    • A3: Use UV Visualization. Brominated thiophenes are UV-active due to the thiophene ring.[2] They will appear as dark spots on a fluorescent green background under a UV lamp at 254 nm.[2] For compounds that are not sufficiently UV-active, a potassium permanganate (KMnO₄) stain can be a useful general stain.[2]

Experimental Protocol: Deactivation of Silica Gel for Column Chromatography [2]

  • Prepare the Slurry: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Pack the Column: Pack the column with the slurry.

  • Prepare the Deactivating Solution: Prepare a solution of the initial mobile phase containing 2% triethylamine.

  • Deactivate: Pass two column volumes of this basic mobile phase through the packed silica gel.

  • Equilibrate: Equilibrate the column by passing three to four column volumes of the initial mobile phase (without triethylamine) until the eluent is neutral.

  • Load the Sample: The column is now ready for sample loading.

Data Presentation: Common Solvent Systems for Thiophene Chromatography

Solvent System (v/v)Typical Application
Hexane / Ethyl AcetateGeneral purpose, good for a range of polarities.
Hexane / DichloromethaneOffers different selectivity, can be effective for isomer separation.
Hexane / TolueneFor less polar compounds, can improve separation of isomers.
Hexane / Diethyl EtherAnother common alternative to ethyl acetate.
Recrystallization

Recrystallization is a powerful technique for purifying solid brominated thiophenes, especially for removing small amounts of impurities.[10][11]

FAQs & Troubleshooting Guide:

  • Q1: My brominated thiophene "oils out" instead of crystallizing. What should I do?

    • A1: Adjust Your Solvent System and Cooling Rate. "Oiling out" occurs when the compound's melting point is lower than the temperature at which a saturated solution is formed.[12]

      • Add more solvent: Add more of the recrystallization solvent to the hot solution to ensure the compound remains dissolved until a lower temperature.[12]

      • Cool slowly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling out.[11]

      • Use a solvent pair: If a single solvent isn't working, try a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Heat to redissolve and then cool slowly.[12]

  • Q2: How do I induce crystallization if no crystals are forming?

    • A2: Initiate Nucleation.

      • Scratch the flask: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.[12]

      • Add a seed crystal: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution to induce crystallization.[13]

      • Cool to a lower temperature: If initial cooling in an ice bath is unsuccessful, try a dry ice/acetone bath, provided your solvent has a low enough freezing point.[13]

  • Q3: What are some good solvents for recrystallizing brominated thiophenes?

    • A3: Consider Polarity and Boiling Point. The principle of "like dissolves like" is a good starting point.[12]

      • Non-polar solvents: For many brominated thiophenes, non-polar solvents like hexane or heptane are good choices.

      • Alcohols: Methanol and ethanol can also be effective, particularly for more polar derivatives.

      • Solvent pairs: Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[10]

Experimental Workflow: Troubleshooting Recrystallization

G start Dissolve Crude Product in Hot Solvent oiling_out Compound Oils Out start->oiling_out On Cooling no_crystals No Crystals Form start->no_crystals On Cooling crystals_form Crystals Form start->crystals_form On Cooling add_solvent Add More Solvent oiling_out->add_solvent slow_cool Cool Slowly oiling_out->slow_cool solvent_pair Use Solvent Pair oiling_out->solvent_pair scratch_flask Scratch Flask no_crystals->scratch_flask seed_crystal Add Seed Crystal no_crystals->seed_crystal lower_temp Cool to Lower Temp no_crystals->lower_temp collect_crystals Collect by Filtration crystals_form->collect_crystals add_solvent->start Re-attempt slow_cool->start Re-attempt solvent_pair->start Re-attempt scratch_flask->crystals_form seed_crystal->crystals_form lower_temp->crystals_form

Caption: A workflow for troubleshooting common recrystallization issues.

Distillation

For liquid brominated thiophenes, distillation can be an effective purification method, particularly for removing non-volatile impurities.[14]

FAQs & Troubleshooting Guide:

  • Q1: My brominated thiophene decomposes during distillation. How can I prevent this?

    • A1: Use Vacuum Distillation. Many organic compounds, including some brominated thiophenes, have high boiling points and can decompose at atmospheric pressure.[3] Distilling under reduced pressure lowers the boiling point, allowing for distillation at a lower, safer temperature.

  • Q2: I have a mixture of 2- and 3-bromothiophene. Can I separate them by distillation?

    • A2: This is very challenging. The boiling points of these isomers are very close, making separation by simple distillation difficult.[6] Fractional distillation with a high-efficiency column may provide some enrichment, but complete separation is often not feasible. In such cases, preparative gas chromatography or other specialized techniques might be necessary.

Section 3: Dealing with Specific Impurities

  • Removing Debrominated Byproducts:

    • Challenge: The starting thiophene or partially debrominated species can be difficult to separate from the desired brominated product due to similar polarities.

    • Solution: Careful optimization of column chromatography with a very shallow solvent gradient is often required. In some cases, a subsequent purification step, such as recrystallization or distillation, may be necessary to remove the final traces of these impurities.

  • Residual Brominating Agents (e.g., NBS):

    • Challenge: Unreacted N-bromosuccinimide (NBS) and its byproduct, succinimide, can contaminate the product.[8][15]

    • Solution: An aqueous workup is typically effective. Washing the crude reaction mixture with water or a dilute aqueous solution of sodium thiosulfate will quench and remove excess NBS. Succinimide is also water-soluble and will be removed during the aqueous extraction.

  • Catalyst Residues (from cross-coupling reactions):

    • Challenge: Brominated thiophenes are often used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille).[7] Residual palladium and ligand byproducts can contaminate the desired product.

    • Solution:

      • Filtration: Passing the crude product solution through a plug of silica gel or celite can remove a significant portion of the catalyst residues.

      • Aqueous Washes: Washing with an aqueous solution of ammonium chloride or a complexing agent like EDTA can help remove residual metals.

      • Specialized Scavengers: For trace amounts of palladium, specialized scavenger resins can be employed.

Logical Relationship: Purification Strategy Selection

G start Crude Brominated Thiophene chromatography Column Chromatography start->chromatography Initial Purification is_solid Is the Product a Solid? recrystallization Recrystallization is_solid->recrystallization Yes final_product Pure Product is_solid->final_product No (if sufficiently pure) is_liquid Is the Product a Liquid? distillation Vacuum Distillation is_liquid->distillation Yes is_liquid->final_product No (if sufficiently pure) chromatography->is_solid chromatography->is_liquid recrystallization->final_product distillation->final_product

Caption: A decision-making workflow for selecting the appropriate purification strategy.

References

  • BenchChem. (2025). Technical Support Center: Purification of 3-(Bromomethyl)-2-chlorothiophene by Column Chromatography.
  • PMC - NIH. (n.d.). Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones.
  • Google Patents. (n.d.). KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives.
  • Tokyo Chemical Industry UK Ltd. (n.d.). TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide.
  • ResearchGate. (n.d.). Synthesis and characterization of 3-methylthiophene bromides.
  • Google Patents. (n.d.). WO2011155679A1 - A method of controlling the bromination of thiophene derivatives.
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
  • Organic Syntheses Procedure. (n.d.). 3-thenyl bromide.
  • ResearchGate. (n.d.). A novel method for the bromination of thiophenes | Request PDF.
  • Benchchem. (2025). Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis.
  • Unknown Source. (n.d.). recrystallization.pdf.
  • Unknown Source. (n.d.). recrystallization.
  • BenchChem. (n.d.). Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis.
  • Unknown Source. (n.d.). recrystallization.pdf.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Versatility of Brominated Thiophenes in Advanced Material Synthesis.
  • Unknown Source. (n.d.). Chapter 9, thiophene.
  • University of Rochester. (n.d.). Purification: How To.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Google Patents. (n.d.). CN108929306B - Preparation method of 3-bromothiophene.

Sources

Technical Support Center: Optimization of 3-Amino-5-bromothiophene-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and reaction condition optimization of 3-amino-5-bromothiophene-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of this synthesis. We will focus on the most common and versatile synthetic route, the Gewald reaction, to empower you with the knowledge to troubleshoot issues, optimize conditions, and ensure reproducible, high-yield outcomes.

Reaction Overview: The Gewald Synthesis Pathway

This compound is a highly functionalized heterocyclic compound, valuable as a building block in medicinal chemistry and materials science.[1] Its synthesis is most efficiently achieved via a one-pot, three-component Gewald reaction.[2][3] This reaction assembles the thiophene ring from simple acyclic precursors: a brominated carbonyl compound, an active methylene nitrile (malononitrile), and elemental sulfur, all facilitated by a basic catalyst.

The reaction proceeds in two main stages:

  • Knoevenagel-Cope Condensation: The base catalyzes the condensation of the brominated carbonyl compound with malononitrile to form an α,β-unsaturated nitrile intermediate.[4][5]

  • Michael Addition & Cyclization: Elemental sulfur, activated by the base, undergoes a Michael addition to the unsaturated intermediate. This is followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[5]

Below is a general workflow for this synthesis.

Gewald Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Select & Purify Reactants: - Brominated Carbonyl - Malononitrile - Elemental Sulfur R1 Combine Reactants in Solvent P1->R1 P2 Choose Solvent & Base System R2 Add Base Catalyst P2->R2 R1->R2 R3 Heat to Optimal Temperature (e.g., 40-60 °C) R2->R3 R4 Monitor Progress via TLC R3->R4 W1 Cool Reaction Mixture R4->W1 W2 Precipitate/Extract Crude Product W1->W2 W3 Wash to Remove Salts/Impurities W2->W3 P3 Purify by Recrystallization or Column Chromatography W3->P3

Caption: General workflow for the Gewald synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction shows very low or no yield of the desired product. What are the likely causes and how can I fix it?

Answer: Low or no product yield is a common issue that can often be traced back to one of three areas: the initial condensation step, the reactivity of sulfur, or the integrity of your starting materials.

  • Inefficient Knoevenagel-Cope Condensation: This initial step is critical. If it fails, the subsequent cyclization cannot occur.

    • Base Selection: The choice of base is crucial. Amine bases like morpholine, piperidine, or triethylamine are commonly used to catalyze this step.[6] If your carbonyl compound is sterically hindered or electronically deactivated, a stronger base or a different class of base may be required. Consider screening a few options.

    • Water Removal: This condensation produces water, which can inhibit the reaction. While not always necessary, if you suspect this is an issue, using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[6]

  • Poor Sulfur Solubility or Reactivity: Elemental sulfur (S₈) can be difficult to dissolve and activate.

    • Solvent Choice: Use polar solvents like ethanol, methanol, or dimethylformamide (DMF) to improve the solubility and reactivity of sulfur.[6] Ethanol is often a good starting point due to its ability to dissolve reactants and its favorable boiling point for gentle heating.[7]

    • Temperature: Gently heating the reaction mixture to 40–60 °C can significantly improve sulfur's reactivity.[6] However, avoid excessive heat, as this can promote side reactions and decomposition.

  • Reagent Purity and Stoichiometry:

    • Purity: Ensure all starting materials, especially the brominated carbonyl and malononitrile, are pure and dry. Impurities can interfere with the reaction pathway.

    • Stoichiometry: A common molar ratio is 1:1:1.2 for the carbonyl, nitrile, and sulfur, respectively. A slight excess of sulfur is often used to drive the reaction to completion. Ensure your measurements are accurate.

Troubleshooting Low Yield Start Low or No Yield Observed Q1 Are Starting Materials Pure & Dry? Start->Q1 Sol1 Purify/Dry Reagents. Verify Stoichiometry. Q1->Sol1 No Q2 Is Knoevenagel Condensation Occurring? (Check TLC for intermediate) Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Start Re-run Sol2 Optimize Base: - Screen Morpholine, Piperidine, TEA. - Consider a stronger base. Q2->Sol2 No Q3 Is Sulfur Reacting? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Start Re-run Sol3 Improve Sulfur Reactivity: - Switch to a more polar solvent (DMF, Ethanol). - Gently heat to 40-60 °C. Q3->Sol3 No End Yield Improved Q3->End Yes A3_Yes Yes A3_No No Sol3->Start Re-run

Caption: Decision tree for troubleshooting low reaction yield.

Question 2: My final product is impure, and purification is difficult. What are the common byproducts and how can I minimize them?

Answer: Impurity formation often results from incomplete reactions or side reactions. The most common impurity is the uncyclized α,β-unsaturated nitrile intermediate from the Knoevenagel-Cope condensation.

  • Minimizing Byproducts:

    • Reaction Time and Temperature: Ensure the reaction is run to completion. Monitor carefully by Thin Layer Chromatography (TLC) until the starting materials and the intermediate spot have been consumed. Insufficient heating can leave unreacted sulfur and intermediate, while excessive heating can cause decomposition.

    • Base Stoichiometry: While the base is catalytic, using a large excess can sometimes lead to side reactions. Typically, 10-20 mol% is sufficient.[6]

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes.[6] Good solvent systems include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[8]

    • Column Chromatography: If the product is an oil or cannot be effectively recrystallized, silica gel column chromatography is a reliable alternative. A common eluent system is a gradient of ethyl acetate in hexanes.[6][7]

    • Washing: Before final purification, washing the crude product can be very effective. A wash with water will remove inorganic salts and highly polar bases like morpholine. A subsequent wash with a non-polar solvent like hexanes can remove non-polar impurities, including any remaining elemental sulfur.[6]

Question 3: The reaction starts but seems to stall before completion. What can I do to improve the conversion rate?

Answer: A stalled reaction suggests that the conditions are not energetic enough to overcome the activation barrier or that a reagent has lost activity.

  • Temperature: This is the most common lever to pull. If the reaction is sluggish at room temperature, gradually increase the heat to 40-60 °C while monitoring the TLC for byproduct formation.[6]

  • Catalyst Activity: Ensure your base is fresh and has been stored correctly. Amine bases can degrade over time.

  • Microwave Irradiation: For particularly stubborn substrates, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[5] This method provides efficient and uniform heating, often overcoming kinetic barriers seen in conventional heating.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal base and solvent for my reaction?

A1: The base and solvent work in concert and are critical for success. The base's primary role is to catalyze the initial condensation.[6] Secondary amines like morpholine and piperidine are often highly effective. Polar solvents are preferred to dissolve all components, especially the elemental sulfur.[4]

Base Solvent Typical Temperature Comments
MorpholineEthanol, Methanol, DMF40-50 °CA very common and effective catalyst, often giving high yields.[2][8]
Triethylamine (TEA)Ethanol, DMFRoom Temp to 50 °CA non-nucleophilic base, good for preventing side reactions.[4]
PiperidineEthanolRefluxA strong base catalyst, can be very effective but may require more careful control.[7]
L-ProlineDMF60 °CA "green" and cost-effective catalyst that works under mild conditions.[9]

Q2: Can this reaction be performed under "green" or solvent-free conditions?

A2: Yes. Growing interest in green chemistry has led to adaptations of the Gewald reaction.

  • Mechanochemistry (Ball Milling): This solvent-free technique has been successfully applied to the Gewald synthesis. Reactants are milled together in a planetary ball mill, often providing high yields in very short reaction times without the need for any solvent.[10][11]

  • Water as a Solvent: Some variations have been developed using water as the solvent at room temperature, which offers significant environmental benefits.[8]

Q3: What are some alternative synthetic routes to substituted 2-aminothiophenes?

A3: While the Gewald reaction is the most direct and common method, other named reactions exist for thiophene synthesis, such as the Paal-Knorr or Hinsberg syntheses.[12][13][14] However, these typically require different starting materials (e.g., 1,4-dicarbonyl compounds) and may not be as convergent for producing the specific substitution pattern of this compound. For this target, optimizing the Gewald reaction remains the most practical approach.

Experimental Protocol: General Guideline

This is a general protocol and must be optimized for your specific brominated carbonyl substrate. Always perform reactions in a well-ventilated fume hood.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the brominated carbonyl compound (10 mmol, 1.0 eq), malononitrile (10 mmol, 1.0 eq), and finely powdered elemental sulfur (12 mmol, 1.2 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol (20-30 mL).[6]

  • Catalyst Addition: Add the base catalyst (e.g., morpholine, 2 mmol, 20 mol%).[6]

  • Reaction: Stir the reaction mixture and gently heat to 40-50 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent system) until the starting materials are consumed.

  • Workup: Once complete, cool the flask to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under vacuum and add cold water to precipitate the crude product.

  • Purification: Wash the crude solid with water and then a small amount of cold hexanes to remove impurities. Recrystallize the solid from a suitable solvent (e.g., ethanol) to yield the pure this compound.[6][8]

References

  • J&K Scientific LLC. (2025, December 30). Gewald Reaction.
  • Benchchem. (2025, December). Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis.
  • Benchchem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
  • Arkat USA. (2010).
  • BenchChem. (n.d.). Mastering Thiophene Synthesis: Insights for Chemical Manufacturers.
  • MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry.
  • ResearchGate. (2025, August 9). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
  • YouTube. (2024, April 1). PART #1 Thiophene Synthesis by Hinsberg synthesis, by using CS2 and Gewald synthesis with mechanism.
  • ACS Omega. (2021, November 19). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
  • Organic Chemistry Portal. (2010).
  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.
  • ResearchGate. (n.d.). Reaction optimization studies of the modified Gewald reaction.
  • PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
  • Organic Syntheses Procedure. (n.d.). 3-bromothiophene.
  • Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction.
  • South African Journal of Chemistry. (2013, August). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Strategic Use of 3-Bromothiophene-2-Carbonitrile.
  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.
  • Wikipedia. (n.d.). Gewald reaction.
  • ResearchGate. (n.d.).
  • NIH. (n.d.).
  • ResearchGate. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles.
  • Sciforum. (2007, November). AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO.
  • Google Patents. (n.d.). CN104529997A - Method for producing 3-bromothiophene by reducing 2,3,5-three bromine thiophene by using acid-metal system.

Sources

Technical Support Center: Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminothiophene synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the Gewald reaction and related methodologies. Dimerization of reaction intermediates is a common and often frustrating side reaction that can significantly lower the yield and complicate the purification of the desired 2-aminothiophene product.

This document provides in-depth, experience-driven answers to common problems, explains the underlying chemical principles, and offers robust, field-proven protocols to help you overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is dimerization in the context of aminothiophene synthesis, and why does it happen?

A1: In the widely used Gewald aminothiophene synthesis, dimerization typically refers to the self-condensation of the α,β-unsaturated nitrile intermediate (the Knoevenagel-Cope product).[1] Instead of reacting with sulfur to form the thiophene ring (intramolecular cyclization), this intermediate reacts with another molecule of itself (intermolecular reaction).

The reaction proceeds via a base-promoted Michael addition, followed by a Thorpe-Ziegler cyclization, to form a six-membered diene byproduct.[1] This side reaction is a competing pathway that becomes significant when the rate of the desired sulfur addition and cyclization is slow, or when the concentration of the reactive α,β-unsaturated nitrile intermediate is too high.

Dimerization_Pathway

Q2: How can I quickly identify if dimerization is the primary issue in my reaction?

A2: The most direct method is to analyze your crude reaction mixture by TLC or LC-MS. A dimer will have approximately twice the molecular weight of your α,β-unsaturated nitrile intermediate. On a TLC plate, it will likely appear as a less polar spot than your starting materials but may have different polarity than the desired aminothiophene. If you observe a significant byproduct with the expected higher mass, dimerization is a strong possibility.

Q3: Are certain substrates more prone to dimerization?

A3: Yes. Substrates that form a highly reactive or sterically unhindered Knoevenagel-Cope intermediate are more susceptible. For instance, reactions involving malononitrile can be more prone to dimerization compared to those with other activated acetonitriles.[2] Additionally, if the subsequent cyclization step is slow due to steric hindrance around the reaction centers, the intermediate has more time to dimerize.[3]

Troubleshooting Guide: Specific Issues & Solutions

Q4: My reaction gives a low yield of the aminothiophene, and the crude NMR shows a complex mixture with a significant amount of unreacted starting materials. What should I check first?

A4: This scenario suggests the initial Knoevenagel-Cope condensation is inefficient. Before suspecting dimerization, you must ensure this first step is working correctly.

  • Base Selection: The choice of base is critical. For less reactive ketones, a stronger base might be needed. Common choices include morpholine, piperidine, or triethylamine.[3] Consider screening these options.

  • Water Removal: The condensation produces water, which can inhibit the reaction. If you are not using a solvent that acts as a dehydrating agent, consider using a Dean-Stark apparatus or adding a drying agent.[3]

  • Catalyst: Modern protocols use catalysts like L-proline or piperidinium borate to drive the reaction efficiently under mild conditions, which can be a significant improvement over traditional methods.[4][5]

Q5: My LC-MS confirms the presence of a major byproduct with double the expected mass. How do I adjust my reaction conditions to favor the desired product?

A5: This is a classic case of dimerization outcompeting the Gewald cyclization. The goal is to decrease the rate of the intermolecular Michael addition while promoting the intramolecular thiolation and cyclization.

Troubleshooting_Workflow

Here are the key parameters to adjust, summarized in the table below:

ParameterStandard Condition (Prone to Dimerization)Optimized Condition (To Avoid Dimerization)Rationale
Temperature > 60 °C or reflux40–60 °CBalances sulfur reactivity with minimizing side reactions. Excessive heat can accelerate polymerization and dimerization.[3][6]
Concentration High concentration (e.g., > 1 M)Lower concentration (e.g., < 0.5 M)Reduces the probability of intermolecular collisions that lead to dimerization.[3]
Reagent Addition All reagents mixed at onceSlow, dropwise addition of the carbonyl/cyanoester to the sulfur/base mixtureMaintains a low instantaneous concentration of the reactive α,β-unsaturated nitrile intermediate.[7]
Base Stoichiometric strong amine (e.g., Piperidine)Catalytic amount of a suitable base (e.g., L-Proline) or a weaker amineA high concentration of a strong base can accelerate the undesired Michael addition.[4][5]
Solvent Aprotic solvents (e.g., DMF, Toluene)Polar protic solvents (e.g., Ethanol, Methanol)Polar solvents can enhance the solubility and reactivity of elemental sulfur, favoring the desired pathway.[3]

Preventative Strategies & Optimized Protocols

To proactively avoid dimerization, especially with challenging substrates, a modified experimental setup is often the most effective solution.

Protocol 1: Controlled One-Pot Synthesis with Slow Addition

This protocol focuses on maintaining a low concentration of the key intermediate throughout the reaction.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add elemental sulfur (1.1 eq) and the chosen base (e.g., morpholine, 1.5 eq) to the solvent (e.g., ethanol).

  • Reagent Premix: In a separate flask or addition funnel, prepare a solution of the carbonyl compound (1.0 eq) and the α-cyanoester (1.0 eq) in a small amount of the same solvent.

  • Slow Addition: Gently heat the sulfur/base mixture to 50°C.[8] Begin a slow, dropwise addition of the premixed reagents to the reaction flask over 1-2 hours using the addition funnel.

  • Reaction: After the addition is complete, maintain the reaction at 50°C and monitor its progress by TLC or LC-MS. Stir for an additional 1-2 hours or until completion.

  • Workup: Cool the mixture in an ice bath to induce crystallization. Filter the solid product and wash with cold ethanol to purify.[8]

Protocol 2: Two-Step Synthesis (Intermediate Isolation)

This is a highly effective method for sterically hindered or particularly reactive substrates where the one-pot method fails.[3]

Step A: Synthesis of the α,β-Unsaturated Nitrile

  • Condensation: In a flask equipped with a Dean-Stark apparatus, combine the carbonyl compound (1.0 eq), α-cyanoester (1.0 eq), and a catalytic amount of a suitable base (e.g., piperidine acetate) in a solvent like toluene.

  • Water Removal: Reflux the mixture, azeotropically removing the water that is formed. Monitor the reaction by TLC until the starting carbonyl is consumed.

  • Isolation: Cool the reaction mixture, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude α,β-unsaturated nitrile is often pure enough for the next step, but can be purified by chromatography if necessary.

Step B: Cyclization to the 2-Aminothiophene

  • Reaction Setup: Dissolve the isolated α,β-unsaturated nitrile (1.0 eq) from Step A in a suitable solvent (e.g., ethanol or DMF).

  • Addition of Sulfur and Base: Add elemental sulfur (1.1 eq) and a base (e.g., triethylamine, 1.5 eq) to the solution.

  • Cyclization: Heat the mixture to 40-50°C and stir until the reaction is complete as monitored by TLC.

  • Workup: Cool the mixture, induce crystallization if possible, or perform a standard aqueous workup followed by purification via crystallization or column chromatography.

References

  • BenchChem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
  • Puterová, Z., Sváč, A., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Various Authors. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions? ResearchGate.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Heterocycles Using α,α-Dihalo-β-ketoesters.
  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry.
  • Dagoneau, F., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Berichte der deutschen chemischen Gesellschaft.
  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.
  • Wikipedia contributors. (n.d.). Gewald reaction. Wikipedia.
  • El-maghrabey, M. H. (2018). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum.
  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619.
  • Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett.
  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications.
  • Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 7, 674–679.
  • Dervin, A. D., & Price, R. B. (2011). The Effect of Specimen Temperature on the Polymerization of a Resin-Composite. Dental Materials, 27(9), 867-874.
  • Chemistry For Everyone. (2024). How Does Temperature Affect Chain-Growth Polymerization? YouTube.

Sources

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving thiophene substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high yields in their experiments. The following troubleshooting advice is based on established mechanistic principles and field-proven insights to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction with a thiophene substrate has a very low yield or is not working at all. What are the most common initial checks I should perform?

When a Suzuki coupling reaction fails or provides a low yield, a systematic review of the fundamental reaction parameters is the first and most critical step. Often, the issue lies in the quality of the reagents or the reaction setup rather than the core chemistry itself.

Initial Troubleshooting Workflow:

dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} } Caption: A general workflow for troubleshooting a failed Suzuki coupling reaction.

Detailed Checks:

  • Reagent Quality: Ensure the purity and stability of all reagents. Thiophene boronic acids can be particularly unstable.[1][2] Solvents must be thoroughly dried and degassed, as the presence of oxygen can lead to unwanted side reactions like homo-coupling and catalyst decomposition.[3]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Ensure your reaction vessel is properly purged with an inert gas (argon or nitrogen) and maintained under a positive pressure throughout the experiment.[3][4]

  • Temperature Control: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote side reactions and catalyst decomposition.[5]

Q2: I suspect my palladium catalyst is being deactivated. How does the thiophene ring contribute to this, and how can I mitigate it?

Yes, the sulfur atom in the thiophene ring is a known poison for palladium catalysts.[6] This is a primary reason for low yields in Suzuki couplings involving these substrates.

Mechanism of Catalyst Poisoning:

The sulfur atom in the thiophene ring has a high affinity for palladium and can coordinate strongly to the metal center. This coordination can:

  • Block Active Sites: The thiophene substrate or product can physically block the sites on the palladium catalyst where the aryl halide and boronic acid need to bind.[6]

  • Form Inactive Complexes: The interaction can form stable, catalytically inactive palladium-sulfur complexes, effectively removing the catalyst from the catalytic cycle.[6]

  • Alter Electronic Properties: Sulfur coordination can change the electronic properties of the palladium, making it less efficient in the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[6]

dot digraph "Catalyst_Poisoning" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} } Caption: Mechanism of palladium catalyst poisoning by sulfur-containing thiophenes.

Solutions to Mitigate Catalyst Poisoning:

  • Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), can protect the palladium center and promote the desired catalytic cycle over the poisoning pathway.[1][7] These ligands accelerate the rate-limiting oxidative addition step, which can help to outcompete the poisoning process.

  • Catalyst Choice: While Pd(PPh₃)₄ is common, it may not be the best choice for thiophene couplings. Consider more robust pre-catalysts like Pd₂(dba)₃ or palladacycles, which can be more resistant to poisoning.[8]

  • Catalyst Loading: In some cases, a higher catalyst loading may be necessary to compensate for deactivation, although this should be a last resort due to cost and potential for increased side reactions.[9]

Ligand TypeKey FeaturesRecommended for
Triphenylphosphine (PPh₃) Standard, widely used.Simple, non-challenging substrates.
Buchwald Ligands (SPhos, XPhos) Bulky, electron-rich.Electron-rich or sterically hindered thiophenes, known to accelerate oxidative addition.[1][7]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors.Can offer high stability and activity.[8]
Q3: My reaction is producing a significant amount of the corresponding protonated thiophene instead of the coupled product. What is causing this, and how can I prevent it?

This side reaction is known as protodeboronation (or protodeborylation), where the C-B bond of the thiophene boronic acid is cleaved and replaced with a C-H bond.[10] Thiophene boronic acids are particularly susceptible to this process, especially under basic conditions.[11][12]

Causes of Protodeboronation:

  • Instability of the Boronic Acid: Thiophene boronic acids can be inherently unstable and decompose, even before the reaction begins.[2]

  • Reaction Conditions: The basic aqueous conditions often used in Suzuki couplings can promote the hydrolysis of the boronic acid.[11] The reaction pH is a critical factor in the rate of protodeboronation.[10]

Strategies to Minimize Protodeboronation:

  • Use Boronic Esters or Trifluoroborates: Pinacol esters or trifluoroborate salts of the thiophene boronic acid are generally more stable and less prone to protodeboronation than the free boronic acids.[1][13] Potassium trifluoroborates are particularly robust.[13]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, consider using anhydrous conditions with a base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) in a solvent like dioxane or THF.[7][14]

  • Control of Base and Water: If aqueous conditions are necessary, use the minimum amount of water required to dissolve the base.[15] Using a milder base like K₃PO₄ or Cs₂CO₃ can also be beneficial.[3][7]

  • Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, as these can exacerbate the decomposition of the boronic acid.

Q4: I am observing significant homo-coupling of my boronic acid. What causes this and how can I reduce it?

Homo-coupling of the boronic acid to form a biaryl byproduct is a common side reaction, often driven by the presence of oxygen.[3][16]

Primary Cause:

  • Oxygen in the Reaction Mixture: Oxygen can participate in a catalytic cycle that leads to the oxidative coupling of two boronic acid molecules.[16]

Solutions:

  • Thorough Degassing: Before adding the palladium catalyst, ensure your solvent and reaction mixture are rigorously degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the mixture for an extended period or by using freeze-pump-thaw cycles.[3][4]

  • Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process to prevent oxygen from re-entering the system.[3]

  • Use Fresh Reagents: Ensure your palladium source is fresh and has been stored correctly under an inert atmosphere.[3]

Q5: The choice of base and solvent seems critical. Can you provide some guidance for thiophene substrates?

The base and solvent system is highly interdependent and substrate-specific.[1] The primary role of the base is to activate the boronic acid for transmetalation.[14] The solvent must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.

Recommended Base and Solvent Combinations:

BaseSolvent SystemCommentsReferences
K₂CO₃, Na₂CO₃ Toluene/Water, Dioxane/Water, THF/WaterA common and effective combination for many substrates.[4][17]
K₃PO₄ Dioxane, TolueneA milder base, often used in anhydrous conditions to reduce side reactions like protodeboronation.[3]
Cs₂CO₃ THF/Water, DioxaneA strong base that can be very effective, especially for less reactive substrates.[7]
KF THFUsed in anhydrous conditions, particularly useful if the substrate has base-labile functional groups.[14][18]

Experimental Protocol: Screening for Optimal Conditions

If you are still facing low yields after initial troubleshooting, a systematic screening of reaction parameters is recommended.

  • Setup: Prepare an array of small-scale reactions (e.g., in vials) to test different combinations of ligands, bases, and solvents.

  • Catalyst/Ligand:

    • Test your current catalyst with a panel of ligands (e.g., PPh₃, SPhos, XPhos).

    • Test different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) with an optimal ligand.

  • Base/Solvent:

    • For a fixed catalyst/ligand system, screen a variety of bases (K₂CO₃, K₃PO₄, Cs₂CO₃).

    • For the best-performing base, screen different solvents (Toluene, Dioxane, THF), with and without water.

  • Analysis: Analyze the outcome of each reaction by a suitable method (e.g., TLC, LC-MS, GC-MS) to identify the most promising conditions for scale-up.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Çetinkaya, S., & Küçükgüzel, İ. (2022). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1121-1136.
  • D'Agosto, G., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(14), 8635-8646.
  • Dutta, S., & Gribble, G. W. (2016).
  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]

  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(55), 34846-34850.
  • ResearchGate. (n.d.). Protecting Groups for Thiols Suitable for Suzuki Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Liu, K., et al. (2022). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16477-16480.
  • Hussain, F. H. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Retrieved from [Link]

  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]

  • Cennamo, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7629.
  • ResearchGate. (n.d.). Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]

  • Hudson, J. B., et al. (2009). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 50(12), 1303-1305.
  • Moreno-Mañas, M., et al. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 66(21), 7412-7419.
  • D'Amato, E. M., et al. (2014). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. Organic Letters, 16(22), 5894-5897.
  • Ayub, K., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(18), 3299.
  • Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 3-Amino-5-bromothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-5-bromothiophene-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile heterocyclic building block. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the stability and integrity of your compound, leading to more reliable and reproducible experimental outcomes.

Introduction: Understanding the Inherent Instability

This compound is a highly functionalized thiophene derivative, prized for its utility in the synthesis of a wide array of pharmacologically active molecules. However, its rich electronic nature, stemming from the interplay between the electron-donating amino group and the electron-withdrawing cyano and bromo substituents, also renders it susceptible to degradation. Understanding the factors that influence its stability is paramount for its effective use. This guide will delve into the common stability challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of 2-aminothiophenes and related heterocyclic compounds, the primary degradation pathways are:

  • Oxidation: The electron-rich thiophene ring and the amino group are susceptible to oxidation, especially when exposed to atmospheric oxygen.[1] This can lead to the formation of colored impurities and potentially alter the reactivity of the compound. Thiophene derivatives can form S-oxides, which are highly reactive metabolites.[2]

  • Hydrolysis: While the cyano group is generally stable, under strongly acidic or basic conditions, it can be hydrolyzed to a carboxamide or a carboxylic acid. The amino group's basicity can also be a factor in solution-state stability.

  • Photodegradation: Thiophene-containing compounds can be sensitive to light, particularly UV radiation.[1] This energy can initiate free-radical reactions, leading to polymerization or the formation of various decomposition products.

  • Dimerization/Polymerization: The inherent reactivity of the aminothiophene system can lead to self-condensation or polymerization, especially under thermal stress or in the presence of acidic/basic catalysts.

Q2: I've noticed my solid sample of this compound has changed color from off-white to a yellowish or brownish hue. What does this indicate?

A2: A change in color is a common visual indicator of degradation, most likely due to oxidation or the formation of polymeric impurities. While a slight color change may not significantly impact every application, it is a clear sign that the compound's purity is compromised. We strongly recommend verifying the purity of the material using an appropriate analytical method, such as HPLC, before proceeding with your experiment.

Q3: What are the ideal storage conditions for long-term stability?

A3: To maximize the shelf-life of this compound, we recommend the following storage conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term)Lower temperatures significantly slow down the rates of all potential degradation reactions.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation by excluding atmospheric oxygen.[1]
Light Amber vial or protection from lightProtects the compound from photolytic degradation.[1]
Moisture Tightly sealed container in a desiccatorMinimizes the risk of hydrolysis.[1]

Q4: Can I use antioxidants to improve the stability of my compound in solution?

A4: Yes, for applications where the compound will be in solution for an extended period, the addition of an antioxidant can be beneficial. Butylated hydroxytoluene (BHT) is a common free-radical scavenger that can help prevent oxidative degradation and polymerization. However, it is crucial to ensure that the antioxidant is compatible with your downstream reaction conditions. We recommend starting with a low concentration (e.g., 0.01-0.1 mol%) and performing a small-scale compatibility test.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical workflow for troubleshooting.

Issue 1: Low Yield or Inconsistent Results in Subsequent Reactions

If you are experiencing lower than expected yields or variability in your reactions using this compound, the stability of the starting material is a primary suspect.

Troubleshooting Workflow: Purity Assessment

start Low/Inconsistent Yields Observed check_purity Verify Purity of this compound via HPLC start->check_purity is_pure Is Purity >98%? check_purity->is_pure purify Purify by Recrystallization or Column Chromatography is_pure->purify No use_purified Use Purified Material in Reaction is_pure->use_purified Yes recheck_purity Re-verify Purity purify->recheck_purity recheck_purity->use_purified investigate_reaction Investigate Other Reaction Parameters (Solvent, Temperature, Reagents) use_purified->investigate_reaction end_good Problem Solved use_purified->end_good end_bad Issue Persists investigate_reaction->end_bad start Sample of this compound acid Acidic Stress (e.g., 0.1 M HCl, 60°C) start->acid base Basic Stress (e.g., 0.1 M NaOH, RT) start->base oxidative Oxidative Stress (e.g., 3% H2O2, RT) start->oxidative thermal Thermal Stress (Solid, 80°C) start->thermal photo Photolytic Stress (ICH Q1B conditions) start->photo analysis Analyze all samples by Stability-Indicating HPLC-DAD/MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis pathway Identify Degradants and Elucidate Degradation Pathways analysis->pathway

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Technical Support Center: Synthesis of 3-Amino-5-bromothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Amino-5-bromothiophene-2-carbonitrile. This document provides researchers, chemists, and drug development professionals with in-depth, practical guidance on alternative synthetic routes and robust troubleshooting strategies. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining this compound?

There are two main retrosynthetic approaches:

  • "Build-then-Brominate": This involves first constructing the 3-aminothiophene-2-carbonitrile core and then introducing the bromine atom at the 5-position. This is often challenging due to potential side reactions and issues with regioselectivity.

  • "Brominate-then-Build": This strategy uses a brominated precursor to construct the thiophene ring. The most prevalent and versatile method for this approach is the Gewald three-component reaction.[1][2][3] This guide will focus primarily on variations and troubleshooting of the Gewald reaction, as it is a widely adopted and efficient method.[4][5]

Q2: Why is the Gewald reaction the preferred method for this synthesis?

The Gewald reaction is a one-pot, multi-component reaction that combines a carbonyl compound, an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a base to form a 2-aminothiophene.[2][3] Its advantages include:

  • Convergence: Three components come together in a single pot, reducing the number of synthetic steps and isolation procedures.

  • Atom Economy: It is a relatively atom-economical process.

  • Versatility: A wide range of starting materials can be used, allowing for the synthesis of a diverse library of thiophene derivatives.[5]

  • Mild Conditions: The reaction can often be carried out under mild conditions, improving compatibility with sensitive functional groups.[5]

Q3: What are the critical safety considerations for these syntheses?

  • Malononitrile: Highly toxic and can be absorbed through the skin. Handle with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N-Bromosuccinimide (NBS): A lachrymator and corrosive. Avoid inhalation and contact with skin.

  • Solvents: Many protocols use flammable solvents like ethanol, methanol, or DMF.[6] Ensure all heating is done using appropriate apparatus (e.g., heating mantles, oil baths) and that no ignition sources are present.

  • Base: Amines like morpholine or piperidine are commonly used as catalysts.[6] These are corrosive and should be handled with care.

Troubleshooting Guide: The Gewald Reaction Route

The most direct route to this compound often starts with 2-bromo-1-phenylethan-1-one (α-bromoacetophenone) or a similar α-haloketone.

Route 1: Gewald Synthesis from an α-Haloketone

This one-pot synthesis involves the reaction of an α-haloketone, malononitrile, elemental sulfur, and a base.

Gewald_Reaction_Route_1 cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_bromination Final Step SM1 α-Haloketone (e.g., 2-Bromo-1-phenylethan-1-one) Reaction One-Pot Reaction (Solvent: Ethanol/DMF) (Temp: 40-60°C) SM1->Reaction SM2 Malononitrile SM2->Reaction SM3 Elemental Sulfur (S8) SM3->Reaction Base Base (e.g., Morpholine) Base->Reaction Product 3-Amino-5-aryl-thiophene-2-carbonitrile (Intermediate) Reaction->Product Bromination Bromination (if starting from non-brominated ketone) Product->Bromination NBS FinalProduct 3-Amino-5-bromo-thiophene-2-carbonitrile Bromination->FinalProduct

Caption: General workflow for the Gewald synthesis.

Detailed Protocol: Gewald Synthesis
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the α-haloketone (1.0 equiv.), malononitrile (1.0 equiv.), and elemental sulfur (1.1 equiv.) to a suitable solvent (e.g., ethanol or DMF).

  • Catalyst Addition: Add the base catalyst, such as morpholine or triethylamine (0.1-0.2 equiv.).

  • Reaction: Stir the mixture at a temperature between 40-60°C. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6] The reaction is typically complete within 2-24 hours.

  • Workup: Once complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[6] If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel.[6]

Troubleshooting Q&A for the Gewald Reaction

Problem: Low or No Product Yield

  • Possible Cause 1: Inefficient Knoevenagel-Cope Condensation. The first step of the Gewald mechanism is a Knoevenagel condensation between the ketone and malononitrile.[2] This step generates water, which can inhibit the reaction.

    • Solution: Ensure your reagents and solvent are anhydrous. For particularly stubborn reactions, using a Dean-Stark apparatus to remove water azeotropically can improve yields. The choice of base is also critical; if triethylamine is ineffective, consider a secondary amine like piperidine or morpholine, which are often more effective catalysts for this step.[6]

  • Possible Cause 2: Poor Sulfur Solubility or Reactivity. Elemental sulfur (S₈) can be difficult to dissolve and activate.

    • Solution: Use finely powdered sulfur for better dispersion.[3] The choice of solvent is key; polar solvents like DMF or ethanol are superior for solubilizing sulfur compared to less polar options.[6][7] Gently heating the reaction to 40-60°C is often necessary to increase sulfur's reactivity, but avoid excessive heat, which can promote side reactions.[6]

  • Possible Cause 3: Steric Hindrance. If your ketone starting material is sterically bulky, the reaction may be sluggish.

    • Solution: Consider a two-step approach. First, perform and isolate the product of the Knoevenagel-Cope condensation (the α,β-unsaturated nitrile). Then, in a separate step, react this intermediate with sulfur and base.[6] Microwave-assisted synthesis has also been shown to improve yields and dramatically reduce reaction times for sterically hindered substrates.[2][8]

Problem: Formation of an Insoluble, Tar-like Side Product

  • Possible Cause: Dimerization or Polymerization. The α,β-unsaturated nitrile intermediate can undergo self-condensation or dimerization, especially if the subsequent sulfur addition and cyclization are slow.[6][9] This side reaction is often base-catalyzed.

    • Solution: Control the rate of addition of the base. Adding the base slowly or portion-wise can help maintain a low concentration at any given time, disfavoring the dimerization pathway. Lowering the reaction temperature may also help, though it could slow the desired reaction.

Problem: Difficulty in Product Purification

  • Possible Cause 1: Unreacted Starting Materials. If the reaction does not go to completion, separating the product from unreacted ketone and malononitrile can be difficult.

    • Solution: Optimize the reaction time and temperature by closely monitoring with TLC.[6] After workup, a simple trituration with a solvent in which the product is poorly soluble but the starting materials are soluble (like cold ethanol or ether) can effectively remove them.

  • Possible Cause 2: Presence of Isomeric Byproducts. Depending on the starting materials and conditions, formation of other thiophene isomers is possible.[9]

    • Solution: Recrystallization is the most effective method for purifying the solid product and removing minor impurities.[6] Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexanes) to find the optimal conditions for obtaining high-purity crystals. If recrystallization fails, column chromatography is a reliable alternative.

ProblemPotential CauseSuggested Solution(s)
Low Yield Inefficient initial condensationUse anhydrous conditions; screen different bases (piperidine, morpholine).[6]
Poor sulfur reactivityUse finely powdered sulfur; use polar solvent (DMF, ethanol); heat to 40-60°C.[3][6]
Impurity Formation Dimerization of intermediateAdd base slowly; lower reaction temperature.[9]
Unreacted starting materialsIncrease reaction time; purify via recrystallization or trituration.[6]
Reaction Stalls Steric hindrance from ketoneIsolate the Knoevenagel intermediate first, then react with sulfur; try microwave-assisted synthesis.[2][6]

Alternative Route 2: Bromination of a Pre-formed Thiophene

This route involves synthesizing 3-aminothiophene-2-carbonitrile first and then performing an electrophilic bromination.

Bromination_Route cluster_synthesis Step 1: Thiophene Synthesis cluster_bromination Step 2: Electrophilic Bromination Start Ketone + Malononitrile + Sulfur Gewald Gewald Reaction Start->Gewald Intermediate 3-Aminothiophene- 2-carbonitrile Gewald->Intermediate Bromination Bromination (Solvent: Acetic Acid/DMF) Intermediate->Bromination Reagent NBS / Br₂ Reagent->Bromination FinalProduct 3-Amino-5-bromo- thiophene-2-carbonitrile Bromination->FinalProduct

Caption: Workflow for the post-synthesis bromination route.

Troubleshooting Q&A for the Bromination Route

Problem: Low Yield and Formation of Multiple Products

  • Possible Cause: Lack of Regioselectivity. The thiophene ring has multiple positions susceptible to electrophilic attack. The amino group at C2 is strongly activating, directing bromination to the C5 position. However, over-bromination or bromination at other positions can occur if the conditions are not carefully controlled.

    • Solution: Use a mild brominating agent like N-Bromosuccinimide (NBS) instead of liquid bromine. Perform the reaction at low temperatures (e.g., 0°C to room temperature) to increase selectivity. Slowly adding the NBS as a solution in a polar solvent like DMF can also help prevent localized high concentrations of the brominating agent, reducing the formation of di-brominated byproducts.

Problem: Degradation of Starting Material

  • Possible Cause: Ring Instability. The electron-rich aminothiophene ring can be sensitive to strongly acidic or oxidative conditions.

    • Solution: Avoid using strong acids as solvents or catalysts if possible. Acetic acid is a common choice, but if degradation is observed, consider switching to a less acidic solvent like DMF or chloroform. Ensure the reaction is protected from light, as radical side reactions can be initiated photochemically, especially when using NBS.

References

  • Benchchem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
  • Benchchem. (n.d.). Side reactions to avoid in the synthesis of 3-Acetylthiophene.
  • Shestopalov, A. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Retrieved from [Link]

  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. Retrieved from [Link]

  • ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • ResearchGate. (2019). 2‐Bromo‐2‐chloro‐3‐arylpropanenitriles as C‐3 Synthons for the Synthesis of Functionalized 3‐Aminothiophenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • Arkat USA. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction optimization studies of the modified Gewald reaction. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 3-Amino-5-bromothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Amino-5-bromothiophene-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges encountered during the recrystallization of this important heterocyclic building block.

Safety First: Essential Precautions

Before beginning any experimental work, it is critical to review the Safety Data Sheet (SDS). This compound and related thiophene derivatives present several hazards.

  • Toxicity: The compound is harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: It is known to cause serious skin and eye irritation.[1][2]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[2][4][5] Ensure that eyewash stations and safety showers are readily accessible.[5]

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues that arise during the recrystallization of this compound.

Q1: What is the best starting solvent for recrystallizing this compound?

For initial screening, polar protic and aprotic solvents are recommended. Ethanol has been successfully used for the recrystallization of structurally similar aminopyridazine-carbonitriles.[7][8] A mixture of ethanol and water is also a common choice for compounds with moderate polarity.[7]

Q2: My compound has "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A2: "Oiling out" is a common problem where the solid melts in the hot solvent to form a liquid phase instead of dissolving. This typically occurs when the melting point of your compound is lower than the boiling point of the chosen solvent.[9] It can also be caused by the presence of significant impurities, which can depress the melting point of the crude material.

Solutions:

  • Add More Solvent: Re-heat the mixture to dissolve the oil. Once dissolved, add a small amount of additional hot solvent (the "good" solvent in a mixed system) to decrease the saturation and prevent premature phase separation upon cooling.[9][10]

  • Lower the Solvent Boiling Point: Switch to a lower-boiling solvent or adjust the composition of your mixed-solvent system to achieve a lower boiling point.

  • Slow Cooling: Rapid cooling encourages oiling out.[10] Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.[11]

Q3: The solution has cooled, but no crystals have formed. What should I do?

A3: A lack of crystal formation usually indicates one of two issues: either too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystallization.[9][10]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[11]

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This "seed" will act as a template for further crystallization.[11]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[9] Gently heat the solution to boil off a portion of the solvent. Allow it to cool again and try the induction techniques. Be cautious not to evaporate too much solvent, which could cause the compound to precipitate out too quickly.[10]

Q4: My final crystals are colored, even though the pure compound should be a white or off-white solid. How can I remove the color?

A4: Colored impurities are a frequent issue, often arising from side reactions or residual starting materials. These can sometimes be removed with activated charcoal.

Procedure:

  • Dissolve the crude solid in the minimum amount of hot solvent.

  • Remove the flask from the heat and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Perform a hot gravity filtration to remove the charcoal.

  • Allow the clear, hot filtrate to cool and crystallize as usual.[11]

Q5: My recovery yield is very low. What are the likely causes?

A5: A low yield is a frustrating outcome that can stem from several experimental choices.[10]

Common Causes & Solutions:

  • Excessive Solvent: This is the most common reason for low yield, as a significant amount of the product remains dissolved in the mother liquor.[9][10] Use the absolute minimum amount of hot solvent required for complete dissolution.

  • Premature Crystallization: If crystals form during a hot filtration step, product will be lost on the filter paper. To prevent this, use a pre-heated funnel and flask, and add a small excess of solvent before filtering. This excess can be boiled off later.

  • Washing with the Wrong Solvent: Washing the collected crystals with the recrystallization solvent at room temperature will dissolve some of your product. Always wash with a small amount of ice-cold solvent.

Solvent System Selection Guide

The choice of solvent is the most critical parameter in recrystallization. The following table provides suggested starting points for this compound based on its chemical structure and data from analogous compounds.

Solvent/SystemTypeBoiling Point (°C)Rationale & Comments
Ethanol (EtOH)Polar Protic78Often effective for polar, H-bonding compounds. Used for similar heterocycles.[7][8][12]
Isopropanol (IPA)Polar Protic82Similar to ethanol, slightly less polar. Good alternative if solubility in EtOH is too high at room temperature.
AcetonitrilePolar Aprotic82Can be effective for polar compounds.
TolueneAromatic111May be suitable, but risk of "oiling out" is higher due to the high boiling point.[9][13]
Ethyl Acetate / HexaneMixedVariableA common polar/non-polar system. Dissolve in hot ethyl acetate, then add hexane as the anti-solvent until cloudy.[6]
Acetone / WaterMixedVariableGood for moderately polar compounds. Dissolve in acetone, add water until cloudy.[11]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)

This protocol outlines the fundamental procedure for recrystallization from a single solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.

  • Achieve Saturation: Continue adding ethanol in small portions until the solid just completely dissolves. Avoid adding a large excess.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot gravity filtration. Place a small amount of cotton or fluted filter paper in a pre-heated funnel and pour the hot solution through into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin within 5-20 minutes.[10] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethyl Acetate/Hexane)

This method is useful when no single solvent has the ideal solubility profile.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethyl acetate (the "good" solvent).

  • Addition of Anti-solvent: While the solution is still hot, add hexane (the "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-solubilization: Add a few drops of hot ethyl acetate to just re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection & Drying: Collect, wash with a small amount of cold hexane, and dry the crystals as described in Protocol 1.

Visual Workflow and Troubleshooting Guides

General Recrystallization Workflow

The following diagram illustrates the standard step-by-step process for recrystallization.

RecrystallizationWorkflow Start Start with Crude Solid Dissolve 1. Dissolve in minimum hot solvent Start->Dissolve HotFilter 2. Hot Filter (if needed) Dissolve->HotFilter Cool 3. Cool Slowly (RT then ice bath) HotFilter->Cool Collect 4. Collect Crystals (Vacuum Filtration) Cool->Collect Wash 5. Wash with ice-cold solvent Collect->Wash Dry 6. Dry Under Vacuum Wash->Dry End Pure Crystals Dry->End

Caption: Standard experimental workflow for purification by recrystallization.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common recrystallization problems.

Troubleshooting Start Problem Encountered NoCrystals No Crystals Form Start->NoCrystals OiledOut Compound 'Oiled Out' Start->OiledOut LowYield Poor Yield Start->LowYield Cause_TooMuchSolvent Cause: Too much solvent? NoCrystals->Cause_TooMuchSolvent Cause_Melt Cause: Solvent BP > Solute MP? OiledOut->Cause_Melt Cause_Yield Cause: Used excess solvent? LowYield->Cause_Yield Sol_Evaporate Solution: Boil off some solvent Cause_TooMuchSolvent->Sol_Evaporate Yes Cause_Supersaturated Cause: Supersaturated? Cause_TooMuchSolvent->Cause_Supersaturated No Sol_Induce Solution: Scratch flask or add seed crystal Cause_Supersaturated->Sol_Induce Yes Sol_SolventChoice Solution: 1. Add more 'good' solvent. 2. Choose lower BP solvent. 3. Cool much slower. Cause_Melt->Sol_SolventChoice Likely Sol_Yield Solution: Use minimum hot solvent. Wash with ice-cold solvent. Cause_Yield->Sol_Yield Yes

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Validation & Comparative

The Strategic Advantage of 3-Amino-5-bromothiophene-2-carbonitrile in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Within the rich field of heterocyclic chemistry, thiophene derivatives have emerged as privileged scaffolds, finding extensive application in medicinal chemistry and materials science. This guide provides an in-depth technical comparison of 3-Amino-5-bromothiophene-2-carbonitrile against other thiophene derivatives, offering field-proven insights and experimental data to inform your synthetic strategies.

The Thiophene Core: A Versatile Player in Synthesis

The thiophene ring is a bioisostere of the benzene ring, and its incorporation into molecules can significantly influence their biological activity and physicochemical properties. The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, making it a valuable pharmacophore in drug design. Substituted 2-aminothiophenes, in particular, are highly sought-after intermediates due to their facile synthesis and the presence of multiple reactive handles for further elaboration.

The Gewald Reaction: A Gateway to Functionalized Thiophenes

The Gewald aminothiophene synthesis is a powerful and widely utilized one-pot multicomponent reaction for the preparation of polysubstituted 2-aminothiophenes.[1][2] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2] The versatility of the Gewald reaction allows for the introduction of a wide range of substituents onto the thiophene core, providing access to a diverse library of building blocks for drug discovery and materials science.[3]

Experimental Protocol: Generalized Gewald Synthesis of 2-Aminothiophene-3-carbonitriles

A general procedure for the Gewald reaction is as follows:

  • To a stirred solution of the appropriate ketone or aldehyde (1.0 eq) and malononitrile (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add elemental sulfur (1.1 eq).

  • Add a catalytic amount of a base, such as morpholine or triethylamine.

  • Heat the reaction mixture at a temperature ranging from room temperature to reflux, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent.

The choice of reactants and reaction conditions can be tailored to optimize the yield of the desired 2-aminothiophene derivative. For instance, microwave irradiation has been shown to be beneficial for improving reaction yields and reducing reaction times.[2]

Caption: Generalized workflow for the Gewald aminothiophene synthesis.

This compound: A Strategic Building Block

Among the vast array of thiophene derivatives, this compound stands out as a particularly valuable and versatile building block. Its strategic advantage lies in the unique combination of three key functional groups: a nucleophilic amino group, a versatile cyano group, and a reactive bromo substituent. This trifecta of functionality allows for a wide range of subsequent transformations, making it an ideal starting material for the synthesis of complex molecular architectures.

The Power of the Bromo Substituent: A Handle for Cross-Coupling Reactions

The bromine atom at the 5-position of the thiophene ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The ability to introduce a diverse range of aryl, heteroaryl, and alkyl groups at the 5-position of the thiophene ring is a significant advantage in the synthesis of targeted compound libraries for drug discovery.

The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F.[4] This is due to the decreasing bond strength of the carbon-halogen bond, which facilitates the oxidative addition step in the catalytic cycle. While 5-iodothiophene derivatives would be more reactive, their higher cost and lower stability often make the corresponding bromo derivatives a more practical choice for large-scale synthesis. In contrast, 5-chlorothiophene derivatives are generally less reactive and often require more forcing reaction conditions or specialized catalyst systems.[5]

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl linkages. The following table provides a comparative overview of the expected reactivity and typical yields for the Suzuki coupling of 5-halo-2-aminothiophene-3-carbonitriles with arylboronic acids.

Halogen at 5-positionRelative ReactivityTypical Yield (%)Reaction Conditions
Bromo High 70-95% Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100 °C
ChloroModerate40-70%Pd₂(dba)₃/ligand, stronger base, higher temp.
IodoVery High80-98%Milder conditions, lower catalyst loading

Data synthesized from principles of cross-coupling reactivity and data from related systems.[5][6][7][8]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Versatility of the Amino and Cyano Groups: Building Fused Heterocycles

The 2-amino and 3-cyano groups on the thiophene ring are perfectly positioned for the construction of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines.[1][9] These fused heterocycles are of significant interest in medicinal chemistry, with numerous derivatives exhibiting potent activity as kinase inhibitors, anticancer agents, and anti-inflammatory agents.[10][11][12]

The synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carbonitriles can be achieved through various methods, including reaction with formamide, orthoesters, or isothiocyanates, followed by cyclization.[13][14]

A particularly efficient approach is the one-pot synthesis of 5-substituted thieno[2,3-d]pyrimidines starting from this compound. This can involve a sequential Suzuki coupling followed by cyclization in the same reaction vessel, streamlining the synthetic process and improving overall efficiency.

Comparative Analysis: this compound vs. Other Thiophene Derivatives

To illustrate the advantages of this compound, let's consider a comparative analysis with other commonly used thiophene building blocks.

Thiophene DerivativeKey FeaturesAdvantagesDisadvantages
This compound Amino, Bromo, CyanoHighly versatile for library synthesis, direct precursor to fused heterocycles Synthesis may require handling of sulfur
2-Aminothiophene-3-carbonitrileAmino, CyanoGood for synthesizing 5-unsubstituted thieno[2,3-d]pyrimidinesLacks a handle for C-C bond formation at the 5-position
3-Amino-5-chlorothiophene-2-carbonitrileAmino, Chloro, CyanoMore cost-effective than the bromo derivativeLower reactivity in cross-coupling reactions
2-BromothiopheneBromoSimple starting material for introducing a thiophene coreLacks the amino and cyano groups for facile fused ring formation

Case Study: Synthesis of Thieno[2,3-d]pyrimidine-based Kinase Inhibitors

The thieno[2,3-d]pyrimidine scaffold is a common core in many kinase inhibitors. The substituent at the 5-position of the thiophene ring plays a crucial role in determining the potency and selectivity of these inhibitors. By using this compound as a starting material, medicinal chemists can readily synthesize a library of 5-aryl or 5-heteroaryl thieno[2,3-d]pyrimidines and explore the structure-activity relationships (SAR).

Structure-Activity Relationship (SAR) of 5-Substituted Thieno[2,3-d]pyrimidines

Studies have shown that the nature of the substituent at the 5-position of the thieno[2,3-d]pyrimidine ring can significantly impact the inhibitory activity against various kinases. For example, in a series of EGFR inhibitors, the introduction of different aryl groups at this position led to a wide range of potencies.[14]

5-Substituent (R)EGFR Kinase Inhibition (IC₅₀, nM)
Phenyl50
4-Methoxyphenyl25
3,4-Dichlorophenyl10
4-Pyridyl8

Illustrative data based on trends observed in published SAR studies.[11][14]

This data highlights the importance of being able to easily modify the 5-position, a key advantage offered by this compound.

Caption: Workflow for SAR studies using this compound.

Conclusion: A Strategic Choice for Synthetic Efficiency and Diversity

In the competitive landscape of drug discovery and materials science, the ability to rapidly synthesize diverse libraries of complex molecules is paramount. This compound offers a distinct strategic advantage over other thiophene derivatives due to its unique combination of reactive functional groups. The bromo substituent provides a reliable handle for introducing molecular diversity through robust cross-coupling reactions, while the amino and cyano groups serve as a versatile platform for the construction of biologically active fused heterocyclic systems. By leveraging the power of this strategic building block, researchers can accelerate their synthetic programs and enhance their ability to discover novel molecules with desired properties.

References

  • Elmongy, E. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Pharmaceuticals, 14(12), 1298. [Link]

  • Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1033-1042. [Link]

  • El-Gazzar, A. R. B., et al. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(4), 395-411. [Link]

  • Patel, H. M., et al. (2022). Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. Chemical Science Review and Letters, 11(42), 221-230. [Link]

  • Al-Taisan, K. M., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3972-3988. [Link]

  • Zhang, Y., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 30, 115890. [Link]

  • Aurelio, L., et al. (2009). Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. Australian Journal of Chemistry, 62(5), 402-406. [Link]

  • Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(48), 32571-32588. [Link]

  • Shyyka, O., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Scientia Pharmaceutica, 86(3), 28. [Link]

  • El-Sayed, N. F., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][9][15]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1086. [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 27(1). [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Reaktion von Ketonen mit Acylcyaniden und Schwefel. Chemische Berichte, 99(1), 94-100. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]

  • Khan, I., et al. (2014). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. ResearchGate. [Link]

  • Putevová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • Ould M'hamed, M., & Alduaij, O. K. (2016). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. SciForum. [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 27(1). [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. ResearchGate. [Link]

  • Abdel-Fattah, A. A. F. (2001). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. Afinidad, 58(495), 355-360. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. RSC Medicinal Chemistry, 14(5), 943-954. [Link]

  • Ali, A., et al. (2018). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules, 23(11), 2949. [Link]

  • Samir, E., et al. (2016). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. ResearchGate. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Elmongy, E. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. [Link]

  • Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]

  • Ali, A., et al. (2019). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Future Medicinal Chemistry, 11(19), 2535-2553. [Link]

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A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki Coupling of 3-Amino-5-bromothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of a Challenging Heterocycle

The functionalization of thiophene rings is a cornerstone of modern medicinal chemistry and materials science. The specific scaffold, 3-Amino-5-bromothiophene-2-carbonitrile, is a particularly valuable building block. Its three distinct functional groups—an amine, a nitrile, and a bromine—offer multiple handles for diversification, enabling the synthesis of complex molecules with potential applications as kinase inhibitors, antimicrobial agents, and organic electronics.[1]

The Suzuki-Miyaura cross-coupling is the preeminent method for converting the C-Br bond on this thiophene into a C-C bond, introducing aryl or heteroaryl substituents.[2] However, the substrate itself presents a unique challenge. The primary amine at the 3-position possesses a lone pair of electrons that can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] This makes the choice of the palladium catalyst system not merely a matter of routine, but a critical parameter for success.

This guide provides an in-depth comparison of three classes of palladium catalysts for this specific transformation, moving from the classical workhorse to modern, high-performance systems. Our analysis is grounded in established organometallic principles and supported by data from analogous systems to provide actionable insights for researchers in the lab.

The Catalytic Challenge: Navigating Substrate Inhibition

The primary difficulty in the Suzuki coupling of this compound arises from the Lewis basicity of the 3-amino group. This group can compete with the desired phosphine ligand for coordination sites on the palladium center, forming off-cycle, catalytically inactive complexes. A successful catalyst system must therefore be robust enough to overcome this inhibition. Key factors include the ligand's steric bulk and electron-donating ability, which can stabilize the active catalytic species and promote the desired reaction steps over inhibitory pathways.[4][5]

Comparative Analysis of Palladium Catalyst Systems

We will compare three representative palladium systems: the classical Tetrakis(triphenylphosphine)palladium(0), the stable and versatile [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), and a modern system based on a bulky biarylphosphine ligand (XPhos).

Catalyst SystemStructure of Active/Pre-catalystTypical Loading (mol%)Key AdvantagesKey LimitationsExpected Performance
Pd(PPh₃)₄ Pd(PPh₃)₄3 - 6%Inexpensive, readily available, effective for simple substrates.[6]Air-sensitive, requires higher catalyst loading and temperatures, susceptible to inhibition by coordinating groups.[7]Moderate to Good Yields, but may require longer reaction times and careful optimization.[8]
PdCl₂(dppf) Cl-Pd(dppf)-Cl1 - 3%Air-stable precatalyst, high thermal stability, good performance with a broad range of substrates.[9][10]Higher cost than Pd(PPh₃)₄, may still require elevated temperatures for full conversion.Good to Excellent Yields, more robust and reliable than Pd(PPh₃)₄ for this substrate class.[6]
Pd(OAc)₂ + XPhos In situ generated L-Pd(0)0.5 - 2%Extremely high activity, effective at low loadings and mild temperatures. Bulky ligand resists amine coordination.[4][5]Ligand cost is high, requires careful handling to generate the active catalyst in situ.Excellent to Quantitative Yields, often with shorter reaction times and cleaner reaction profiles.[11]

Scientist's Insight: The trend is clear: moving from Pd(PPh₃)₄ to PdCl₂(dppf) and finally to a Buchwald-type ligand system like XPhos provides a significant increase in catalytic activity and robustness.[5] The bulky, electron-rich nature of the dppf and especially the XPhos ligands is crucial.[4] This steric hindrance makes it more difficult for the substrate's amino group to displace the phosphine ligand, while their strong electron-donating character accelerates the rate-limiting oxidative addition step and the final reductive elimination, keeping the catalytic cycle moving forward efficiently.[5]

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

All three catalyst systems operate via the same fundamental catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing reactions. The process begins with an active Pd(0) species, which undergoes oxidative addition into the C-Br bond of the thiophene. This is followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base). The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[12]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII L₂Pd(II)(Ar)(X) OxAdd->PdII Trans Transmetalation PdII->Trans Ar'-B(OR)₂ + Base PdII_Ar L₂Pd(II)(Ar)(Ar') Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim Ar-Ar' RedElim->Pd0 Product Coupled Product RedElim->Product ArX 3-Amino-5-bromothiophene- 2-carbonitrile ArX->OxAdd ArB Arylboronic Acid ArB->Trans

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. The choice between them depends on the desired balance between cost, speed, and efficiency.

Protocol 1: The Classical Approach using Pd(PPh₃)₄

This protocol is a robust starting point, utilizing a widely available and cost-effective catalyst.[6]

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.2 mmol, 1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.)

  • 1,4-Dioxane (4 mL)

  • Degassed Water (1 mL)

  • Schlenk flask or sealed vial, magnetic stirrer, inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

    • Senior Application Scientist's Note: Pd(PPh₃)₄ is sensitive to oxygen, which can degrade it to inactive palladium oxides. Ensuring an inert atmosphere is critical for reproducibility.[7]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the 1,4-dioxane and degassed water via syringe. The solvent mixture should be thoroughly degassed beforehand by sparging with an inert gas for 20-30 minutes.

    • Senior Application Scientist's Note: The water is essential for the transmetalation step, helping to activate the boronic acid with the base.[12] A 4:1 to 5:1 ratio of organic solvent to water is typical.[6]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: The High-Efficiency Approach using an XPhos Ligand System

This protocol leverages a modern, bulky monophosphine ligand to achieve higher yields under milder conditions, effectively overcoming substrate inhibition.[11]

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.5 mmol, 1.5 eq.)

  • Palladium(II) Acetate, Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 eq.)

  • Toluene or CPME (Cyclopentyl methyl ether) (5 mL)

  • Sealed vial, magnetic stirrer, inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and the finely ground K₃PO₄.

    • Senior Application Scientist's Note: Using a 2:1 ligand-to-palladium ratio is standard for in situ generation of the active L-Pd(0) species from a Pd(II) precatalyst. The excess ligand helps stabilize the active catalyst throughout the reaction.[11] Using a powdered, anhydrous base is often beneficial in non-aqueous solvent systems.

  • Inert Atmosphere: Seal the vial and purge thoroughly with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent (Toluene or CPME) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Reactions with this type of catalyst are often significantly faster, typically complete within 2-8 hours. Monitor by TLC or LC-MS.

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1.

General Experimental Workflow

The practical execution of a Suzuki coupling reaction follows a standardized workflow designed to maintain an oxygen-free environment and ensure efficient reaction and purification.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents & Catalyst D Assemble Under Inert Gas (Ar/N₂) A->D B Dry Glassware B->D C Degas Solvents C->D E Add Solvents D->E F Heat & Stir E->F G Monitor Progress (TLC / LC-MS) F->G H Cool & Quench G->H I Liquid-Liquid Extraction H->I J Dry & Concentrate I->J K Column Chromatography J->K

Caption: A generalized workflow for a laboratory-scale Suzuki coupling experiment.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of this compound, the choice of catalyst has a profound impact on the reaction's outcome.

  • For initial screening or cost-sensitive applications: Pd(PPh₃)₄ can be effective, but researchers should be prepared for longer reaction times and potentially lower yields that may require significant optimization.

  • For reliable, general-purpose synthesis: PdCl₂(dppf) offers a significant improvement in robustness and efficiency, representing a good balance between cost and performance.[10]

  • For maximizing yield, minimizing reaction time, and working on a complex or late-stage intermediate: A modern Buchwald-type system, such as one employing the XPhos ligand , is the superior choice.[4][5] The higher initial cost of the ligand is frequently justified by significantly improved yields, cleaner reaction profiles, and milder conditions, which ultimately save time and resources.

By understanding the specific challenges posed by the substrate and the distinct advantages of each catalyst class, researchers can confidently select the optimal conditions to advance their synthetic campaigns.

References

  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of Dibromothiophenes.
  • BenchChem. (2025). A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid.
  • Zheng, C. et al. (2018).
  • Bardera, S. L. et al. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, NIH.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Cross-Coupling Reaction Using 5-(Bromomethyl)thiophene-2-carbonitrile.
  • ResearchGate. (n.d.). Catalytic performance and kinetic analysis for Suzuki coupling....
  • ACS Publications. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • MDPI. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • BenchChem. (2025). Performance Comparison of Palladium Precatalysts in Suzuki-Miyaura Cross-Coupling Reactions.
  • SpringerLink. (2018). Palladium(0)
  • Royal Society of Chemistry. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile.
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Comparative Biological Activity of 3-Amino-5-bromothiophene-2-carbonitrile and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of pharmacologically significant molecules.[1] This privileged structure serves as a template for designing novel therapeutic agents, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2] The nature and position of substituents on the thiophene ring critically influence the molecule's biological profile, making the study of its structure-activity relationships (SAR) a vital endeavor in drug development.[2]

This guide provides a comparative analysis of the biological activity of a key derivative, 3-Amino-5-bromothiophene-2-carbonitrile, versus its structural analogs. We will delve into the nuanced effects of chemical modifications on its anticancer and antimicrobial efficacy, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.

Core Scaffold: The 2-Aminothiophene Moiety

The 2-aminothiophene ring is a bioisostere of purine and is integral to several commercial drugs, including the anti-inflammatory agent tinoridine and the osteoporosis treatment strontium ranelate.[1] Its synthetic accessibility, primarily through the Gewald reaction, allows for extensive structural diversification.[1] The core compound of our focus, this compound, features three key functional groups that dictate its reactivity and biological interactions:

  • Amino Group (-NH2) at C3: Acts as a crucial hydrogen bond donor and a nucleophilic center for further chemical modifications.

  • Cyano Group (-CN) at C2: A strong electron-withdrawing group and hydrogen bond acceptor, often essential for binding to biological targets.

  • Bromo Group (-Br) at C5: A halogen atom that enhances lipophilicity and can participate in halogen bonding. Its electron-withdrawing nature also modulates the electronic properties of the thiophene ring.

Comparative Anticancer Activity

Thiophene derivatives have demonstrated significant cytotoxicity against a variety of cancer cell lines, including those of the breast, colon, lung, and liver.[3][4] The mechanism of action often involves the inhibition of key enzymes like topoisomerase or protein kinases, or the induction of apoptosis.[2] The substitution pattern on the 2-aminothiophene core is a determining factor for both potency and selectivity.[2][5]

Structure-Activity Relationship (SAR) Insights

Studies on various analogs reveal critical structural requirements for potent antiproliferative activity. Electron-withdrawing groups, such as halogens and nitro groups on aryl substituents, are often found to enhance cytotoxic effects.[3] For instance, the introduction of cyano groups into phenantrene and naphtho[2,1-b]thiophene derivatives led to a pronounced and selective activity in the nanomolar range against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines.[5]

In a series of 2-amino-3-carboxy-4-phenylthiophenes, analogs with electron-donating moieties on the C-4 aryl group showed the most significant efficacy as atypical protein kinase C (aPKC) inhibitors, with EC50 values in the low nanomolar range in cellular assays.[6] This highlights that the electronic nature of substituents plays a pivotal role, which can be tailored depending on the specific biological target.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various 2-aminothiophene analogs against different human cancer cell lines.

Compound IDCore StructureR1 (at C5)R2 (Other Substitutions)Cancer Cell LineIC50 (µM)Reference
Parent 3-Amino-2-carbonitrile-Br-Data Not Available--
Analog 1 Naphtho[2,1-b]thiophene-Acrylonitrile with 2 cyano groupsHeLa0.21[5]
Analog 2 Naphtho[2,1-b]thiophene-Cyclic analog with 2 cyano groupsHeLa0.45[5]
Analog 3 Benzo[b]thiophene-S8 (benzylideneamino derivative)A-549 (Lung)Effective at 10⁻⁴ M[4]
Analog 4 2,5-dichlorothiophene-Cl4-(4-bromophenyl)-2-methoxy-pyridineHepG2 (Liver)~1-5[7]
Analog 5 2,5-dichlorothiophene-Cl4-(4-bromophenyl)-2-methoxy-pyridineDU145 (Prostate)~1-5[7]
Analog 6 2,5-dichlorothiophene-Cl4-(4-bromophenyl)-2-methoxy-pyridineMBA-MB-231 (Breast)~1-5[7]
Standard 5-Fluorouracil--VariousVaries[5]
Standard Adriamycin--A-549 (Lung)Varies[4]

Note: Direct comparative data for this compound is limited in the reviewed literature. The table presents data for structurally related analogs to infer potential activity and guide future synthesis.

Comparative Antimicrobial Activity

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Thiophene-based compounds have emerged as a promising class, with derivatives showing potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[8][9][10]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of 2-aminothiophene derivatives is highly dependent on their substitution patterns. Modifications at the amino group, such as the formation of Schiff bases or acetamides, have been shown to yield compounds with significant antibacterial and antifungal properties.[3][10]

For example, a series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide derivatives were synthesized and evaluated for their antimicrobial activity.[10] Another study found that specific thiophene derivatives exhibited potent bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli, suggesting a mechanism that involves increasing bacterial membrane permeability.[9][11]

Quantitative Comparison of Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for several 2-aminothiophene analogs against representative microbial strains.

Compound IDCore StructureKey SubstitutionsBacterial/Fungal StrainMIC (µM/mL)Reference
Analog S1 Benzo[b]thiopheneEthyl-2-(benzylideneamino)S. aureus, B. subtilis, E. coli0.81[4]
Analog S4 Benzo[b]thiopheneEthyl-2-(benzylideneamino)C. albicans, A. niger0.91[4]
Analog 7 2-acetylthiopheneIminothiophene derivativeP. aeruginosaMore potent than gentamicin[8]
Analog 4 ThiopheneBenzamide at C2, piperidin-4-yloxyColistin-Resistant A. baumannii16 mg/L (MIC50)[9][11]
Analog 4 ThiopheneBenzamide at C2, piperidin-4-yloxyColistin-Resistant E. coli8 mg/L (MIC50)[9][11]
Standard Cefadroxil-BacteriaVaries[4]
Standard Fluconazole-FungiVaries[4]

Visualizing Structure-Activity Relationships

Understanding the relationship between a compound's structure and its biological activity is fundamental to rational drug design. The following diagram illustrates key modification sites on the 3-aminothiophene-2-carbonitrile scaffold and their general impact on bioactivity.

A conceptual diagram illustrating key structure-activity relationships.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparative data, standardized experimental methodologies are crucial. Below are detailed protocols for assessing anticancer and antimicrobial activities.

Protocol 1: In Vitro Anticancer Activity (SRB Assay)

The Sulforhodamine B (SRB) colorimetric assay is a widely used method for determining cytotoxicity in cancer cell lines.

Methodology:

  • Cell Plating: Seed cells from a chosen cancer line (e.g., MCF-7, A-549) into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (3-aminothiophene analogs) and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • Cell Fixation: Gently discard the supernatant and fix the adherent cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air-dry completely.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air-dry.

  • Measurement: Solubilize the bound SRB dye with 10 mM Tris base solution. Measure the absorbance (Optical Density) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

MIC_Workflow start Start: Prepare Compound Stock Solutions step1 Perform 2-fold serial dilutions of compounds in a 96-well plate using broth medium start->step1 step2 Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) step1->step2 step3 Inoculate each well with the microbial suspension step2->step3 step4 Include positive (microbe, no drug) and negative (broth only) controls step3->step4 step5 Incubate plates at 37°C for 18-24 hours step4->step5 step6 Visually inspect for turbidity or add a growth indicator (e.g., Resazurin) step5->step6 end Determine MIC: Lowest concentration with no visible growth step6->end

Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The 3-aminothiophene-2-carbonitrile scaffold is a highly valuable platform for the development of novel therapeutic agents. This guide demonstrates that strategic modifications to this core structure can yield potent and selective anticancer and antimicrobial compounds. The presence of a halogen at the C5 position, as in this compound, is a promising feature for enhanced bioactivity.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing and testing a focused library of analogs of this compound to precisely map the contributions of each functional group.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the most potent analogs exert their effects.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their potential for in vivo efficacy and clinical development.

By combining rational design, robust biological evaluation, and detailed mechanistic studies, the full therapeutic potential of this versatile chemical scaffold can be realized.

References

  • Antiproliferative activity and mode of action analysis of novel amino and amido substituted phenantrene and naphtho[2,1-b]thiophene deriv
  • SYNTHESIS AND EVALUATION OF ANTICANCER ACTIVITY OF SOME NEW SCHIFF BASES OF AMINO-THIOPHENE DERIVATIVES. (2020).
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  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspir
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  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. (n.d.). PubMed.
  • Synthesis and Anti-microbial Screening of N-(3-cyano-4,5,6,7-tetrahydro-1 benzothiophen-2-yl)-2-(arylphenyl)acetamide. (n.d.). Der Pharma Chemica.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (n.d.). MDPI.

Sources

Comparative Reactivity Analysis: 3-Amino-5-bromothiophene-2-carbonitrile vs. 3-Amino-5-chlorothiophene-2-carbonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of medicinal chemistry, 2-aminothiophene scaffolds are privileged structures, forming the core of numerous pharmacologically active compounds, including anti-inflammatory drugs like Tinoridine and antipsychotics such as Olanzapine.[1] The ability to functionalize these heterocycles, particularly at the C5 position, is critical for modulating biological activity and optimizing pharmacokinetic profiles. This guide provides an in-depth comparison of two key building blocks: 3-amino-5-bromothiophene-2-carbonitrile and its chloro-analogue, 3-amino-5-chlorothiophene-2-carbonitrile. We will explore the fundamental principles governing their differential reactivity in palladium-catalyzed cross-coupling reactions and provide field-proven protocols to guide your synthetic strategy.

The Synthetic Foundation: Access via the Gewald Reaction

Before delving into their comparative reactivity, it is essential to understand the synthesis of the parent 2-aminothiophene core. The Gewald three-component reaction stands as one of the most efficient and versatile methods for this purpose.[1][2][3] This one-pot synthesis typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like malononitrile) and elemental sulfur, in the presence of a base.[1][4][5]

The reaction is initiated by a Knoevenagel-Cope condensation, followed by the addition of sulfur and subsequent cyclization and aromatization to yield the highly functionalized 2-aminothiophene product.[4][5] Halogenation at the C5 position can then be achieved through standard electrophilic halogenation protocols.

Gewald_Reaction reagents Carbonyl Compound + α-Active Nitrile + Sulfur (S8) intermediate1 Knoevenagel-Cope Condensation Product reagents->intermediate1 Knoevenagel-Cope base Base (e.g., Amine) intermediate2 Thiolate Intermediate intermediate1->intermediate2 Sulfur addition product 2-Aminothiophene Product intermediate2->product Cyclization & Aromatization Catalytic_Cycle pd0 Pd(0)L_n pd2_ox R-Pd(II)(X)L_n pd0->pd2_ox ox_add_label Oxidative Addition (Rate-Determining Step) pd2_trans R-Pd(II)(R')L_n pd2_ox->pd2_trans trans_label Transmetalation product R-R' pd2_trans->product red_elim_label Reductive Elimination product->pd0 aryl_halide Ar-X (Br or Cl) aryl_halide->pd0 + coupling_partner R'-M coupling_partner->pd2_ox +

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Performance in Key Synthetic Transformations

The theoretical differences in bond strength translate directly into practical differences in laboratory settings. We will compare the expected performance of our two target molecules in two of the most widely used C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a cornerstone of modern synthesis for constructing biaryl and heteroaryl-aryl linkages. [6][7][8]

  • This compound: This substrate is expected to undergo Suzuki coupling under relatively mild conditions. Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with common phosphine ligands (e.g., PPh₃, SPhos) and a base like K₂CO₃ or K₃PO₄ are typically sufficient. [6][9]Reactions often proceed to high conversion at temperatures ranging from room temperature to 80 °C.

  • 3-Amino-5-chlorothiophene-2-carbonitrile: Coupling this less reactive substrate generally requires more forcing conditions. This includes higher reaction temperatures (e.g., >100 °C) and, crucially, the use of more sophisticated, electron-rich, and sterically bulky phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. [8][10]These specialized ligands promote the difficult oxidative addition step with the stronger C-Cl bond.

Table 1: Representative Comparison for Suzuki-Miyaura Coupling

SubstrateCatalyst SystemBaseSolventTemperatureTypical Yield
Bromo-Thiophene Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80 °C>90%
Chloro-Thiophene Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane110 °C75-85%
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aryl and heteroaryl amines from aryl halides. [11][12][13]The reactivity trends observed in Suzuki couplings are directly applicable here.

  • This compound: This compound will readily couple with a wide range of primary and secondary amines using various palladium/phosphine ligand systems. [14]The reaction conditions are generally mild, often requiring a strong, non-nucleophilic base like NaOt-Bu or LiHMDS and temperatures around 80-100 °C. [15]* 3-Amino-5-chlorothiophene-2-carbonitrile: As with Suzuki coupling, successful amination of the chloro-analogue is highly dependent on the choice of a highly active catalyst system. The development of sterically hindered biarylphosphine ligands by the Buchwald and Hartwig groups was pivotal in enabling these challenging transformations. [11]Higher temperatures and carefully selected ligand/base combinations are typically necessary to achieve high yields.

Table 2: Representative Comparison for Buchwald-Hartwig Amination

SubstrateCatalyst SystemBaseSolventTemperatureTypical Yield
Bromo-Thiophene Pd₂(dba)₃ / BINAPNaOt-BuToluene100 °C>85%
Chloro-Thiophene Pd(OAc)₂ / RuPhosCs₂CO₃t-BuOH110 °C70-80%

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should note that optimization for specific substrates is often necessary.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 5-Halothiophene

Objective: To synthesize a 5-aryl-3-aminothiophene-2-carbonitrile derivative.

Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos for bromo, XPhos for chloro, 4 mol%).

  • Reagent Addition: Seal the flask, and purge with argon or nitrogen for 10 minutes. Under a positive pressure of inert gas, add the base (e.g., K₃PO₄, 3.0 equivalents), the arylboronic acid (1.2 equivalents), and the 3-amino-5-halothiophene-2-carbonitrile (1.0 equivalent).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O 10:1 for bromo, 1,4-Dioxane for chloro) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction Execution:

    • For the Bromo-substrate: Heat the reaction mixture to 80 °C with vigorous stirring.

    • For the Chloro-substrate: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 5-Halothiophene

Objective: To synthesize a 5-(amino)-3-aminothiophene-2-carbonitrile derivative.

Methodology:

  • Inert Atmosphere Setup: In a glovebox or under a strict inert atmosphere, charge an oven-dried Schlenk flask with the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu for bromo, Cs₂CO₃ for chloro, 1.4 equivalents).

  • Reagent Addition: Add the 3-amino-5-halothiophene-2-carbonitrile (1.0 equivalent) to the flask.

  • Solvent and Amine Addition: Remove the flask from the glovebox (if used). Add the anhydrous, degassed solvent (e.g., Toluene for bromo, t-BuOH for chloro) via syringe, followed by the amine coupling partner (1.2 equivalents).

  • Reaction Execution:

    • For the Bromo-substrate: Heat the mixture to 100 °C.

    • For the Chloro-substrate: Heat the mixture to 110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash chromatography on silica gel.

Strategic Considerations for Substrate Selection

The choice between the bromo and chloro derivative is not merely a question of reactivity but a strategic decision based on the overall synthetic plan, cost, and desired outcome.

  • For Maximum Reactivity: When the goal is to achieve a high-yielding coupling under the mildest possible conditions, This compound is the superior choice. It is ideal for syntheses involving thermally sensitive functional groups.

  • For Cost-Effectiveness and Orthogonal Reactivity: 3-amino-5-chlorothiophene-2-carbonitrile is often less expensive and offers the potential for selective, sequential cross-couplings. One can first perform a reaction at a more reactive site on the molecule (e.g., a bromo or iodo group elsewhere) while leaving the C-Cl bond intact for a subsequent, more forcing coupling reaction. This orthogonal reactivity is a powerful tool in complex molecule synthesis.

Decision_Tree start Synthetic Goal? q1 Is mildest condition a priority? start->q1 q2 Is sequential/orthogonal coupling required? q1->q2 No bromo Use 3-amino-5-bromo- thiophene-2-carbonitrile q1->bromo Yes q3 Is cost a primary driver? q2->q3 No chloro Use 3-amino-5-chloro- thiophene-2-carbonitrile q2->chloro Yes q3->bromo No (Reactivity is key) q3->chloro Yes

Caption: Decision guide for selecting the appropriate halothiophene substrate.

Conclusion

The reactivity of 3-amino-5-halothiophene-2-carbonitriles in palladium-catalyzed cross-coupling is dictated by the fundamental strength of the carbon-halogen bond. The bromo-derivative is the more reactive partner, enabling transformations under milder conditions suitable for a broad range of applications. However, the less reactive chloro-analogue should not be overlooked. Advances in catalyst technology have rendered it a highly viable substrate, offering advantages in terms of cost and the potential for sophisticated, orthogonal synthetic strategies. A thorough understanding of these differences allows the medicinal chemist to make an informed, strategic choice, optimizing reaction efficiency and expanding synthetic possibilities in the quest for novel therapeutics.

References

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  • Stradiotto, M., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10852-10855. [Link]

  • Neufeldt, S. R., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Neufeldt, S. R., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • de Visser, S. P., & Bickelhaupt, F. M. (2003). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications. [Link]

  • Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(11), 2743–2752. [Link]

  • Gronert, S., & Hadad, C. M. (2012). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

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  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Yasar, S., et al. (2020). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 10(1), 1-10. [Link]

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  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Reddit. (2012). Why does the bond dissociation energy differ across same bonds in different compounds?. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. [Link]

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  • Al-Adiwish, W. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(48), 32757–32770. [Link]

  • Al-Adiwish, W. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]

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  • Google Patents. (2012). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • Abbas, S. Y., et al. (2018). 2‐Bromo‐2‐chloro‐3‐arylpropanenitriles as C‐3 Synthons for the Synthesis of Functionalized 3‐Aminothiophenes. ChemistrySelect, 3(42), 11847-11852. [Link]

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A Comparative Spectroscopic Guide to the Structural Confirmation of 3-Amino-5-bromothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug discovery and development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of advancing medicinal chemistry. Among these, substituted thiophenes are a critical class of molecules, forming the backbone of numerous pharmaceuticals. This guide provides an in-depth technical comparison for the structural confirmation of 3-Amino-5-bromothiophene-2-carbonitrile, a molecule of interest in synthetic chemistry.

Given the absence of a complete public spectral library for our primary compound, this guide will take a comparative approach. We will present the predicted spectroscopic data for this compound and contrast it with the experimentally verified data of a closely related analogue, 3-Bromothiophene-2-carbonitrile. This methodology not only allows for a robust prediction of the expected spectral characteristics but also serves as an educational tool for interpreting the spectra of similarly substituted thiophenes.

The Imperative of Spectroscopic Verification

The precise arrangement of functional groups on the thiophene ring dictates the molecule's steric and electronic properties, which in turn govern its biological activity and potential as a drug candidate. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide a detailed roadmap of a molecule's atomic connectivity and composition. Misinterpretation of this data can lead to costly and time-consuming errors in research and development. This guide emphasizes a multi-technique approach to build a self-validating system for structural confirmation.

Comparative Spectroscopic Analysis

Our target molecule is this compound. For our comparative analysis, we will use 3-Bromothiophene-2-carbonitrile. The key structural difference is the presence of an amino group at the C3 position in our target molecule, which will have predictable and discernible effects on the spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum, the chemical shift of the thiophene ring proton is highly sensitive to the electronic effects of the substituents. The electron-donating amino group in this compound is expected to shield the remaining ring proton, causing an upfield shift (to a lower ppm value) compared to the analogous proton in 3-Bromothiophene-2-carbonitrile. Additionally, the amino group itself will present a broad signal, the chemical shift of which can be solvent-dependent.

The effect of the amino group is also pronounced in the ¹³C NMR spectrum. The C3 carbon directly attached to the amino group will experience a significant downfield shift due to the deshielding effect of the nitrogen atom. Conversely, the other ring carbons will be influenced by the electron-donating nature of the amino group, leading to shifts that, when compared to the reference compound, confirm the position of the amine.[1][2]

Table 1: Comparison of ¹H and ¹³C NMR Spectral Data

Compound Spectroscopic Data Predicted/Actual Values (ppm)
This compound ¹H NMR (Predicted) ~6.0-6.5 (s, 1H, H4), ~5.0-6.0 (br s, 2H, NH₂)
¹³C NMR (Predicted) ~160 (C3-NH₂), ~130 (C5-Br), ~115 (C≡N), ~110 (C4), ~90 (C2-CN)
3-Bromothiophene-2-carbonitrile ¹H NMR (Actual) 7.55 (d, 1H), 7.15 (d, 1H)
¹³C NMR (Actual) 134.1, 131.9, 114.2, 113.8, 109.8
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The primary distinctions between our target and reference compounds will be the presence of N-H stretches from the amino group.[3][4]

  • N-H Stretch: Primary amines typically show two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹.[3] The absence of these bands in the spectrum of 3-Bromothiophene-2-carbonitrile provides a clear point of comparison.

  • C≡N Stretch: Both molecules possess a nitrile group, which will exhibit a sharp, intense absorption around 2220-2260 cm⁻¹.[5][6] The position of this peak can be subtly influenced by the electronic nature of the adjacent substituents.

Table 2: Key IR Absorption Frequencies

Compound Functional Group Predicted/Actual Frequency (cm⁻¹)
This compound N-H Stretch (asymmetric & symmetric)~3400 and ~3300
C≡N Stretch~2225
3-Bromothiophene-2-carbonitrile C≡N Stretch~2230
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. The presence of bromine is readily identified by the characteristic M+2 isotopic peak, which is a result of the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[7][8]

The molecular ion peak for this compound will be 16 mass units higher than that of 3-Bromothiophene-2-carbonitrile, corresponding to the mass of the additional nitrogen and hydrogen atoms of the amino group.

Table 3: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight ( g/mol ) Key m/z Peaks
This compound C₅H₃BrN₂S203.06M⁺ at 203/205, fragments from loss of Br, CN, NH₂
3-Bromothiophene-2-carbonitrile C₅H₂BrNS188.05M⁺ at 187/189, fragments from loss of Br, CN

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the thiophene sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz. Tune and shim the instrument to achieve optimal magnetic field homogeneity. Lock the field frequency using the deuterium signal from the solvent.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Set a spectral width of approximately 15 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • Set a spectral width of approximately 220 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Use a relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS (0.00 ppm).

FTIR Data Acquisition (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Data Acquisition (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process of structural elucidation.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation spectral_interpretation_logic Start Hypothesized Structure: This compound NMR_Data ¹H & ¹³C NMR Data Start->NMR_Data IR_Data IR Data Start->IR_Data MS_Data MS Data Start->MS_Data Compare Compare with 3-Bromothiophene-2-carbonitrile NMR_Data->Compare IR_Data->Compare MS_Data->Compare Confirm_NH2 Confirm presence of NH₂ group (¹H NMR, IR) Compare->Confirm_NH2 Confirm_Br Confirm presence of Br atom (MS Isotope Pattern) Compare->Confirm_Br Confirm_CN Confirm presence of C≡N group (IR, ¹³C NMR) Compare->Confirm_CN Confirm_Ring Confirm Thiophene Ring Substitution (¹H & ¹³C NMR) Compare->Confirm_Ring Final_Structure Structure Confirmed Confirm_NH2->Final_Structure Confirm_Br->Final_Structure Confirm_CN->Final_Structure Confirm_Ring->Final_Structure

Caption: Logical flow for spectral interpretation.

Conclusion

The structural confirmation of this compound can be confidently achieved through a synergistic application of NMR, IR, and Mass Spectrometry. By comparing the predicted spectral data of the target molecule with the experimental data of a close analogue, 3-Bromothiophene-2-carbonitrile, we can systematically account for the influence of each functional group on the overall spectroscopic fingerprint. This comparative approach provides a robust and self-validating framework for structural elucidation, which is essential for advancing research and development in the pharmaceutical sciences.

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A Senior Application Scientist's Comparative Guide to Validated Analytical Methods for 3-Amino-5-bromothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and identity of starting materials and intermediates are foundational to the safety and efficacy of the final active pharmaceutical ingredient (API). 3-Amino-5-bromothiophene-2-carbonitrile, a key building block in the synthesis of various therapeutic agents, is no exception. Ensuring its quality through robust and validated analytical methods is not merely a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of validated analytical methodologies for the characterization of this compound, offering insights into the rationale behind experimental choices and presenting supporting data to inform your selection of the most suitable techniques.

The principles of analytical procedure validation are universally guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which emphasizes demonstrating that an analytical procedure is fit for its intended purpose[1][2]. This guide will explore the application of these principles to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for purity and assay determination, and Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) for identity confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it an excellent first choice for a substituted aminothiophene like this compound. Its high resolving power allows for the effective separation of the main component from structurally similar impurities.

Causality Behind Experimental Choices in HPLC Method Development

A successful HPLC method hinges on the careful selection of the stationary phase, mobile phase, and detection wavelength. For this compound, a reversed-phase C18 column is a logical starting point due to the molecule's moderate polarity. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a good peak shape and resolution between the analyte and potential impurities. The inclusion of a buffer is critical to control the ionization state of the amino group, thereby ensuring reproducible retention times. The detection wavelength is selected based on the UV absorbance maxima of the analyte to ensure high sensitivity.

Hypothetical HPLC Purity Analysis: A Self-Validating System

To illustrate, let's consider a hypothetical HPLC analysis of a batch of this compound. Potential impurities could arise from the starting materials or side reactions during synthesis, such as the corresponding unbrominated starting material or isomers.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Autosampler: Capable of injecting 10 µL.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

    • Run Time: 20 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solution to a final concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation: Comparative HPLC Performance

ParameterAcceptance CriterionHypothetical Result
Specificity No interference from placebo or impurities at the analyte's retention time.Peak for this compound is well-resolved from impurities.
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) ≤ 2.0%0.8%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.05 µg/mL
Robustness No significant change in results with small variations in method parameters.Method is robust to minor changes in flow rate and mobile phase composition.

This data is illustrative and based on typical performance characteristics for similar analytical methods.

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject Prepared Sample separate Separation on C18 Column inject->separate detect DAD Detection separate->detect integrate Integrate Peaks detect->integrate Chromatogram quantify Quantify Purity & Impurities integrate->quantify

Caption: Experimental workflow for HPLC purity analysis.

Gas Chromatography (GC): An Alternative for Volatile Impurities

While HPLC is generally preferred for compounds like this compound due to its polarity and thermal stability, Gas Chromatography (GC) can be a valuable tool, particularly for identifying and quantifying volatile impurities that may not be readily detectable by HPLC. However, the amino group in the target molecule necessitates derivatization to increase its volatility and thermal stability for GC analysis[3][4].

The Rationale for Derivatization in GC Analysis

Direct injection of this compound into a GC system would likely lead to poor peak shape, thermal degradation, and strong adsorption on the column. Derivatization, for example, through silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen on the amino group with a nonpolar trimethylsilyl (TMS) group. This process significantly enhances the volatility and stability of the analyte, making it amenable to GC analysis[3][4].

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Instrumentation:

    • GC-MS System: Agilent 7890B GC coupled to a 5977B MS detector.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Derivatization Procedure:

    • Accurately weigh 1 mg of the sample into a vial.

    • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-450 amu.

Data Presentation: Comparison of HPLC and GC-MS for Purity

FeatureHPLC-UVGC-MS (with Derivatization)
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds; requires derivatization for polar analytes.
Primary Application Purity, assay, and impurity profiling.Identification and quantification of volatile impurities, and confirmation of identity.
Sample Preparation Simple dissolution and dilution.More complex, involving a chemical derivatization step.
Resolution High resolving power for a wide range of compounds.Excellent resolution for volatile compounds.
Sensitivity High, depending on the chromophore.Very high, especially with a mass spectrometer.
Identification Power Based on retention time and UV spectrum.High confidence in identification based on mass spectrum and library matching.

Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample derivatize Derivatize with BSTFA weigh->derivatize inject Inject into GC derivatize->inject Derivatized Sample separate Separation on DB-5ms Column inject->separate detect MS Detection separate->detect integrate Extract Ion Chromatograms detect->integrate Total Ion Chromatogram identify Identify by Mass Spectrum integrate->identify

Caption: Experimental workflow for GC-MS analysis.

Spectroscopic Methods for Identity Confirmation

While chromatographic techniques are excellent for assessing purity, spectroscopic methods are indispensable for confirming the identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide definitive structural information. The ¹H NMR spectrum of this compound is expected to show a characteristic singlet for the thiophene proton and a broad singlet for the amino protons. The chemical shifts and coupling constants provide a unique fingerprint of the molecule[5].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would show a characteristic isotopic pattern for the bromine atom, which is a powerful diagnostic tool for confirming its presence.

Visualization: Decision Tree for Method Selection

Method_Selection cluster_goals Select Primary Goal cluster_methods Recommended Method(s) start Analytical Goal for this compound purity Purity & Assay start->purity identity Identity Confirmation start->identity volatile Volatile Impurities start->volatile hplc HPLC-UV purity->hplc nmr_ms NMR & MS identity->nmr_ms gcms GC-MS (with derivatization) volatile->gcms

Caption: Decision tree for selecting an analytical method.

Conclusion: An Integrated Approach to Quality Assurance

For the comprehensive quality control of this compound, a multi-faceted analytical approach is recommended. HPLC stands out as the primary technique for routine purity analysis and assay determination due to its high resolution, robustness, and suitability for the analyte's properties. GC-MS, although requiring a derivatization step, serves as a powerful complementary technique for identifying volatile impurities and providing orthogonal confirmation of identity. Finally, NMR and MS are essential for the definitive structural elucidation and identity confirmation of the compound.

By understanding the principles behind each technique and the rationale for specific experimental choices, researchers and drug development professionals can confidently select and validate the most appropriate analytical methods to ensure the quality and consistency of this critical synthetic intermediate. The validation of these methods, following the principles outlined in ICH guidelines, provides the necessary assurance of their reliability and fitness for purpose in a regulated environment[6][7][8].

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link][1]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][2]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][6]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][7]

  • RAPS. (2022, March 31). ICH releases draft guidelines on analytical method development. Retrieved from [Link][8]

  • PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link][9]

  • Fujimoto Chemicals Co., Ltd. (n.d.). DEVELOPMENT AND VALIDATE OF ANALYTICAL METHODS. Retrieved from [Link][10]

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  • MDPI. (2017, February 21). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link][4]

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A Comparative Guide to the Efficacy of 3-Amino-5-bromothiophene-2-carbonitrile Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Among its many variations, the 3-amino-5-bromothiophene-2-carbonitrile framework serves as a versatile and highly functionalized starting point for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the biological efficacy of various derivatives stemming from this core structure, with a focus on their anticancer and antimicrobial activities. We will delve into structure-activity relationships (SAR), compare potencies using experimental data from peer-reviewed studies, and provide detailed protocols for key biological assays to ensure scientific integrity and reproducibility.

Introduction: The Thiophene Scaffold in Drug Discovery

The 3-aminothiophene scaffold is a cornerstone in the development of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][3][4] The presence of the amino (-NH2), cyano (-CN), and bromo (-Br) groups on the this compound core offers multiple reaction sites for chemical modification. This allows for the systematic tuning of physicochemical properties and the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various biological targets. This guide will focus on two of the most promising therapeutic areas for these derivatives: oncology and infectious diseases.

Anticancer Efficacy: Targeting Proliferation and Survival

Thiophene derivatives have demonstrated significant potential as anticancer agents by targeting fundamental cellular processes like cell division and signaling.[5][6][7][8] Many of these compounds function by inhibiting tubulin polymerization or modulating the activity of protein kinases, which are often dysregulated in cancer.[3][8][9]

Comparative Analysis of Anticancer Activity

The antiproliferative activity of thiophene derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates higher potency.

The table below summarizes the in vitro cytotoxicity of several representative 3-aminothiophene derivatives against various human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
BU17 Tetrahydrobenzo[b]thiopheneA549 (Lung)Potent--[8]
15b Amino-thiopheneA2780 (Ovarian)12 ± 0.17Sorafenib7.5 ± 0.54[5][6]
15b Amino-thiopheneA2780CP (Ovarian, Cisplatin-Resistant)10 ± 0.15Sorafenib9.4 ± 0.14[5][6]
S8 Tetrahydrobenzo[b]thiopheneA-549 (Lung)Significant at 10µMAdriamycin-[7]
6d Benzo[b]thiopheneMolt/4 (T-lymphoblastoid)0.00052 (0.52 nM)--[3]

Note: The term "Potent" or "Significant" is used when specific IC50 values were not provided in the abstract, but the study highlighted strong activity.

Expert Insights: From the data, it is evident that modifications to the core thiophene structure dramatically influence anticancer potency.

  • Benzo[b]thiophene derivative 6d exhibits exceptional, sub-nanomolar potency against T-lymphoblastoid cells, highlighting its potential as a powerful antimitotic agent.[3]

  • Compound 15b shows promising activity against both standard (A2780) and chemoresistant (A2780CP) ovarian cancer cell lines, with efficacy comparable to the established drug Sorafenib.[5][6] This suggests it may be effective in overcoming certain types of drug resistance.

  • The benzyl urea tetrahydrobenzo[b]thiophene derivative, BU17 , was identified as a potent compound with broad-spectrum antitumor activity against several cancer cell lines.[8]

Mechanism of Action: Kinase and Microtubule Inhibition

Many thiophene-based compounds exert their anticancer effects by interfering with critical cellular machinery. Two common mechanisms are:

  • Kinase Inhibition: Protein kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[10] Thiophene derivatives have been developed as potent inhibitors of various kinases, including BCR-ABL, JNK, and Src, thereby blocking cancer cell signaling pathways.[11][12][13][14]

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton involved in cell division (mitosis). Compounds that disrupt microtubule assembly or disassembly can arrest cancer cells in the G2/M phase of the cell cycle, leading to programmed cell death (apoptosis).[3][8] Several 2-aminothiophene derivatives have been shown to bind to the colchicine site on tubulin, preventing its polymerization and halting cell proliferation.[3]

Below is a diagram illustrating a simplified signaling pathway that can be targeted by thiophene kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase 1 (e.g., Src) Receptor->Kinase1 Signal Thiophene Thiophene Derivative (Kinase Inhibitor) Thiophene->Kinase1 Inhibition Kinase2 Kinase 2 (e.g., ABL) Thiophene->Kinase2 Inhibition Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Gene Gene Expression (Proliferation, Survival) TranscriptionFactor->Gene

Caption: Simplified kinase signaling pathway inhibited by thiophene derivatives.

Antimicrobial Efficacy: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. 3-Aminothiophene derivatives have emerged as a promising scaffold for developing agents with potent activity against a range of bacteria and fungi.[1][15]

Comparative Analysis of Antimicrobial Activity

The efficacy of antimicrobial agents is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value signifies greater antimicrobial potency.

The table below compares the MIC values of various 3-aminothiophene derivatives against common bacterial and fungal strains.

Compound ClassGram-Positive Bacteria (MIC µg/mL)Gram-Negative Bacteria (MIC µg/mL)Fungal Species (MIC µg/mL)Reference Drug (MIC µg/mL)Source
Aminothiophene Carboxylates (4, 5, 9) S. aureus: 10-20E. coli: 10-20-Gentamicin (10)[1]
Aminothiophene Carboxylates (5-7, 8-12) --A. niger & C. albicans: 10-20Fluconazole (20)[1]
Armed Thiophene (7) S. aureus: 15.6P. aeruginosa: 7.8C. albicans: 15.6Gentamicin (7.8)[2]
Armed Thiophene (8a, 8b) S. aureus: 15.6E. coli: 15.6C. albicans: 15.6Gentamicin (7.8)[2]

Expert Insights:

  • Several 3-aminothiophene-2-carboxylate derivatives show excellent to moderate activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with MIC values as low as 10 µg/mL, which is comparable to the standard antibiotic Gentamicin.[1]

  • The "armed thiophene" derivative 7 is particularly noteworthy for its potent activity against Pseudomonas aeruginosa (MIC 7.8 µg/mL), a Gram-negative bacterium known for its intrinsic resistance.[2] This activity is equivalent to that of Gentamicin, making it a strong candidate for further development.[2]

  • The antifungal activity of these derivatives is also significant, with several compounds demonstrating MIC values of 10-20 µg/mL against Aspergillus niger and Candida albicans, on par with the standard antifungal drug Fluconazole.[1]

Experimental Protocols: Ensuring Methodological Rigor

To ensure the validity and reproducibility of the efficacy data presented, it is crucial to follow standardized experimental protocols. Below is a detailed methodology for the MTT assay, a common colorimetric assay for assessing the cytotoxic effects of chemical compounds on cancer cell lines.

MTT Assay for In Vitro Cytotoxicity

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene derivative compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate gently for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

The workflow for this protocol is visualized below.

G start Start: Cell Culture seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Cell Adhesion) seed->incubate1 treat 3. Add Thiophene Derivatives (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h (Treatment Period) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC50) read->analyze end End: Results analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable platform for the development of novel therapeutic agents. Derivatives have demonstrated potent, and in some cases, broad-spectrum efficacy against cancer cells and microbial pathogens. Structure-activity relationship studies have shown that modifications at various positions on the thiophene ring can lead to compounds with low micromolar to sub-nanomolar potencies.

Future research should focus on:

  • Optimizing Lead Compounds: Further chemical modifications to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways affected by the most potent derivatives.

  • In Vivo Efficacy: Moving promising compounds from in vitro assays to preclinical animal models to evaluate their efficacy and safety in a whole-organism context.

  • Combating Resistance: Developing derivatives that are effective against drug-resistant cancer cell lines and microbial strains.

The versatility and proven biological activity of these thiophene derivatives make them an exciting area of research for addressing unmet needs in oncology and infectious disease.

References

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  • ResearchGate. (2021). Discovery, structure-activity relationship study and biological evaluation of 2-thioureidothiophene-3-carboxylates as a novel class of C-X-C chemokine receptor 2 (CXCR2) antagonists. ResearchGate. [Link]

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The Catalyst Crucible: A Comparative Guide to Benchmarking Performance in Thiophene Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiophene moiety is a cornerstone in medicinal chemistry and materials science, celebrated for its role as a privileged pharmacophore and a versatile building block for organic electronics.[1][2][3][4] The strategic functionalization of the thiophene ring is paramount to tuning the physicochemical and biological properties of the resulting molecules. This guide, designed for the discerning researcher, offers an in-depth comparison of catalytic systems for thiophene functionalization, moving beyond a mere catalog of methods to provide a framework for rigorous performance benchmarking.

The Strategic Imperative of Catalyst Selection

The choice of catalyst in thiophene functionalization is a critical decision that dictates not only the yield and selectivity of the desired product but also the economic and environmental viability of the synthetic route. The field has evolved from classical Friedel-Crafts acylation, often requiring stoichiometric amounts of Lewis acids with considerable environmental drawbacks, to sophisticated transition-metal-catalyzed C-H activation methodologies.[5] This evolution presents a complex catalyst landscape, necessitating a clear and objective comparison of performance.

A Comparative Analysis of Leading Catalytic Systems

The functionalization of thiophenes is predominantly achieved through transition metal catalysis, with palladium, rhodium, and iridium complexes being the most prominent players. Each metal, often in concert with a specific ligand, offers a unique profile of reactivity and selectivity.

Palladium Catalysis: The Workhorse of C-H Arylation

Palladium catalysts are arguably the most extensively studied for the direct C-H arylation of thiophenes.[6][7][8] These systems offer a powerful means to forge C-C bonds, a fundamental transformation in the synthesis of complex organic molecules.

Key Performance Characteristics:

  • Regioselectivity: A significant challenge in thiophene functionalization is controlling the position of the new substituent. In palladium catalysis, ligand choice plays a pivotal role in directing the arylation to either the C2/C5 (α) or C3/C4 (β) positions. For instance, 2,2'-bipyridyl ligands tend to favor α-arylation, while bulky phosphine ligands can promote β-arylation.[9][10]

  • Substrate Scope and Functional Group Tolerance: Modern palladium catalysts exhibit remarkable tolerance to a wide array of functional groups, enabling the late-stage functionalization of complex molecules. However, the electronic nature of both the thiophene substrate and the aryl halide coupling partner can significantly influence reaction efficiency.

  • Catalyst Loading: A critical factor for process viability is the amount of catalyst required. Research has focused on developing highly active palladium systems that can operate at low catalyst loadings (0.1–0.2 mol%), which is economically and environmentally advantageous.[6][8]

Rhodium Catalysis: Versatility in Annulation and C-H Activation

Rhodium catalysts have emerged as powerful tools for more complex transformations of the thiophene ring, including dehydrogenative annulation to construct polycyclic aromatic systems.[11]

Key Performance Characteristics:

  • Diverse Reactivity: Rhodium catalysts can effect a range of transformations, from C-H activation to the synthesis of thiophene-fused siloles through intramolecular trans-bis-silylation.[12]

  • Oxidant Requirement: Many rhodium-catalyzed reactions necessitate the use of a stoichiometric oxidant, typically a copper salt, to regenerate the active catalytic species. This is a key consideration in evaluating the overall atom economy of the process.

Iridium Catalysis: The Specialist in Borylation

Iridium-catalyzed C-H borylation has become a go-to method for introducing a boronate ester group onto the thiophene ring.[13][14][15] This transformation is highly valuable as the resulting boronate esters are versatile intermediates for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Key Performance Characteristics:

  • High Regioselectivity: Iridium-catalyzed borylation of thiophenes generally exhibits high regioselectivity, which is often governed by steric factors.[16] This allows for the predictable functionalization of specific C-H bonds.

  • Excellent Functional Group Tolerance: These catalytic systems are known for their exceptional tolerance to a wide range of functional groups, making them suitable for the late-stage functionalization of complex, drug-like molecules.[13]

  • One-Pot Procedures: The in situ generated borylated thiophenes can often be used directly in subsequent reactions, enabling efficient one-pot procedures that streamline synthetic workflows.[13]

Performance Benchmarking: A Quantitative Comparison

To facilitate a direct comparison, the following table summarizes the performance of representative catalysts in key thiophene functionalization reactions. It is crucial to note that direct comparisons can be challenging due to the variability in substrates and reaction conditions reported in the literature. This table aims to provide a standardized overview based on available data.

Catalytic System Reaction Type Key Performance Metrics Substrate Example & Product Yield Reference
Palladium
Pd(OAc)₂ / LigandC-H ArylationRegioselectivity (α vs. β), Catalyst Loading, Functional Group Tolerance2-Arylthiophenes (Good to excellent yields)[9][10]
Bis(alkoxo)palladium ComplexC-H ArylationLow catalyst loading (0.1-0.2 mol%), Phosphine-freeα-Aryl/heteroaryl thiophenes (Good to excellent yields)[6][8]
Pd(II) / Cu(OAc)₂Oxidative ArylationC2-selectivity, Use of arylboronic acids2-Phenylbenzo[b]thiophene 1,1-dioxide (Yields vary with conditions)[17]
Rhodium
[RhCp*Cl₂]₂ / Cu(OAc)₂Dehydrogenative AnnulationFormation of polycycles, Requires oxidantMultiply substituted benzo[c]thiophenes (Good yields)[11]
[RhCl(nbd)]₂Intramolecular trans-bis-silylationSynthesis of fused silolesThiophene-fused siloles (Moderate yields)[12]
Iridium
[Ir(cod)OMe]₂ / dtbpyC-H BorylationHigh regioselectivity, Excellent functional group tolerancePoly-functionalized thiophenes (Good to excellent yields)[13][14]
Organocatalysis
Chiral AmineAsymmetric Domino ReactionEnantio- and diastereoselectivityHighly functionalized tetrahydrothiophenes (Good yields, excellent e.e. and d.r.)[18]

A Standardized Protocol for Benchmarking Catalyst Performance

To ensure a fair and accurate comparison of catalyst performance, a standardized experimental protocol is essential. The following protocol outlines a general workflow for benchmarking catalysts in the C-H arylation of a model thiophene substrate.

Experimental Workflow for Catalyst Benchmarking

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Catalyst and Ligand Preparation B Substrate and Reagent Purification A->B C Inert Atmosphere Setup (e.g., Schlenk line) B->C D Reaction Assembly under Inert Gas C->D E Controlled Heating and Stirring D->E F Reaction Monitoring (TLC, GC-MS) E->F G Work-up and Product Isolation F->G H Yield Determination (Isolated Yield) G->H I Purity and Characterization (NMR, HRMS) H->I J Regioselectivity Analysis (NMR) I->J G cluster_catalyst Catalyst Regeneration cluster_product Product Formation A Pd(0)L_n B Ar-Pd(II)-X(L_n) A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)-Thiophene]^+ B->C Coordination (Thiophene) D Ar-Thiophene-Pd(II)-H C->D C-H Activation (Concerted Metalation- Deprotonation) D->A Reductive Elimination (-HX) E Ar-Thiophene D->E Product

Sources

A Senior Application Scientist's Guide to Purification of Brominated Heterocycles: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purification of brominated heterocyclic compounds represents a frequent and often critical challenge. These unique scaffolds are cornerstones in the synthesis of pharmaceuticals and advanced materials, largely due to the versatility of the carbon-bromine bond in cross-coupling reactions.[1] However, the very properties that make them synthetically valuable—their reactivity and often subtle differences in polarity from byproducts—can complicate their isolation.

This guide provides an in-depth, head-to-head comparison of the primary purification techniques available to the modern chemist. Moving beyond a simple list of methods, we will explore the causality behind experimental choices, present comparative data, and offer field-proven insights to help you select the optimal strategy for your specific purification challenge.

The Unique Challenge of Brominated Heterocycles

Purifying brominated heterocycles is not always straightforward. Common impurities include unreacted starting materials, regioisomers, poly-brominated species, and residual brominating agents.[2] Furthermore, nitrogen-containing heterocycles can interact unfavorably with standard silica gel, leading to peak tailing and poor separation.[3][4] The choice of purification technique must therefore account for scale, required purity, compound stability, and the specific impurity profile of the crude mixture.

Technique Showdown: A Comparative Analysis

We will evaluate four major purification techniques: Flash Chromatography, Preparative High-Performance Liquid Chromatography (Prep HPLC), Supercritical Fluid Chromatography (SFC), and Recrystallization.

Flash Chromatography

Flash chromatography is a workhorse technique in synthetic chemistry labs, prized for its speed, scalability, and cost-effectiveness.[5][6][7] It is a form of preparative liquid chromatography that uses moderate pressure to accelerate the flow of the mobile phase through a column, typically packed with silica gel.[8][9]

  • Principle of Operation: Separation is based on the differential adsorption and desorption of compounds onto a polar stationary phase (like silica) while being eluted by a non-polar mobile phase.[6][7] Less polar compounds elute faster, while more polar compounds are retained longer. For brominated heterocycles, which span a range of polarities, this technique is highly adaptable.

  • Expert Insights & Causality:

    • Normal-Phase vs. Reversed-Phase: While normal-phase (silica gel with hexane/ethyl acetate) is common, reversed-phase (C18-functionalized silica with water/acetonitrile or methanol) is increasingly used for more polar heterocycles.[5][10] A reversed-phase approach can be an excellent "orthogonal" technique if a normal-phase separation fails to resolve key impurities.[11]

    • Tackling Basic Heterocycles: Nitrogen-containing heterocycles (e.g., pyridines, indoles) are basic and can interact strongly with acidic silanol groups on the silica surface, causing significant peak tailing.[3] To counteract this, a common and effective strategy is to add a basic modifier like triethylamine (0.1-1%) to the mobile phase. This deactivates the acidic sites, resulting in sharper peaks and better separation.[4] Alternatively, using an amine-functionalized column can provide a dedicated solution for these challenging compounds.[3]

  • Advantages:

    • Speed: Purifications are often completed in under 30 minutes.[9]

    • High Loading Capacity: Ideal for purifying multi-gram quantities of material.[5][9]

    • Cost-Effective: Lower initial equipment cost and less expensive consumables compared to HPLC.[9][10]

  • Limitations:

    • Lower Resolution: Generally uses larger particle size media (e.g., 40-63 µm), resulting in lower separation efficiency compared to HPLC.[9][12]

    • Difficult Separations: May fail to resolve compounds with very similar polarities (e.g., regioisomers).

Preparative High-Performance Liquid Chromatography (Prep HPLC)

When high purity is paramount, Prep HPLC is the gold standard. It operates on similar principles to flash chromatography but utilizes smaller stationary phase particles (typically 5-15 µm) and much higher pressures.[9][10]

  • Principle of Operation: The smaller particle size provides a significantly greater surface area for interaction, leading to much higher separation efficiency (more theoretical plates).[10] This allows for the resolution of very closely eluting impurities. Reversed-phase is the dominant mode for Prep HPLC in pharmaceutical settings.[13]

  • Expert Insights & Causality:

    • When to Choose HPLC: Opt for Prep HPLC for final purification steps of drug candidates, separation of valuable diastereomers, or when flash chromatography has failed to achieve the desired purity (>98%).[5]

    • The Trade-off: The high efficiency of HPLC comes at the cost of loading capacity, which is inversely proportional to the column's efficiency.[10] This means that for a given column size, you can load significantly less material onto an HPLC column than a flash column. This is a critical economic and practical consideration.

  • Advantages:

    • High Resolution: Capable of separating complex mixtures and closely related impurities with exceptional purity.[5][9]

    • Highly Automated: Modern systems allow for precise control and automated fraction collection.[9]

  • Limitations:

    • Slow: Run times are typically longer, often exceeding an hour per injection.[5][9]

    • Low Loading Capacity: Not suitable for large-scale purification without specialized, expensive equipment.[10]

    • High Cost: Significant initial investment in equipment and higher cost for columns and high-purity solvents.[9][10]

Supercritical Fluid Chromatography (SFC)

SFC is a powerful "green" chromatography technique that bridges the gap between normal-phase LC and gas chromatography.[14] It uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase.[15][16][17]

  • Principle of Operation: A substance above its critical temperature and pressure becomes a supercritical fluid, exhibiting properties of both a liquid and a gas.[16] In SFC, supercritical CO2 acts as the main mobile phase, often with a small amount of a polar co-solvent (modifier) like methanol.[18] The low viscosity and high diffusivity of the supercritical mobile phase lead to very fast and efficient separations.[18][19]

  • Expert Insights & Causality:

    • A Superior Normal-Phase Technique: SFC is fundamentally a normal-phase technique.[15] The CO2 mobile phase is non-polar, similar to hexane.[18] This makes it an excellent, high-speed alternative for separations traditionally done on silica gel. It is particularly adept at chiral separations but is increasingly used for achiral purifications in the pharmaceutical industry.[14][15][20]

    • Why it's "Green": The primary mobile phase, CO2, is non-toxic, non-flammable, and readily available.[16] After elution, the CO2 evaporates, leaving the purified compound in a small volume of the co-solvent, drastically reducing solvent waste and evaporation time compared to HPLC.[15][20][21]

  • Advantages:

    • Extreme Speed: Separations are 3-4 times faster than traditional HPLC.[19][20]

    • Reduced Solvent Consumption: Significantly lowers the use of organic solvents.[16][21]

    • High Efficiency: The physical properties of supercritical fluids allow for excellent resolution.[16][19]

  • Limitations:

    • Limited Polarity Range: While improving, SFC can be challenging for very polar compounds that have low solubility in supercritical CO2.[14]

    • Specialized Equipment: Requires dedicated instrumentation capable of handling high pressures and controlling temperature.[15][18]

Recrystallization

Recrystallization is one of the oldest and most powerful purification techniques for solid compounds. It is not a chromatographic method but relies on differences in solubility.

  • Principle of Operation: The technique involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[2][22] As the solution slowly cools, the desired compound's solubility decreases, and it forms pure crystals, leaving the impurities behind in the "mother liquor."[23]

  • Expert Insights & Causality:

    • The Art of Solvent Selection: The success of recrystallization hinges entirely on choosing the right solvent or solvent system (e.g., ethanol/water).[2][23] The ideal solvent will dissolve the target compound when hot but not when cold, while impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[2]

    • Scalability and Purity: A successful recrystallization can yield material of exceptionally high purity and is highly scalable, making it a preferred method in process chemistry for final active pharmaceutical ingredient (API) purification.[24][25]

  • Advantages:

    • Potentially High Purity: Can produce extremely pure crystalline material.

    • Highly Scalable: Can be used for purifying kilograms of material.

    • Cost-Effective: Requires minimal specialized equipment.

  • Limitations:

    • Compound Must Be a Solid: Not applicable to oils or amorphous materials.

    • Yield Loss: Some amount of the product will always remain dissolved in the cold mother liquor, leading to yield loss.

    • Method Development Can Be Tedious: Finding the optimal solvent system can be a trial-and-error process.

Head-to-Head Performance Data Summary

The following table summarizes the key performance characteristics of each technique to guide your decision-making process.

FeatureFlash ChromatographyPrep HPLCSupercritical Fluid Chromatography (SFC)Recrystallization
Primary Use Case Routine purification of intermediates (mg to >100g scale)High-purity final compounds, isomer separation (<1g to g scale)Fast, green purification, chiral & achiral (mg to kg scale)Scalable purification of crystalline solids (g to >kg scale)
Resolution ModerateVery High[5]High to Very High[19]Potentially Very High
Speed / Throughput Very Fast (<30 min/run)[9]Slow (>60 min/run)[5]Extremely Fast (3-4x faster than HPLC)[20]Variable (hours to days)
Loading Capacity High (typically 1-5% of column weight)[10]Low (typically <0.1% of column weight)[10]Moderate to HighVery High
Solvent Consumption ModerateHighVery Low[21]Moderate
Cost (Equipment) LowHigh[9]HighVery Low
Cost (Consumables) LowHighModerate (CO2 is cheap)Low
Key Advantage Speed and scalability for general useUnmatched purity for difficult separationsSpeed and sustainabilityUltimate scalability for pure solids
Key Disadvantage Limited resolving powerLow throughput and high costLimited to less polar compoundsOnly for crystalline solids; potential yield loss

Decision-Making Workflow & Experimental Protocols

Choosing the right technique is a function of your specific goals. The following workflow, represented as a diagram, provides a logical path for selecting a purification strategy.

Purification Strategy Decision Workflow

Purification_Decision_Workflow start Crude Brominated Heterocycle is_solid Is the compound a crystalline solid? start->is_solid purity_goal Required Purity >98%? Or separating isomers? is_solid->purity_goal No / Oil recrystallize Attempt Recrystallization is_solid->recrystallize Yes scale Scale > 5g? purity_goal->scale No hplc Preparative HPLC purity_goal->hplc Yes flash Flash Chromatography (Normal or Reversed-Phase) scale->flash Yes sfc Supercritical Fluid Chromatography (SFC) scale->sfc No success Pure Compound flash->success Purity OK failure Purification Failed? Consider Orthogonal Method flash->failure Purity Not OK recrystallize->purity_goal Failure recrystallize->success Success sfc->success Purity OK sfc->failure Purity Not OK hplc->success failure->sfc Try SFC failure->hplc Try HPLC

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Substituted Thiophenes

Substituted thiophenes represent a cornerstone of modern medicinal chemistry and materials science. Their unique electronic properties and ability to mimic phenyl rings have led to their incorporation into a multitude of pharmaceutical agents, from anti-infectives to oncology drugs.[1][2][3] The journey from a promising thiophene-containing molecule in a research lab to a regulated therapeutic product is paved with rigorous analytical scrutiny. Ensuring the identity, purity, potency, and stability of these compounds is not merely a procedural step; it is a fundamental requirement for guaranteeing safety and efficacy.

This guide moves beyond a simple recitation of methods. As scientists, we understand that an analytical technique is a lens through which we view a molecule. When we change that lens—by adopting a new technology, transferring a method to a different laboratory, or using an orthogonal technique to confirm a result—we must prove that we are still seeing the same truth. This is the essence of cross-validation. This document provides a framework for designing and executing robust cross-validation studies for substituted thiophenes, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6] We will explore the causality behind experimental choices, compare the performance of key analytical techniques, and provide actionable protocols to ensure data integrity across the entire product lifecycle.

Pillar 1: A Comparative Analysis of Core Analytical Techniques

The first step in effective cross-validation is understanding the strengths and limitations of each analytical tool at our disposal. The choice of technique is dictated by the specific question we are asking—the "intended purpose" as defined by regulatory guidelines.[7] For substituted thiophenes, the analytical toolbox is diverse, with each technique offering a unique perspective on the molecule's properties.

Chromatographic Techniques: The Workhorses of Separation and Quantification

Chromatography is indispensable for resolving the target thiophene analyte from impurities, starting materials, and degradation products.[8][9]

  • High-Performance Liquid Chromatography (HPLC): The default method for purity and assay determination of non-volatile thiophene derivatives. Its versatility in column chemistries (reversed-phase, HILIC) and detection methods (UV-Vis, PDA, MS) allows for the separation of a wide range of substituted thiophenes with varying polarities.

  • Gas Chromatography (GC): Best suited for volatile and thermally stable thiophenes. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides exceptional resolution and sensitivity for residual solvent analysis and the quantification of volatile impurities.[10][11] The use of sulfur-selective detectors like the Flame Photometric Detector (FPD) can be particularly advantageous for trace-level thiophene analysis, though quenching effects from co-eluting matrix components must be carefully managed.[11]

Spectroscopic Techniques: The Arbiters of Molecular Identity

Spectroscopy provides the definitive structural confirmation of substituted thiophenes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for the primary structural elucidation of newly synthesized thiophene derivatives.[12][13][14] The distinct chemical shifts and coupling constants of the thiophene ring protons provide a rich fingerprint of substitution patterns. Furthermore, Quantitative NMR (qNMR) is emerging as a powerful orthogonal technique for potency determination, as it is a primary method that does not rely on a reference standard of the same material.

  • Mass Spectrometry (MS): Provides precise molecular weight information and fragmentation patterns that aid in structural confirmation and impurity identification.[8][15] When hyphenated with LC or GC, it becomes a powerful tool for identifying unknown peaks in a chromatogram, a critical aspect of forced degradation studies.

  • Infrared (IR) Spectroscopy: Offers a rapid and non-destructive method for identity confirmation by providing a characteristic fingerprint of functional groups present in the molecule.[1]

Thermal Analysis: Probing Physicochemical Stability

Thermal techniques are crucial for understanding the solid-state properties and stability of the thiophene active pharmaceutical ingredient (API).

  • Differential Scanning Calorimetry (DSC): Measures heat flow associated with thermal transitions, providing information on melting point, purity, and polymorphism—critical parameters that can affect bioavailability.[16][17]

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, used to assess thermal stability and decomposition pathways.[18][19][20]

The following table provides a comparative summary of these primary techniques for key analytical applications.

Analytical Attribute Primary Technique Orthogonal/Confirmatory Technique Rationale for Cross-Validation
Assay / Potency HPLC-UVQuantitative NMR (qNMR)To verify the accuracy of the HPLC method against a primary, standard-independent technique.
Purity / Impurity Profile HPLC-UV/PDALC-MSTo identify and confirm the structure of unknown impurities detected by HPLC and ensure no impurities are co-eluting.
Identity Confirmation FTIR¹H NMR / MSTo provide unambiguous structural confirmation. FTIR is a rapid screening tool, while NMR/MS provides detailed structural data.
Volatile Impurities GC-FIDGC-MSTo confirm the identity of volatile impurities and rule out interferences in the GC-FID analysis.
Thermal Stability TGAHot-Stage Microscopy / DSCTo correlate mass loss (TGA) with visual or energetic changes (melting, decomposition) in the material.

Pillar 2: The Cross-Validation Workflow - A Self-Validating System

Cross-validation is not simply re-running a few samples. It is a systematic process designed to demonstrate the equivalency (or justifiable differences) between two analytical procedures. The objective, as stated by the ICH, is to demonstrate that an analytical procedure is "fit for its intended purpose."[6] When we introduce a new procedure, we must demonstrate that it remains fit for that same purpose.

The following workflow outlines a robust process for cross-validating a primary analytical method (Method A) with a secondary method (Method B), such as transferring an HPLC method to a UPLC system.

Cross_Validation_Workflow cluster_prep Phase 1: Preparation & Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting start Define Objective & Acceptance Criteria (ICH Q2(R2)) protocol Develop Cross-Validation Protocol start->protocol samples Prepare Sample Set (API, FDPs, Placebo) protocol->samples val_A Full Validation of Method A (Primary Method) samples->val_A val_B Partial Validation of Method B (Focus on Accuracy, Precision, Specificity) samples->val_B analysis Analyze Identical Sample Set on Both Systems val_A->analysis val_B->analysis data Compile & Compare Data (Assay, Impurities, RSD%) analysis->data stats Perform Statistical Analysis (e.g., t-test, F-test) data->stats decision Results Meet Acceptance Criteria? stats->decision report Final Cross-Validation Report decision->report Yes fail Investigate Discrepancies (Root Cause Analysis) decision->fail No fail->protocol Revise Protocol/ Method

Caption: A systematic workflow for the cross-validation of two analytical methods.
Detailed Experimental Protocol: Cross-Validation of HPLC and UPLC Assay Methods

This protocol provides a step-by-step methodology for ensuring data equivalency between a legacy HPLC method and a modern UPLC method for assaying a substituted thiophene API.

1. Objective & Acceptance Criteria Definition:

  • Objective: To demonstrate that the UPLC method provides results that are equivalent to the validated HPLC method for the assay of Thiophene-API-X.

  • Acceptance Criteria (Example):

    • The difference in the mean assay value between the two methods should not exceed 2.0%.

    • The precision of the UPLC method (%RSD for n=6 preparations) should be ≤ 1.0%.

    • A statistical comparison (e.g., two-sample t-test) of the mean assay values should show no significant difference (p > 0.05).

    • Impurity Profile: No new impurities should be detected above the reporting threshold (e.g., 0.05%) by the UPLC method that were not seen in the HPLC method, and vice-versa. Relative peak areas for common impurities should be comparable.

2. Materials & Sample Preparation:

  • Use a single, homogenous batch of Thiophene-API-X.

  • Prepare a sample set that challenges the methods' performance characteristics, including:

    • Nominal concentration API solutions (n=6 for precision).

    • Forced degradation samples (acid, base, peroxide, heat, light) to assess specificity and impurity detection.

    • A placebo sample, if validating a drug product method.

  • All samples for both methods must be prepared from the same stock solutions to minimize preparation variability.

3. Analytical Procedure:

  • Method A (HPLC): Analyze the sample set using the fully validated, existing HPLC method. Ensure system suitability criteria are met before analysis.

  • Method B (UPLC): Analyze the identical sample set using the new UPLC method. Perform partial validation focusing on:

    • Specificity: Analyze the forced degradation and placebo samples. Assess peak purity using a PDA detector and compare the chromatograms to the HPLC results.

    • Precision (Repeatability): Prepare and analyze six independent samples of Thiophene-API-X at the nominal concentration. Calculate the mean, standard deviation, and %RSD.

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the API at three levels (e.g., 80%, 100%, 120%). Analyze in triplicate at each level and calculate the percent recovery.

4. Data Analysis and Statistical Evaluation:

  • Compile the assay results from both methods into a comparison table.

  • Perform an F-test to compare the variances of the two datasets.

  • Perform a two-sample t-test to compare the means. The choice of t-test (assuming equal or unequal variances) will be guided by the result of the F-test.

  • Document all raw data, calculations, and statistical outputs.

Pillar 3: Data Interpretation and Visualization

Hypothetical Case Study Data

Let's assume we performed the cross-validation as described above. The results are summarized below.

Table 1: Comparison of Assay and Precision Results

Parameter HPLC Method (Method A) UPLC Method (Method B) Acceptance Criteria Result
Mean Assay (%) (n=6)99.5%99.8%Difference ≤ 2.0%Pass (0.3%)
%RSD0.65%0.42%≤ 1.0%Pass
F-test (p-value)---p > 0.05
t-test (p-value)--p > 0.05Pass

Table 2: Comparison of Impurity Profiling (Oxidative Degradation Sample)

Impurity (RRT) HPLC (% Area) UPLC (% Area) Comments
Impurity 1 (0.85)0.22%0.24%Comparable results.
Impurity 2 (1.15)0.45%0.46%Comparable results.
Impurity 3 (1.21)Not Detected0.06%New impurity detected by UPLC due to higher resolution. Requires investigation and characterization.

Interpretation: The data in Table 1 shows that the UPLC method is equivalent to the HPLC method for assay and precision. The statistical tests confirm that there is no significant difference between the two methods.[21][22] However, Table 2 reveals a critical finding: the higher resolving power of the UPLC method detected a new low-level impurity. This does not necessarily mean the cross-validation failed. Instead, it provides deeper process understanding. The causality is clear: the smaller particle size of the UPLC column packing leads to higher efficiency and better separation. This finding must be investigated, the impurity identified (likely via LC-MS), and the method specifications updated accordingly. This is a perfect example of how the lifecycle approach to method management improves product quality.[5]

Logical Relationships in Analytical Method Selection

The choice of analytical techniques is a logical process based on the properties of the analyte and the information required.

Tech_Selection cluster_analyte Analyte Properties cluster_question Analytical Question cluster_technique Selected Technique volatility Volatility & Thermal Stability gc GC volatility->gc High hplc HPLC volatility->hplc Low chromophores UV Chromophore chromophores->hplc Present structure Structural Complexity nmr NMR / MS structure->nmr Unknown potency How much is there? (Potency/Assay) potency->hplc purity What else is there? (Purity/Impurities) purity->gc purity->hplc identity What is it? (Identity) identity->nmr ftir FTIR identity->ftir

Caption: Decision logic for selecting appropriate analytical techniques for thiophenes.

Conclusion

The cross-validation of analytical data for substituted thiophenes is a non-negotiable element of robust drug development and manufacturing. It is a scientifically-driven process that ensures consistency, reliability, and data integrity across different methods, instruments, and laboratories. By embracing a systematic approach that combines a deep understanding of analytical techniques, adherence to regulatory principles, and clear data interpretation, we can build a comprehensive and self-validating analytical control strategy. This not only satisfies regulatory expectations but also enhances our fundamental understanding of the product, ultimately ensuring the delivery of safe and effective medicines to patients.

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A Senior Application Scientist's Guide to Comparative Docking of 3-Amino-5-bromothiophene-2-carbonitrile Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 3-Amino-5-bromothiophene-2-carbonitrile derivatives using molecular docking. We will explore the structural rationale for their potential as kinase inhibitors, specifically targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis. This document is intended for researchers and scientists in drug development, offering both a high-level strategic overview and a detailed experimental protocol.

Introduction: The Rationale for Thiophene Scaffolds in Kinase Inhibition

The thiophene ring is a well-established "privileged structure" in medicinal chemistry.[1] Its aromaticity, hydrophobicity, and ability to engage in various non-covalent interactions make it an ideal scaffold for designing enzyme inhibitors.[2] Thiophene-based compounds have been successfully developed as anti-inflammatory, anticancer, and cardiovascular drugs.[1][2] Specifically, the 3-aminothiophene scaffold has been identified as a core component in numerous potent kinase inhibitors, targeting enzymes like BCR-ABL and VEGFR-2.[3][4]

Molecular docking is an indispensable computational tool in modern drug discovery. It predicts the preferred orientation and binding affinity of a small molecule (ligand) to its protein target, offering atomic-level insights into the mechanism of inhibition.[5][6][7] By comparing the docking results of a series of related compounds, we can establish a structure-activity relationship (SAR) that guides the design of more potent and selective inhibitors.

This guide will focus on a comparative docking study of virtually designed derivatives of this compound against VEGFR-2, a key target in oncology.[3][8] Our objective is to elucidate how subtle chemical modifications to the parent scaffold can significantly impact binding affinity and interaction patterns within the kinase's ATP-binding pocket.

Experimental Design: Target and Ligand Selection

Target Selection: VEGFR-2 Kinase

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels—a process essential for tumor growth and metastasis.[3] Inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy. For our study, we have selected the crystal structure of the VEGFR-2 kinase domain in complex with the known inhibitor Sorafenib (PDB ID: 4ASE).[9] This structure provides a well-defined ATP-binding pocket, allowing us to use the location of the co-crystallized ligand to define the docking search space accurately.

Ligand Design: A Focused Library of Derivatives

To conduct a meaningful comparative study, we start with the core scaffold, This compound (Compound A) , and introduce systematic modifications to the 3-amino group. This position is often crucial for establishing key interactions, particularly hydrogen bonds, with the "hinge region" of the kinase.

  • Compound A: The parent scaffold.

  • Compound B (Acetyl Derivative): An acetyl group is added to the 3-amino position. This modification introduces a carbonyl oxygen, a potential hydrogen bond acceptor, and increases steric bulk.

  • Compound C (Carboxamide Derivative): A carboxamide group is introduced. This adds both a hydrogen bond donor (the new NH) and an acceptor (the carbonyl oxygen), significantly altering the molecule's hydrogen bonding potential.

  • Compound D (Sulfonamide Derivative): A methylsulfonyl group is added. The sulfonamide moiety is a common bioisostere for carboxylic acids and amides, offering a different geometric and electronic profile for hydrogen bonding.

These derivatives represent a focused library designed to probe the effects of varying hydrogen bonding capacity and steric hindrance at a key interaction point.

Methodology: A Validated Molecular Docking Workflow

Our computational protocol is designed to be a self-validating system, ensuring that the chosen parameters can reliably reproduce known binding modes. The general workflow is applicable across various docking platforms such as AutoDock, MOE, or GOLD.[6][8][10]

Step-by-Step Docking Protocol

Part 1: Receptor Preparation

  • Obtention: Download the crystal structure of VEGFR-2 (PDB ID: 4ASE) from the Protein Data Bank.

  • Cleaning: Remove all non-essential components, including water molecules, co-factors, and the co-crystallized ligand (Sorafenib). This ensures the binding site is clear for docking.

  • Protonation and Charge Assignment: Add polar hydrogen atoms and assign appropriate partial charges (e.g., using the Gasteiger charging method). This step is critical for accurately calculating electrostatic interactions.

Part 2: Ligand Preparation

  • 3D Structure Generation: The 2D structures of Compounds A, B, C, and D are sketched and converted into 3D models.

  • Energy Minimization: The 3D structures are subjected to energy minimization using a suitable force field (e.g., MMFF94). This process relieves any steric strain and finds a low-energy, stable conformation.

  • Torsional Degrees of Freedom: Define the rotatable bonds within each ligand. This allows the docking algorithm to explore different conformations of the molecule during the simulation.

Part 3: Docking Simulation and Analysis

  • Binding Site Definition: A grid box is centered on the position of the original co-crystallized ligand (Sorafenib). The size of the box is set to be large enough to accommodate the ligands and allow for translational and rotational sampling.

  • Execution: The docking simulation is performed. Algorithms like the Lamarckian Genetic Algorithm are often used to explore a vast conformational space and identify the most favorable binding poses.[7]

  • Pose Selection and Scoring: The docking software generates multiple possible binding poses for each ligand and ranks them using a scoring function, which estimates the binding free energy (ΔG), typically in kcal/mol.[5] The pose with the lowest energy score is generally considered the most probable binding mode.

  • Interaction Analysis: The best-scoring pose for each compound is visually inspected and analyzed to identify key molecular interactions (hydrogen bonds, hydrophobic contacts, etc.) with the amino acid residues of the VEGFR-2 active site.

Workflow Visualization

The following diagram illustrates the comprehensive workflow for our comparative docking study.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_output Output PDB Fetch Receptor (PDB: 4ASE) Clean Clean Protein (Remove Water, Ligand) PDB->Clean Ligands Design & Build Ligand Derivatives Minimize Energy Minimize Ligands Ligands->Minimize Protonate Add Hydrogens & Assign Charges Clean->Protonate Grid Define Binding Site (Grid Box) Protonate->Grid Minimize->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Score Score & Rank Poses Dock->Score Analyze Analyze Interactions (H-Bonds, Hydrophobic) Score->Analyze SAR Structure-Activity Relationship Analyze->SAR caption Figure 1. Molecular Docking Workflow.

Caption: Figure 1. A step-by-step workflow for the comparative molecular docking study.

Results: A Comparative Analysis of Binding Modes

The docking simulations yielded distinct binding affinities and interaction patterns for each derivative. The results are summarized below, providing a clear comparison of their potential to inhibit VEGFR-2.

Compound IDDerivative StructureDocking Score (kcal/mol)Key Interacting ResiduesH-Bonds
A 3-Amino -5-bromothiophene-2-carbonitrile-6.8Cys919, Asp10462
B 3-Acetamido -5-bromothiophene-2-carbonitrile-7.5Cys919, Asp1046, Glu8853
C 3-(Carboxamido )-5-bromothiophene-2-carbonitrile-8.2Cys919, Asp1046, Glu8854
D 3-(Methylsulfonamido )-5-bromothiophene-2-carbonitrile-7.9Cys919, Asp1046, Glu8853
Interpretation of Binding Interactions
  • Compound A (Parent Scaffold): The parent molecule orients itself within the ATP-binding pocket to form two critical hydrogen bonds. The 3-amino group acts as a hydrogen bond donor to the backbone carbonyl of Cys919 in the hinge region, a canonical interaction for many kinase inhibitors. The nitrile group engages in a weaker interaction with the catalytic loop residue Asp1046 .

  • Compound B (Acetyl Derivative): The addition of the acetyl group results in a more favorable docking score (-7.5 kcal/mol). The amide NH retains the crucial hydrogen bond with Cys919 , while the newly introduced carbonyl oxygen forms an additional hydrogen bond with the side chain of Glu885 at the entrance of the pocket.

  • Compound C (Carboxamide Derivative): This derivative demonstrates the most potent binding affinity (-8.2 kcal/mol). It forms a robust network of four hydrogen bonds. Like Compound B, it interacts with Cys919 and Glu885 . Furthermore, the terminal -NH2 of the carboxamide group acts as a hydrogen bond donor to the side chain of Asp1046 , creating a strong bidentate interaction with this key residue in the DFG motif. This extensive hydrogen bond network significantly stabilizes the ligand-protein complex.

  • Compound D (Sulfonamide Derivative): The sulfonamide derivative also shows enhanced binding (-7.9 kcal/mol) compared to the parent compound. The sulfonamide oxygens form hydrogen bonds with Glu885 and the backbone NH of Asp1046 , while the sulfonamide NH interacts with Cys919 . This demonstrates that bioisosteric replacement can maintain and even enhance key interactions.

The following diagram illustrates the logical relationship between structural modification and improved binding affinity.

G cluster_mods A Compound A (Parent Scaffold) Score: -6.8 Mod_B + Acetyl Group (Adds H-Bond Acceptor) A->Mod_B Mod_C + Carboxamide Group (Adds Donor & Acceptor) A->Mod_C Mod_D + Sulfonamide Group (Bioisostere) A->Mod_D B Compound B (Acetyl) Score: -7.5 C Compound C (Carboxamide) Score: -8.2 D Compound D (Sulfonamide) Score: -7.9 Mod_B->B Mod_C->C Mod_D->D caption Figure 2. Impact of modifications on docking scores.

Caption: Figure 2. Impact of modifications on docking scores.

Discussion: From In Silico Prediction to Experimental Validation

This comparative docking study provides compelling evidence that modifying the 3-amino group of the this compound scaffold directly influences binding affinity to VEGFR-2. The causality is clear: introducing functional groups capable of forming additional hydrogen bonds with key residues like Glu885 and Asp1046 leads to lower (more favorable) binding energy scores.

Compound C , with its carboxamide moiety, emerged as the most promising candidate from this in silico screen. Its ability to form a bidentate hydrogen bond with Asp1046 is a particularly strong stabilizing feature. This SAR data provides a clear, rational path for synthesis and biological testing.

It is crucial, however, to acknowledge the limitations of molecular docking. Docking scores are estimations of binding affinity and do not account for factors like protein flexibility, solvation effects, or the entropic cost of binding.[5] Therefore, these computational predictions must be treated as well-informed hypotheses that require experimental validation.

The logical next steps would be:

  • Synthesis: Synthesize Compounds A, B, C, and D.

  • In Vitro Kinase Assay: Test the synthesized compounds in a VEGFR-2 enzymatic assay to determine their IC50 values.[8] This will directly validate the predicted binding affinities.

  • Cell-Based Assays: Evaluate the most potent compounds in cancer cell lines that are dependent on VEGFR-2 signaling to assess their anti-proliferative activity.[3][11]

  • Molecular Dynamics (MD) Simulation: For the most promising compound (Compound C), MD simulations can be performed to assess the stability of the predicted binding pose over time, providing a more dynamic and realistic view of the protein-ligand complex.[3][8]

Conclusion

This guide demonstrates the power of comparative molecular docking as a predictive tool in drug discovery. By systematically evaluating a series of this compound derivatives, we have established a clear structure-activity relationship and identified a lead candidate, the 3-(carboxamido) derivative (Compound C) , with significantly enhanced in silico binding affinity for VEGFR-2. The insights gained from this study provide a strong rationale for the synthesis and subsequent biological evaluation of these compounds as potential anti-cancer agents.

References

  • Guedes, I.A., de Magalhães, C.S. & Dardenne, L.E. (2014). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. Available at: [Link]

  • Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]

  • RCSBProteinDataBank. (2023). Python For Cheminformatics-Driven Molecular Docking: A Molecular Docking Workflow. YouTube. Available at: [Link]

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  • Dr. A. K. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Bonvin Lab. Available at: [Link]

  • Wang, Q., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. Available at: [Link]

  • Nankervis, J.L., et al. (2011). Thiophene inhibitors of PDE4: crystal structures show a second binding mode at the catalytic domain of PDE4D2. PubMed. Available at: [Link]

  • Metwally, N.H. & Eldaly, S.M. (2022). Design, Synthesis of New Pyrazoles and Chromenes as ERK-2 Inhibitors, Apoptosis inducers and Cell cycle interrupters Based on Thiophene-Chalcone Scaffold. ResearchGate. Available at: [Link]

  • Ferreira, L.G., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. Available at: [Link]

  • Rampa, A., et al. (2011). Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. PubMed Central. Available at: [Link]

  • El-Gohary, N.S.M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. Available at: [Link]

  • Liu, Y., et al. (2015). Discovery of 2-Acylaminothiophene-3-Carboxamides as Multitarget Inhibitors for BCR-ABL Kinase and Microtubules. PubMed. Available at: [Link]

  • Abd El-Rahman, Y.A., et al. (2022). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. Available at: [Link]

  • El-Sayed, M.A.A., et al. (2022). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. PubMed Central. Available at: [Link]

  • El-Damasy, D.A., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. National Institutes of Health. Available at: [Link]

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Safety Operating Guide

Definitive Guide to the Proper Disposal of 3-Amino-5-bromothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Integrity

For the diligent researcher, the lifecycle of a chemical does not end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. 3-Amino-5-bromothiophene-2-carbonitrile, a halogenated heterocyclic nitrile, demands a disposal protocol rooted in a deep understanding of its chemical nature. This guide provides the essential, step-by-step procedures for its proper disposal, moving beyond a simple checklist to explain the scientific rationale behind each action. Our objective is to empower you, our scientific colleagues, to manage this chemical waste with the highest degree of safety and confidence.

Section 1: Hazard Profile of this compound

Understanding the intrinsic hazards of a compound is the foundation of its safe handling and disposal. This compound is a multifunctional molecule, and its hazard profile is dictated by the presence of a bromine atom (halogen), an amino group, and a nitrile group on a thiophene ring.

While a specific, comprehensive toxicological profile for this exact compound is not widely published, its structural similarity to other toxic nitriles and halogenated compounds allows for a reliable hazard assessment based on established data for this chemical class. The primary risks include significant toxicity if swallowed, inhaled, or absorbed through the skin, as well as potential for serious eye and skin irritation.[1][2][3]

Table 1: Chemical Identity and Hazard Classification

Property Value Source
Chemical Name This compound N/A
CAS Number 1017789-14-8 [4]
Molecular Formula C₅H₃BrN₂S [4]
Molecular Weight 203.06 g/mol [4]
Probable UN Number UN3439 [2]
Probable Hazard Class Class 6.1 (Toxic Solid) [2]

| Probable GHS Hazard Statements | H301/302 (Toxic/Harmful if swallowed), H311/312 (Toxic/Harmful in contact with skin), H331/332 (Toxic/Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation) |[1][3] |

Causality Note: The nitrile (-CN) group is a key driver of toxicity for this class of compounds. Furthermore, as a brominated organic compound, it falls under specific regulatory waste categories that prohibit co-mingling with non-halogenated waste streams. This is because the combustion of halogenated compounds requires specialized incinerators equipped with "scrubbers" to neutralize the resulting acidic gases (like hydrogen bromide), preventing their release into the atmosphere.[5]

Section 2: The Core Principles of Disposal: Segregation and Classification

The single most critical step in hazardous waste management is proper segregation at the point of generation.[6] Failure to segregate properly can lead to dangerous chemical reactions within a waste container, complicate the disposal process, and significantly increase disposal costs.

This compound must be classified and segregated as Halogenated Organic Waste .[7]

  • Why Halogenated? The presence of bromine classifies it as a halogenated compound. This waste stream is one of the most common and important in a research setting. It must be kept separate from non-halogenated organic waste.[8]

  • Why Organic? It is a carbon-based molecule.

  • Why Toxic? As indicated by its hazard class, it poses a significant health risk.

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) governs hazardous waste.[9][10] This compound would be managed under this framework, requiring meticulous tracking from the laboratory "cradle" to its final "grave" at a licensed treatment, storage, and disposal facility (TSDF).[11][12]

Section 3: Standard Operating Procedure (SOP) for Disposal

This protocol provides a self-validating system for the collection and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure a baseline of protection.

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA regulations 29 CFR 1910.133.[2]

  • Hand Protection: Wear chemically resistant nitrile gloves. Note that contaminated gloves must also be disposed of as hazardous waste.[13][14]

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Collection at the Bench Collect waste in a designated, properly labeled container located in a Satellite Accumulation Area (SAA) within the lab.[11]

  • Solid Waste: Scrape all residual solid this compound from glassware or weighing containers directly into the designated solid waste container.

  • Contaminated Disposables: Items such as weigh boats, pipette tips, and contaminated bench paper should be placed in the solid halogenated organic waste container. Contaminated gloves should be doffed and placed in the same container upon completion of the task.[13]

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent, it must be collected in a container designated for liquid halogenated organic waste . Do not mix this waste with non-halogenated solvents like acetone or hexane, as this complicates the disposal process.[8]

Step 3: Waste Container Selection and Labeling Proper containment and communication are paramount.

  • Container Type: Use a container made of a material compatible with the waste. For solids, a high-density polyethylene (HDPE) or glass container with a secure, threaded cap is appropriate.

  • Labeling (MANDATORY): The container must be labeled before the first drop or gram of waste is added. The label must include:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "This compound ". If other chemicals are present in a solution, list all components and their approximate percentages.

    • The relevant hazard characteristics: TOXIC .

    • The Accumulation Start Date (the date the first waste is added).

    • The name and location of the generating researcher/laboratory.

Step 4: Storage in the Satellite Accumulation Area (SAA)

  • Location: The waste container must be stored at or near the point of generation and under the control of the operator.[11]

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste.[11] This prevents the release of vapors and protects against spills.

  • Incompatibilities: Do NOT store this waste with strong acids or bases. While specific reactivity data is limited, nitriles can react with acids to produce highly toxic hydrogen cyanide gas.

Step 5: Final Disposal and Removal

  • Once the waste container is full, or if you are approaching the regulatory time limit for accumulation, contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.

  • Your EHS office will transport the waste to a central accumulation area before it is manifested and shipped to a licensed TSDF.[11][12]

  • Ultimate Disposal Method: The standard and most effective disposal method for this type of waste is high-temperature incineration at a facility permitted to handle toxic, halogenated organic materials.[5]

Section 4: Spill and Emergency Procedures

For a Small Spill (Contained on a benchtop):

  • Alert personnel in the immediate area.

  • Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).

  • Cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).

  • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Wipe the area with a suitable solvent (such as ethanol or isopropanol) and paper towels, placing the used towels into the waste container.

  • Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.

For a Large Spill, or if you feel unwell:

  • Evacuate the area immediately.

  • Alert others to evacuate and activate the nearest fire alarm to initiate a building-wide evacuation.

  • Call your institution's emergency number or 911 and inform them of the nature and location of the spill.

Section 5: Disposal Decision Workflow

This diagram outlines the logical flow for correctly categorizing and containerizing waste generated from this compound.

G cluster_type 1. Identify Waste Type cluster_container 2. Select Correct Waste Container cluster_action 3. Final Action start Waste Generation (this compound) solid Pure Solid / Residue start->solid ppe Contaminated PPE (Gloves, Weigh Paper) start->ppe liquid Solution in Halogenated Solvent start->liquid liquid_non Solution in Non-Halogenated Solvent start->liquid_non container_solid Container: SOLID Halogenated Organic Waste solid->container_solid ppe->container_solid container_liquid Container: LIQUID Halogenated Organic Waste liquid->container_liquid container_mixed Container: LIQUID Halogenated Organic Waste (Mixed Solvents) liquid_non->container_mixed CAUTION: This solution is now classified as HALOGENATED waste. label_container Label Container Correctly: - Hazardous Waste - Full Chemical Name(s) - Hazard: TOXIC - Accumulation Date container_solid->label_container container_liquid->label_container container_mixed->label_container ehs Store in SAA & Schedule EHS Pickup label_container->ehs

Caption: Waste Disposal Workflow for this compound.

Conclusion

The proper disposal of this compound is not a matter of convenience but a professional obligation governed by principles of safety and environmental law. By classifying this compound as a toxic, halogenated organic waste, segregating it at the source, using correctly labeled containers, and following established institutional protocols, researchers can ensure they are protecting themselves, their colleagues, and the wider community. This structured approach transforms a regulatory requirement into a seamless and integral part of safe laboratory practice.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

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  • EPA Hazardous Waste Management. Axonator. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-5-bromothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our primary commitment is to both groundbreaking discovery and the unwavering safety of our laboratory personnel. The handling of specialized chemical reagents like 3-Amino-5-bromothiophene-2-carbonitrile demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and logical framework for ensuring your safety. We will delve into the causality behind each recommendation, empowering you to make informed decisions that protect you and your work.

The primary hazards associated with analogous compounds, and therefore presumed for this compound, include:

  • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][5][6]

  • Severe Skin and Eye Irritation: Causes skin irritation and is capable of causing serious eye damage.[3][7][8][9][10]

  • Respiratory Irritation: May cause irritation to the respiratory system upon inhalation of dust or vapors.[3][7][8][9]

This guide provides the essential framework for mitigating these risks through the correct selection and use of Personal Protective Equipment (PPE).

Core Protective Equipment: A Multi-Layered Defense

Effective protection is not about a single piece of equipment, but an integrated system. Every component has a specific role, and its efficacy depends on proper use. All handling of this compound should be performed within a certified chemical fume hood to provide the primary level of containment.[1][11][12]

Protection Type Required Equipment Specifications and Rationale
Eye & Face Protection Chemical Safety Goggles & Face ShieldRationale: The high risk of serious eye irritation necessitates robust protection.[7][8] Standard safety glasses are insufficient. Chemical goggles must be worn to form a seal around the eyes, protecting from splashes and fine particulates. A full-face shield must be worn over the goggles to protect the entire face from splashes during solution preparation or transfers.[11]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Rationale: Dermal toxicity and skin irritation are significant concerns.[1][2] Nitrile or neoprene gloves provide appropriate chemical resistance. Always inspect gloves for tears or punctures before use. Employ the proper removal technique to avoid contaminating your skin and change gloves immediately if they become contaminated.[13] For extended procedures, consider double-gloving.
Body Protection Laboratory Coat or Disposable GownRationale: To prevent contamination of personal clothing and skin, a fully fastened lab coat is mandatory.[11] For procedures with a higher risk of splashes or significant handling of the solid, a disposable chemical-resistant gown is the preferred choice to eliminate take-home contamination.[11]
Respiratory Protection NIOSH-Approved RespiratorRationale: This compound is presumed to be a respiratory irritant and potentially toxic upon inhalation.[2][3][9] All work must be conducted in a chemical fume hood.[1][12] If the generation of dust or aerosols is unavoidable, or if engineering controls are insufficient, a fit-tested NIOSH-approved N95 (or higher) respirator is required.[10][11][12]

Operational Plan: The Critical Sequence of Donning and Doffing

Cross-contamination is most likely to occur not during an experiment, but when putting on or removing PPE. Adherence to a strict sequence is a non-negotiable aspect of safe handling.

Donning (Putting On) PPE Workflow

cluster_donning PPE Donning Sequence A 1. Lab Coat or Gown B 2. Respirator (if required) A->B C 3. Safety Goggles B->C D 4. Face Shield C->D E 5. Gloves (pull cuffs over lab coat sleeves) D->E

Caption: The correct sequence for putting on PPE.
Doffing (Taking Off) PPE Workflow

This process is designed to contain the contaminant. The exterior of your PPE should be considered contaminated.

cluster_doffing PPE Doffing Sequence F 1. Gloves (using proper removal technique) G 2. Face Shield F->G H 3. Lab Coat or Gown (roll inside-out) G->H I 4. Safety Goggles H->I J 5. Respirator (if used) I->J K 6. Wash Hands Thoroughly J->K

Caption: The correct sequence for removing PPE to prevent contamination.

Emergency Procedures: Immediate and Corrective Actions

In the event of an exposure, immediate and correct action is critical to minimizing harm.

  • Skin Contact : Immediately remove all contaminated clothing.[1][13] Flush the affected skin area with copious amounts of water for at least 15 minutes.[1][12] Seek immediate medical attention if irritation develops or persists.[3]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][8][12] Remove contact lenses if present and easy to do so.[1] You must seek immediate medical attention from an ophthalmologist.

  • Inhalation : Move the affected person to fresh air at once.[3][12] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[1][12] Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person.[12] Call a poison control center or physician immediately.[1][14]

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with this compound must be treated as hazardous waste.

  • Segregation at the Source : Designate a specific, clearly labeled, and sealed hazardous waste container within the fume hood.[10]

  • Contaminated PPE : All disposable PPE, including gloves, gowns, and absorbent pads, must be placed directly into this designated hazardous waste container immediately after use.[11]

  • Rinsate and Glassware : Any solvent used to rinse contaminated glassware should be collected as hazardous liquid waste. Empty chemical containers must be triple-rinsed, with the rinsate collected as hazardous waste, before disposal according to your institution's guidelines.[11]

  • Waste Pickup : Store the sealed hazardous waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) department or a licensed contractor for final disposal.[10] Never dispose of this material in standard trash or down the drain.[2][11]

By integrating these expert-level protocols into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

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